1-Iodo-1H,1H-perfluorohexane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5-undecafluoro-6-iodohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F11I/c7-2(8,1-18)3(9,10)4(11,12)5(13,14)6(15,16)17/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPYUCSZZRWYML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F11I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382053 | |
| Record name | 1-Iodo-1H,1H-perfluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335-50-2 | |
| Record name | 1-Iodo-1H,1H-perfluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 1-Iodo-1H,1H-perfluorohexane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical properties of 1-Iodo-1H,1H-perfluorohexane, a partially fluorinated organic compound of significant interest in various fields of chemical research and development. This document moves beyond a simple listing of data points to offer insights into the structural rationale for its properties and the experimental context for their measurement, ensuring a deeper understanding for the practicing scientist.
Chemical Identity and Molecular Structure
This compound is systematically named 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-6-iodohexane . It is crucial to distinguish this compound from its isomers and other related fluorinated hexyl iodides, as the position of the hydrogen and iodine atoms significantly influences its physical and chemical behavior.
-
Chemical Formula: C₆H₂F₁₁I
-
CAS Number: 335-50-2
-
Molecular Weight: 409.97 g/mol [1]
The structure consists of a six-carbon chain. The first five carbon atoms are perfluorinated, meaning all available hydrogen positions are substituted with fluorine atoms. The sixth carbon atom is bonded to two hydrogen atoms and one iodine atom. This specific arrangement, with a methylene group adjacent to the iodine, imparts distinct reactivity compared to a fully perfluorinated iodoalkane.
Caption: Generalized synthesis pathway for perfluoroalkyl iodides.
A more specific laboratory-scale synthesis would likely involve the radical addition of a perfluoroalkyl iodide to an appropriate unsaturated precursor, followed by further functional group manipulation.
Key Reactivity
The C-I bond is the most reactive site in the molecule. It is weaker than the C-F and C-H bonds, making it susceptible to a variety of chemical transformations, including:
-
Radical Reactions: The C-I bond can be homolytically cleaved to generate a perfluoroalkyl radical, which can then participate in various addition and coupling reactions.
-
Nucleophilic Substitution: The iodine atom can be displaced by nucleophiles, although this is generally less facile than for non-fluorinated alkyl iodides due to the electron-withdrawing effect of the perfluoroalkyl chain.
-
Formation of Organometallic Reagents: It can be used to prepare organometallic reagents, such as Grignard or organolithium compounds, which are valuable intermediates in organic synthesis.
Safety and Handling
-
GHS Hazard Classification (Anticipated): Based on related compounds, it may be classified as causing skin and eye irritation. [2][3][4]* Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area or a fume hood.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from light, as iodo-compounds can be light-sensitive.
-
Experimental Methodologies for Property Determination
The accurate determination of the physical properties of fluorochemicals relies on well-established experimental techniques. Understanding these methods is crucial for critically evaluating literature data and for in-house characterization.
Caption: Common experimental methods for determining physical properties.
-
Boiling Point: Determined by distillation at a precisely measured pressure or by using an ebulliometer, which measures the temperature at which the vapor pressure of the liquid equals the applied pressure. [5]* Density: Measured using a pycnometer, which allows for the precise determination of the volume of a known mass of the liquid, or with a calibrated hydrometer.
-
Refractive Index: Measured using a refractometer, which determines the angle of refraction of light as it passes from a reference medium (usually air) into the liquid sample. * Solubility: Quantitatively determined using the shake-flask method, where the compound is equilibrated between two immiscible phases (e.g., water and octanol), and the concentration in each phase is measured. Chromatographic methods can also be employed to estimate partition coefficients. [6]* Vapor Pressure: Can be measured directly using a static method where the pressure of the vapor in equilibrium with the liquid is determined at various temperatures. For low vapor pressures, dynamic methods like the Knudsen effusion method may be used. * Melting Point: For solid compounds, the melting point is determined by observing the temperature range over which the solid transitions to a liquid in a capillary tube placed in a calibrated heating block. [7][8][9]Differential Scanning Calorimetry (DSC) can also provide precise melting point data. [10]
Applications and Significance
Partially fluorinated alkyl iodides like this compound are valuable intermediates in organic and materials science. Their unique properties make them suitable for a range of applications:
-
Synthesis of Fluorinated Surfactants: The perfluoroalkyl chain provides oleophobicity and hydrophobicity, while the iodo-functionalized end can be converted to various hydrophilic head groups.
-
Precursors for Fluoropolymers: They can be used as chain transfer agents or monomers in polymerization reactions to introduce perfluoroalkyl segments into polymers, thereby modifying their surface properties, chemical resistance, and thermal stability. [11]* Building Blocks in Medicinal Chemistry: The incorporation of fluorine atoms into drug candidates can significantly alter their metabolic stability, lipophilicity, and binding affinity. This compound serves as a source for introducing a fluorinated hexane moiety.
-
Components in Advanced Materials: Their unique refractive index and dielectric properties make them candidates for use in optical and electronic materials.
Conclusion
This compound is a fascinating molecule with a rich set of physical properties derived from its unique combination of a perfluorinated chain and a reactive C-I bond. A thorough understanding of these properties, grounded in the principles of physical organic chemistry and supported by robust experimental data, is essential for its effective utilization in research and development. This guide has aimed to provide not just the "what" but also the "why" behind the physical characteristics of this important fluorochemical intermediate.
References
- EP0711264A1 - Process for the preparation of perfluoroalkyl iodide.
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Exploring Tetrafluoroethylene-Pentafluoroethyl Iodide Telomer: Properties and Applications. Shanghai Fluorine Technology. [Link]
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Perfluoroalkyl iodide. Wikipedia. [Link]
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Telomerization – Knowledge and References. Taylor & Francis. [Link]
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1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-iodohexane. PubChem. [Link]
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1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane. PubChem. [Link]
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Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC - NIH. [Link]
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Synthesis of 1-iodo-3-perfluoroalkylpropanes and 1. Fluorine notes. [Link]
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is added dropwise via the graduated addition funnel at such a rate so as to maintain the internal temperature between -58 and -63 °C. Organic Syntheses Procedure. [Link]
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Melting point determination. [Link]
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1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-iodohexane. PubChem. [Link]
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SAFETY DATA SHEET. Fisher Scientific. [Link]
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Methods for determining the physico-chemical properties under REACH 1/2. [Link]
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After cooling to room temperature, the flask is backfilled with argon and charged with. Organic Syntheses Procedure. [Link]
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An overview of the uses of per- and polyfluoroalkyl substances (PFAS). [Link]
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This compound. PubChem. [Link]
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(PDF) True Melting Point Determination. ResearchGate. [Link]
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Vapor pressures and boiling points of some paraffin, alkylcyclopentane, alkylcyclohexane, and alkylbenzene hydrocarbons. [Link]
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What is Melting Point?. Mettler Toledo. [Link]
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Chapter: 5 Physicochemical Properties and Environmental Fate. National Academies of Sciences, Engineering, and Medicine. [Link]
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Melting Point Determination. thinkSRS.com. [Link]
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Telomerization – Knowledge and References. Taylor & Francis. [Link]
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Perfluoro-1-iodohexane. Career Henan Chemical Co. [Link]
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anti-1,2,2,3,4,4-Hexamethylphosphetane 1-Oxide. Organic Syntheses Procedure. [Link]
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CHM 235L - Melting Points. [Link]
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Perfluoroisohexane. PubChem. [Link]
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Physical Properties of Chemicals in PAC Revision 27 Listing. [Link]
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Fluorine. Wikipedia. [Link]
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New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles. MDPI. [Link]
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VAPOR PRESSURES OF PURE SUBSTANCES. Docenti UniNA. [Link]
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1-Iodo-1H,1H-perfluorohexane chemical structure and IUPAC name.
An In-Depth Technical Guide to 1-Iodo-1H,1H-perfluorohexane (2,2,3,3,4,4,5,5,6,6,6-undecafluoro-1-iodohexane)
Executive Summary
This technical guide provides a comprehensive analysis of this compound, a fluorinated organic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. While the common name presents some ambiguity, this document will elucidate the correct chemical structure and corresponding IUPAC nomenclature based on its molecular formula. We will delve into its physicochemical properties, propose a robust synthetic pathway with detailed protocols, and explore its applications as a strategic building block in modern organic synthesis. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile synthon for the rational design of novel molecules and materials.
Nomenclature and Structural Elucidation
A critical first step in working with any chemical entity is to establish its precise structure and unambiguous name. The common name "this compound" can be misleading, and some databases have propagated an incorrect IUPAC name. This section clarifies these points to establish a definitive identity for the compound.
Addressing Nomenclature Ambiguity
The name "this compound" suggests a six-carbon "hexane" backbone. The "perfluoro" prefix implies that all hydrogen atoms, except where specified, have been replaced by fluorine. The "1H,1H" notation indicates the presence of two hydrogen atoms on carbon-1, with the "1-Iodo" specifying an iodine atom also on carbon-1. This arrangement—two hydrogens and one iodine on the first carbon of a six-carbon chain—leads to the molecular formula C₆H₂F₁₁I.[1]
Some databases incorrectly list the IUPAC name as 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-6-iodohexane for the associated CAS number 335-50-2.[1] This name is structurally inconsistent with the formula, as it would place the iodine on carbon-6 and would not account for the two hydrogen atoms.
Definitive Chemical Structure
Based on the molecular formula C₆H₂F₁₁I and a logical interpretation of the "1H,1H" nomenclature, the correct structure consists of a terminal iodomethylene group (-CH₂I) attached to a perfluoropentyl chain. The structure is therefore: CF₃(CF₂)₄CH₂I .
Caption: Figure 1. Chemical Structure.
Correct IUPAC Name
Following IUPAC nomenclature rules for the structure CF₃(CF₂)₄CH₂I, the longest carbon chain is six carbons (hexane). Numbering begins at the carbon bearing the principal functional group (the iodo group), making it C1.
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Parent Chain: Hexane
-
Principal Functional Group: Iodine at position 1 (1-iodohexane)
-
Substituents: Eleven fluorine atoms located at positions 2 (two), 3 (two), 4 (two), 5 (two), and 6 (three).
Therefore, the definitive IUPAC name is 2,2,3,3,4,4,5,5,6,6,6-undecafluoro-1-iodohexane .
Physicochemical Properties
The unique properties of this compound are dictated by the dominance of the perfluoroalkyl chain, which imparts high density, low surface energy, and distinct solubility characteristics (lipophobicity and hydrophobicity).
| Property | Value | Source |
| CAS Number | 335-50-2 | [1] |
| Molecular Formula | C₆H₂F₁₁I | [1] |
| Molecular Weight | 409.97 g/mol | [1] |
| Appearance | Colorless to pale yellow/pink liquid (predicted) | [2][3] |
| Solubility | Insoluble in water; soluble in fluorinated solvents and some organic solvents | [3] |
| Boiling Point | Estimated 130-140 °C (Atm. pressure) | N/A |
| Density | ~1.95 g/cm³ (predicted) | N/A |
Synthesis and Mechanistic Considerations
The synthesis of 2,2,3,3,4,4,5,5,6,6,6-undecafluoro-1-iodohexane is not commonly reported, but a logical and robust pathway can be designed from commercially available perfluorinated precursors. The strategy involves the reduction of a perfluoroalkanoic acid to its corresponding alcohol, followed by a substitution reaction to introduce the iodide.
Rationale for Synthetic Strategy
Perfluoroalkanoic acids, such as perfluorohexanoic acid (C₅F₁₁COOH), are common industrial products. Their carboxylic acid moiety provides a reactive handle for functional group interconversion. The extreme electron-withdrawing nature of the perfluoroalkyl chain deactivates the carbonyl group, necessitating powerful reducing agents. The subsequent conversion of the resulting primary alcohol to an iodide is a standard, high-yielding transformation in organic chemistry.
Caption: Figure 2. Proposed two-step synthetic workflow.
Detailed Experimental Protocol
Caution: These reactions should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Step 1: Reduction of Perfluorohexanoic Acid
-
Rationale: Lithium aluminum hydride (LiAlH₄) is used as it is a potent reducing agent capable of reducing the electron-deficient carbonyl of the perfluoroalkanoic acid. The reaction is performed in an anhydrous ether solvent like THF under an inert atmosphere to prevent quenching of the reagent.
-
Methodology:
-
Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Suspend LiAlH₄ (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve perfluorohexanoic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC or GC-MS.
-
Cool the reaction mixture back to 0 °C and cautiously quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with THF or diethyl ether.
-
Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexan-1-ol. Purification can be achieved by vacuum distillation.
-
Step 2: Iodination of 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexan-1-ol (Appel Reaction)
-
Rationale: The Appel reaction provides a mild and efficient method for converting primary alcohols to iodides. Triphenylphosphine (PPh₃) and iodine (I₂) form a phosphonium iodide intermediate, which is then displaced by the alcohol's oxygen, leading to the formation of the desired alkyl iodide and triphenylphosphine oxide as a byproduct. Imidazole is used to catalyze the reaction and neutralize the HI generated in situ.
-
Methodology:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the alcohol from Step 1 (1.0 equivalent), triphenylphosphine (1.5 equivalents), and imidazole (1.5 equivalents) in an appropriate solvent such as dichloromethane (DCM) or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add iodine (1.5 equivalents) portion-wise, ensuring the temperature remains low. The solution will turn dark brown.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor for the disappearance of the starting alcohol.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate to consume excess iodine.
-
Extract the mixture with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel or by vacuum distillation to yield pure 2,2,3,3,4,4,5,5,6,6,6-undecafluoro-1-iodohexane.
-
Applications in Research and Development
The primary value of this compound lies in its function as a synthon for introducing the highly fluorinated C₅F₁₁CH₂- moiety into target molecules. This group can profoundly and strategically alter molecular properties.
-
Drug Development: The incorporation of perfluoroalkyl segments is a validated strategy in medicinal chemistry. These groups can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable interactions (e.g., fluorous interactions), and modulate lipophilicity (logP) and acidity/basicity (pKa), thereby improving a drug candidate's pharmacokinetic profile.
-
Materials Science: Similar to related telomer iodides, this compound can serve as a precursor for synthesizing fluorinated surfactants, polymers, and surface modifiers.[3][4] These materials are valued for creating surfaces with exceptionally low energy, leading to applications in water- and oil-repellent coatings, high-performance lubricants, and specialized electronic components.
-
Agrochemicals: Fluorinated compounds often exhibit enhanced biological activity and bioavailability, making this building block a valuable tool for the synthesis of novel pesticides and herbicides.
Handling, Safety, and Environmental Profile
Working with highly fluorinated compounds requires adherence to strict safety protocols and an awareness of their potential environmental persistence.
-
Laboratory Safety: This compound should be handled as a hazardous chemical. Based on data for analogous substances, it is expected to be a skin and eye irritant.[5][6] Work should be conducted in a chemical fume hood, and appropriate PPE, including chemical-resistant gloves (e.g., nitrile) and safety goggles, is mandatory.[6][7]
-
Toxicological Profile: While specific data for this molecule is limited, related per- and polyfluoroalkyl substances (PFAS) can exhibit toxicity. The primary routes of exposure are inhalation, ingestion, and skin contact.
-
Environmental Considerations: Many perfluorinated compounds are classified as persistent organic pollutants (POPs) due to their high chemical stability, leading to bioaccumulation.[8] All waste containing this compound must be disposed of according to local, state, and federal regulations for hazardous chemical waste to prevent environmental release.
Conclusion
2,2,3,3,4,4,5,5,6,6,6-undecafluoro-1-iodohexane is a valuable, albeit specialized, chemical building block. By clarifying its structure and providing a clear synthetic blueprint, this guide equips researchers and developers with the foundational knowledge required to leverage its unique properties. Its ability to introduce a substantial perfluoroalkyl segment makes it a powerful tool in the design of advanced pharmaceuticals, agrochemicals, and functional materials, provided that its handling and disposal are managed with the necessary diligence and respect for environmental stewardship.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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HaloPolymer. (n.d.). 1H,1H,2H,2H-PERFLUOROHEXYL IODIDE. Retrieved January 17, 2026, from [Link]
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Unilong Industry. (n.d.). 1-Iodo-1H,1H,2H,2H-perfluorodecane CAS 2043-53-0. Retrieved January 17, 2026, from [Link]
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An In-depth Technical Guide to 1-Iodo-1H,1H-perfluorohexane: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Iodo-1H,1H-perfluorohexane, a key fluorinated building block in organic synthesis and materials science. We will delve into its chemical identity, synthesis, applications, and provide detailed protocols for its safe handling and use in a representative chemical transformation.
Section 1: Chemical Identity and Properties
This compound, also known by its IUPAC name 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-6-iodohexane, is a synthetic organofluorine compound.[1] Its structure is characterized by a six-carbon chain where all but one terminal carbon are fully fluorinated, with the final carbon atom bonded to an iodine atom.[1] This unique arrangement of a highly fluorinated chain and a reactive carbon-iodine bond imparts valuable properties for chemical synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 335-50-2 | [2][3][4] |
| Molecular Formula | C6H2F11I | [2][3][4][5] |
| Molecular Weight | 409.97 g/mol | [3][4] |
| Boiling Point | 140.6 °C at 760 mmHg | [2] |
| Density | 1.984 g/cm³ | [2] |
| Flash Point | 54.7 °C | [2] |
Section 2: Synthesis and Mechanistic Insights
The industrial production of linear perfluoroalkyl iodides like this compound is primarily achieved through a process called telomerization.[6][7] This free-radical chain reaction allows for the controlled addition of a "telogen" (a molecule that provides the end groups of the polymer) to multiple units of a "taxogen" (the monomer).
In the synthesis of this compound, pentafluoroethyl iodide (C2F5I) typically serves as the telogen, and tetrafluoroethylene (TFE) is the taxogen.[8] The reaction is initiated by a radical initiator, which abstracts the iodine atom from the telogen to generate a perfluoroethyl radical. This radical then adds across the double bond of a TFE molecule, initiating the chain growth. The resulting longer-chain radical can then abstract an iodine atom from another molecule of the telogen to terminate the chain and regenerate a perfluoroethyl radical, which continues the chain reaction. By controlling the molar ratio of the telogen to the taxogen, the distribution of the resulting homologous series of perfluoroalkyl iodides can be influenced. The desired this compound is then isolated from the product mixture by fractional distillation.
Caption: General workflow for the synthesis of this compound.
Section 3: Applications in Research and Drug Development
The presence of a reactive carbon-iodine bond makes this compound a valuable intermediate for introducing the 1H,1H-perfluorohexyl moiety into organic molecules.[1] This is of significant interest to researchers, particularly in the field of drug development, as the incorporation of fluorine atoms into bioactive molecules can profoundly and often beneficially alter their pharmacokinetic and pharmacodynamic properties.[9]
Judicious placement of fluorine can influence a molecule's conformation, pKa, metabolic stability, and membrane permeability.[9] Fluoro-pharmaceuticals currently constitute approximately 20% of all commercial drugs.[10] The 1H,1H-perfluorohexyl group, with its combination of high lipophilicity and metabolic stability, can be a desirable substituent in drug candidates.
Specific applications of this compound and similar perfluoroalkyl iodides include:
-
Perfluoroalkylation Reactions: It serves as a reagent for introducing the C4F9CH2CH2- group into various organic substrates. This can be achieved through various coupling reactions, including copper-catalyzed cross-coupling with aryl iodides.[11]
-
Synthesis of Fluorinated Surfactants and Polymers: The perfluoroalkyl chain imparts unique surface-active properties, making it a precursor for specialty surfactants and polymers with applications in coatings, and other materials.
-
Precursor to other Fluorinated Building Blocks: The iodine atom can be readily displaced by other functional groups, allowing for the synthesis of a diverse range of fluorinated building blocks for further chemical elaboration.
Section 4: Handling, Storage, and Safety Protocols
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Lab Coat: A standard laboratory coat should be worn.
Handling:
-
Avoid inhalation of vapors.[12]
-
Prevent contact with skin and eyes.[12]
-
Handle in a well-ventilated area, preferably a fume hood.[13]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[13]
-
Protect from light.[12]
-
Keep away from incompatible materials such as strong oxidizing agents and alkali metals.[12]
Disposal:
-
Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Section 5: Experimental Protocol: A Representative Application
The following is a representative experimental protocol for the copper-catalyzed arylation of a 1H-perfluoroalkane, adapted from a published procedure.[11] This protocol illustrates a potential application of this compound in the synthesis of more complex fluorinated molecules.
Reaction: Copper-Catalyzed Cross-Coupling of an Aryl Iodide with a 1H-Perfluoroalkane.
Materials:
-
Aryl iodide (1.0 mmol)
-
1H-Perfluorohexane (can be synthesized from this compound) (2.0 mmol)
-
Copper(I) chloride (CuCl) (0.1 mmol)
-
1,10-Phenanthroline (0.1 mmol)
-
(2,4,6-trimethylphenyl)2Zn (TMP2Zn) (2.0 mmol)
-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) (2 mL)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
Reaction Setup: In a glovebox, add CuCl (9.9 mg, 0.1 mmol) and 1,10-phenanthroline (18.0 mg, 0.1 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add the aryl iodide (1.0 mmol), 1H-perfluorohexane (2.0 mmol), and DMPU (2 mL).
-
Initiation: Add the TMP2Zn solution (2.0 mmol) dropwise to the stirred reaction mixture.
-
Reaction: Seal the vial and heat the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Caption: Step-by-step workflow for a copper-catalyzed arylation reaction.
References
-
Kaiho, T. (2017). Telomerization. In Iodine Made Simple. Taylor & Francis. [Link]
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Wikipedia. Perfluoroalkyl iodide. [Link]
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CP Lab Safety. This compound, 95% Purity, C6H2F11I, 1 gram. [Link]
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LookChem. This compound. [Link]
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Shanghai Fluorine Technology. Exploring Tetrafluoroethylene-Pentafluoroethyl Iodide Telomer: Properties and Applications. [Link]
- Google Patents. WO2002085823A1 - Method for continuous production of a perfluoroalkyl iodide telomer.
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Taylor & Francis. Telomerization – Knowledge and References. [Link]
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Tverdokhlebov, S. V., & Shainyan, B. A. (2014). Copper-Catalyzed Arylation of 1H-Perfluoroalkanes. Organic letters, 16(19), 5092–5095. [Link]
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PubChem. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-iodohexane | C6F13I. [Link]
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CAS Common Chemistry. 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane. [Link]
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ScienceDaily. (2025, February 21). Novel method to synthesize valuable fluorinated drug compounds. [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of medicinal chemistry, 58(21), 8315–8359. [Link]
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Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS omega, 5(19), 10633–10640. [Link]
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Meza-Aviña, M. E., Zepeda-Vallejo, L. G., & González-Zamora, E. (2025, August 4). Multicomponent Synthesis of Fluorine-Containing Bioactive Compounds and Drugs. Chemistry & Biodiversity. [Link]
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Beltox. (2022, December 7). PFAS chemicals and their applications. [Link]
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Organic Syntheses. anti-1,2,2,3,4,4-Hexamethylphosphetane 1-Oxide. [Link]
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PubChem. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane. [Link]
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An In-Depth Technical Guide to the Synthesis of 1-Iodo-1H,1H-perfluorohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predominant synthetic pathways for 1-Iodo-1H,1H-perfluorohexane (C₆F₁₁H₂I), a valuable fluorinated intermediate in organic synthesis. The document details the core multi-step synthesis, commencing with the telomerization of tetrafluoroethylene (TFE) to generate perfluoroalkyl iodide precursors, followed by a free-radical addition of ethylene. This guide elucidates the underlying reaction mechanisms, provides detailed experimental protocols, and presents quantitative data to inform experimental design. Furthermore, critical safety considerations for handling the hazardous reagents involved are thoroughly addressed.
Introduction: The Significance of this compound
This compound, with the chemical structure F(CF₂)₅CH₂CH₂I, is a key building block in the synthesis of a variety of fluorinated compounds.[1] Its unique trifunctional nature, possessing a perfluoroalkyl chain, a hydrocarbon spacer, and a reactive iodine atom, makes it a versatile intermediate for the introduction of perfluorohexyl groups into organic molecules. These fluorinated moieties can dramatically alter the physicochemical properties of parent compounds, enhancing thermal stability, lipophilicity, and metabolic stability, which are highly desirable attributes in the development of pharmaceuticals, agrochemicals, and advanced materials.
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve optimal yields and purity. This guide will focus on the most industrially relevant and scientifically established synthesis route, which proceeds via a two-stage process:
-
Stage 1: Telomerization of Tetrafluoroethylene (TFE) to produce Perfluorohexyl Iodide (C₆F₁₃I).
-
Stage 2: Free-radical addition of Ethylene to Perfluorohexyl Iodide to yield this compound.
Core Synthesis Pathway: A Two-Stage Approach
The most established method for the production of this compound is a two-stage process rooted in telomerization and subsequent free-radical addition chemistry. This pathway allows for the construction of the perfluoroalkyl chain followed by the introduction of the ethyl iodide moiety.
Stage 1: Telomerization for Perfluorohexyl Iodide Synthesis
The initial and most critical stage involves the synthesis of a homologous series of perfluoroalkyl iodides. This is achieved through the free-radical initiated telomerization of tetrafluoroethylene (TFE) with a shorter-chain perfluoroalkyl iodide, typically pentafluoroethyl iodide (C₂F₅I), which acts as the "telogen".[2][3] This reaction produces a mixture of longer-chain perfluoroalkyl iodides, from which perfluorohexyl iodide (C₆F₁₃I) is the desired intermediate for this synthesis.
Mechanism of Telomerization:
The telomerization reaction proceeds via a free-radical chain mechanism. The key steps are:
-
Initiation: A radical initiator (e.g., a peroxide) or thermal/photochemical energy generates a perfluoroalkyl radical from the telogen (C₂F₅I).
-
Propagation: The perfluoroalkyl radical adds to a molecule of TFE. The resulting radical then adds to further TFE molecules, extending the perfluoroalkyl chain.
-
Chain Transfer: The growing telomer radical abstracts an iodine atom from another molecule of the telogen (C₂F₅I), forming a longer-chain perfluoroalkyl iodide and a new perfluoroethyl radical to continue the chain.
-
Termination: Two radicals combine to terminate the chain.
The distribution of the resulting telomers can be controlled by adjusting the molar ratio of the reactants, temperature, and pressure.[4]
Experimental Protocol: Telomerization of TFE with C₂F₅I
-
Apparatus: A high-pressure autoclave reactor equipped with a stirrer, pressure gauge, gas inlet/outlet, and a temperature controller is required. All equipment must be thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).
-
Reagents:
-
Pentafluoroethyl iodide (C₂F₅I) (telogen)
-
Tetrafluoroethylene (TFE) (taxogen)
-
Radical initiator (e.g., dibenzoyl peroxide) or metal catalyst (e.g., copper powder)[5]
-
-
Procedure:
-
The autoclave is charged with pentafluoroethyl iodide and the initiator/catalyst.
-
The reactor is sealed and pressurized with tetrafluoroethylene to the desired pressure.
-
The mixture is heated to the reaction temperature (typically 80-180°C) and stirred vigorously.[4] The pressure is maintained by the continuous or intermittent addition of TFE.
-
After the reaction period, the reactor is cooled, and the excess TFE is safely vented.
-
The crude product, a mixture of perfluoroalkyl iodides of varying chain lengths, is collected.
-
-
Purification: The desired perfluorohexyl iodide is separated from the mixture of telomers by fractional distillation under reduced pressure.
Quantitative Data for Telomerization:
The product distribution of the telomerization reaction is highly dependent on the reaction conditions. The following table provides a representative distribution of telomers obtained under specific conditions.
| Telogen | Taxogen | Molar Ratio (Telogen:Taxogen) | Temperature (°C) | Pressure (MPa) | Product Distribution (mol%) | Reference |
| C₂F₅I | TFE | 1:1.5 | 120 | 4.5 | C₄F₉I: 13.34, C₆F₁₃I: 1.84, C₈F₁₇I: 0.39 | [5] |
Stage 2: Ethylene Addition to Form this compound
The perfluorohexyl iodide isolated from the first stage is then reacted with ethylene in a free-radical addition reaction. This step inserts an ethylene unit between the perfluoroalkyl chain and the iodine atom, yielding the target molecule, this compound.[6]
Mechanism of Ethylene Addition:
This reaction also proceeds via a free-radical chain mechanism:
-
Initiation: A radical initiator generates a perfluorohexyl radical (C₆F₁₃•) from perfluorohexyl iodide.
-
Propagation: The perfluorohexyl radical adds to the double bond of ethylene to form a new carbon-centered radical. This radical then abstracts an iodine atom from another molecule of perfluorohexyl iodide to give the final product and regenerate the perfluorohexyl radical.
-
Termination: Combination of two radicals terminates the chain.
Figure 1: Mechanism of free-radical addition of ethylene to perfluorohexyl iodide.
Experimental Protocol: Ethylene Addition to Perfluorohexyl Iodide
-
Apparatus: A high-pressure reactor similar to the one used for telomerization is required.
-
Reagents:
-
Perfluorohexyl iodide (C₆F₁₃I)
-
Ethylene (CH₂=CH₂)
-
Radical initiator (e.g., azobisisobutyronitrile - AIBN)
-
-
Procedure:
-
The reactor is charged with perfluorohexyl iodide and the radical initiator.
-
The reactor is sealed, purged with an inert gas, and then pressurized with ethylene.
-
The mixture is heated to a temperature sufficient to initiate the reaction (typically 50-100°C) and stirred.
-
The reaction is monitored by the uptake of ethylene.
-
After completion, the reactor is cooled, and any unreacted ethylene is vented.
-
The crude product is collected.
-
-
Purification: The product, this compound, can be purified by vacuum distillation.[6] Any residual iodine can be removed by washing with a solution of sodium thiosulfate.[7]
Quantitative Data for Ethylene Addition:
| Reactant 1 | Reactant 2 | Product | Reported Yield | Reference |
| 1-iodo-1H,1H,2H,2H-perfluorooctane | Dimethylmalonate | Propanedioic Acid, 1H,1H,2H,2H-perfluorooctane,-dimethyl ester | 75% | [6] |
Alternative Synthesis Pathways
While the telomerization route is the most common, other methods for the synthesis of perfluoroalkyl iodides exist, which could serve as precursors to this compound. One such method is the Hunsdiecker reaction of the silver salt of a perfluorocarboxylic acid with iodine.[8][9] However, this method often requires the multi-stage synthesis of the perfluorinated carboxylic acid precursor.
Safety and Handling
The synthesis of this compound involves the use of hazardous materials, and all procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Tetrafluoroethylene (TFE): TFE is a highly flammable and reactive gas that can polymerize explosively.[10][11] It can also form explosive peroxides in the presence of air.[10] Therefore, it must be handled with extreme caution. It is often stabilized with inhibitors like terpenes.[10] In a laboratory setting, it is crucial to use equipment designed for high-pressure gas reactions and to ensure that all apparatus is free from oxygen.
-
Perfluoroalkyl Iodides: These compounds are generally stable but should be handled with care. They can be irritating to the skin and eyes.[12]
-
Ethylene: Ethylene is a flammable gas and should be handled in a well-ventilated area, away from ignition sources.
-
Radical Initiators: Peroxides and azo compounds are thermally sensitive and can decompose violently if not handled and stored correctly.
Personal Protective Equipment (PPE):
-
Safety goggles or a face shield
-
Flame-resistant lab coat
-
Chemically resistant gloves (e.g., Butyl rubber, Neoprene for TFE)[13]
-
Appropriate respiratory protection may be necessary depending on the scale of the reaction.
Characterization of this compound
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹⁹F NMR, and ¹³C NMR are essential for structural elucidation.[14] The ¹H NMR spectrum would show characteristic signals for the -CH₂CH₂I group.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
Conclusion
The synthesis of this compound is a well-established though technically demanding process. The two-stage pathway involving telomerization of TFE followed by ethylene addition remains the most practical and industrially relevant route. A thorough understanding of the reaction mechanisms, careful control of experimental parameters, and stringent adherence to safety protocols are paramount for the successful and safe synthesis of this valuable fluorinated building block. The insights and protocols provided in this guide are intended to equip researchers and professionals with the necessary knowledge to confidently approach the synthesis of this compound and its analogs for their research and development endeavors.
References
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An In-depth Technical Guide to the Physicochemical Properties of 1-Iodo-1H,1H-perfluorohexane
Introduction
1-Iodo-1H,1H-perfluorohexane (CAS No. 335-50-2), with the IUPAC name 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-6-iodohexane, is a partially fluorinated organic compound of significant interest in various fields of chemical research and development.[1] Its unique molecular structure, featuring a highly fluorinated carbon chain terminated by a single iodine atom and two hydrogen atoms at the other end, imparts a distinct set of physicochemical properties. This guide provides a comprehensive technical overview of two of its key properties: boiling point and solubility. Understanding these characteristics is paramount for its effective handling, application in synthesis, and for predicting its behavior in multiphase systems, which is particularly relevant for researchers in materials science and drug development.
This document is structured to provide not only the empirical data but also the underlying scientific principles and practical experimental methodologies for the determination of these properties.
Molecular Structure and Physicochemical Profile
The structure of this compound is characterized by a C6 alkyl chain where the first five carbon atoms are perfluorinated, and the sixth carbon is bonded to an iodine atom. The presence of two hydrogen atoms on the first carbon atom distinguishes it from fully perfluorinated iodoalkanes.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 335-50-2 | [1] |
| Molecular Formula | C6H2F11I | [1] |
| Molecular Weight | 409.97 g/mol | [1] |
| Boiling Point | 140.6 °C at 760 mmHg | |
| Density | 1.984 g/cm³ |
Boiling Point: A Defining Thermal Property
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For this compound, the experimentally determined boiling point is 140.6 °C at 760 mmHg .
The relatively high boiling point of this compound, despite its moderate molecular weight, can be attributed to the strong intermolecular forces. The highly electronegative fluorine atoms create significant partial positive charges on the carbon atoms, leading to strong dipole-dipole interactions. Furthermore, the large, polarizable iodine atom contributes to significant van der Waals forces. These combined forces require a substantial amount of thermal energy to overcome, resulting in a high boiling point. It is noteworthy that the boiling points of iodofluoroalkanes are generally lower than their corresponding iodoalkane counterparts due to the absence of hydrogen bonding.[2]
Experimental Determination of Boiling Point
For a high-boiling liquid like this compound, an accurate determination of the boiling point is crucial for purification by distillation and for understanding its volatility. The Thiele tube method is a reliable and microscale technique suitable for this purpose.
-
Sample Preparation: A small glass vial (Durham tube) is filled approximately half-full with this compound. A capillary tube, sealed at one end, is inverted and placed into the vial.
-
Apparatus Assembly: The vial is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling, non-reactive liquid (e.g., mineral oil or silicone oil).
-
Heating: The side arm of the Thiele tube is gently heated. The design of the tube promotes convection currents, ensuring uniform heating of the oil bath and the sample.
-
Observation: As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube. The heating rate should be controlled to maintain a steady stream.
-
Boiling Point Identification: The boiling point is the temperature at which the stream of bubbles just ceases, and the liquid begins to be drawn back into the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.
-
Recording: The temperature at this point is recorded as the boiling point. It is also crucial to record the ambient atmospheric pressure, as boiling point is pressure-dependent.
Figure 1: Workflow for Boiling Point Determination.
Solubility Profile: Guiding Application and Formulation
The solubility of a compound is a critical parameter that dictates its utility in various applications, from reaction media in organic synthesis to formulation in drug delivery systems. The general principle of "like dissolves like" is a useful starting point for predicting the solubility of this compound.
Due to its highly fluorinated chain, this compound exhibits fluorophilic characteristics. This means it is expected to have limited solubility in many common hydrocarbon-based organic solvents and will be practically insoluble in water. Conversely, it is anticipated to be soluble in other fluorinated solvents and some polar aprotic solvents.
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Rationale |
| Water | Insoluble | The high hydrophobicity of the perfluoroalkyl chain and the lack of hydrogen bonding capability lead to very poor interaction with polar water molecules. |
| Chloroform (CHCl₃) | Soluble | Chloroform is a polar aprotic solvent that can effectively solvate the polar C-I bond and interact favorably with the fluorinated portion of the molecule. |
| Perfluorohexane | Miscible | Due to the principle of "like dissolves like," the fluorinated chains of both molecules will readily interact, leading to high solubility or miscibility. |
| Hexane | Sparingly Soluble to Insoluble | The significant difference in polarity and intermolecular forces between the highly fluorinated compound and the nonpolar alkane results in poor mutual solubility. |
| Methanol | Sparingly Soluble to Insoluble | While methanol has some polar character, its hydrogen-bonding network is not readily disrupted by the non-hydrogen-bonding fluorinated compound. |
Experimental Determination of Solubility
A systematic approach is required to determine the solubility of a liquid solute like this compound in various organic solvents. The following protocol is based on standard methods for determining the solubility of poorly soluble compounds.
-
Solvent Selection: A range of representative organic solvents should be chosen, covering different polarity classes (e.g., nonpolar, polar aprotic, polar protic).
-
Initial Screening (Qualitative): To a known volume (e.g., 1 mL) of the solvent in a clear, sealed vial at a controlled temperature (e.g., 25 °C), add a small, measured volume (e.g., 10 µL) of this compound.
-
Observation: Vigorously mix the contents and observe for the formation of a single, clear phase (soluble/miscible) or the presence of droplets/a separate layer (insoluble/immiscible).
-
Incremental Addition (Semi-Quantitative): If the initial amount dissolves, continue to add known volumes of the solute incrementally, mixing thoroughly after each addition, until saturation is reached (i.e., the point at which the solution becomes cloudy or a separate phase persists).
-
Equilibration: For more accurate determination, a mixture of the solute and solvent can be agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Analysis: After allowing any undissolved solute to settle, a sample of the supernatant can be carefully removed and analyzed by a suitable quantitative technique (e.g., gas chromatography) to determine the concentration of the dissolved solute.
This systematic approach allows for the classification of the compound's solubility and can provide a semi-quantitative measure, which is invaluable for practical applications. For regulatory purposes, standardized methods such as the OECD Guideline for the Testing of Chemicals, Section 105, can be adapted for determining solubility in water.[2][3][4]
Figure 2: Workflow for Solubility Determination.
Conclusion
This technical guide has provided a detailed examination of the boiling point and solubility of this compound. The high boiling point is a direct consequence of its molecular structure and the significant intermolecular forces at play. Its solubility profile is dictated by its fluorophilic nature, leading to good solubility in fluorinated and some polar aprotic solvents, while exhibiting poor solubility in water and hydrocarbon solvents. The provided experimental protocols offer a robust framework for the accurate and reliable determination of these fundamental physicochemical properties, empowering researchers to effectively utilize this compound in their scientific endeavors.
References
- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing.
- Iodofluoroalkanes: Properties, Synthesis, Applic
- OECD. (1995). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Test No.
- Smolecule. (n.d.). Buy this compound | 335-50-2.
- PubChem. (n.d.). This compound.
Sources
Spectroscopic Characterization of 1-Iodo-1H,1H-perfluorohexane: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the expected spectroscopic data for the synthetically crucial yet under-documented compound, 1-Iodo-1H,1H-perfluorohexane (C₆H₂F₁₁I).[1][2] As a key intermediate in the synthesis of fluorinated materials and pharmaceuticals, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and professionals in drug development. This document synthesizes theoretical knowledge with field-proven methodologies to offer a predictive yet robust guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental spectra for this specific molecule are not widely published, this guide leverages data from analogous structures and foundational spectroscopic principles to provide a reliable reference.
Introduction to this compound
This compound is a halogenated alkane characterized by a six-carbon chain where eleven hydrogen atoms are substituted with fluorine, and one terminal, non-fluorinated carbon is bonded to an iodine atom. Its chemical formula is C₆H₂F₁₁I, and its IUPAC name is 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-6-iodohexane.[1][2] The presence of a highly fluorinated chain and a reactive carbon-iodine bond makes it a valuable building block in organic synthesis, particularly for introducing perfluoroalkyl moieties.
The unique electronic properties imparted by the fluorine atoms significantly influence the spectroscopic behavior of the molecule. This guide will dissect these influences to provide a detailed interpretation of the expected NMR, IR, and MS data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound, with ¹H, ¹³C, and ¹⁹F NMR providing complementary information. The highly electronegative fluorine atoms create a distinct electronic environment that strongly influences chemical shifts and coupling constants.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to be relatively simple, showing a single multiplet corresponding to the two protons on the carbon adjacent to the iodine atom.
| Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constants (J) Hz |
| -CH₂-I | 3.2 - 3.4 | Triplet of triplets (tt) | JH-F ≈ 15-20 Hz, JH-H ≈ 7-8 Hz |
Causality Behind Predictions: The chemical shift of the -CH₂- protons is significantly downfield due to the deshielding effect of the adjacent electronegative iodine atom. The multiplicity arises from coupling to the two adjacent fluorine atoms on the neighboring carbon (³JH-F) and potentially longer-range coupling to other fluorine nuclei, resulting in a complex multiplet that can often be approximated as a triplet of triplets. The predicted chemical shift is based on data for the similar compound 1H,1H,2H,2H-Perfluorohexyl iodide, which shows a signal at approximately 3.245 ppm.[3][4]
Predicted ¹⁹F NMR Spectral Data
The ¹⁹F NMR spectrum will be more complex, with distinct signals for each chemically non-equivalent fluorine environment. The large chemical shift dispersion of ¹⁹F NMR allows for excellent resolution of these signals.[5]
| Assignment | Predicted Chemical Shift (δ) ppm (relative to CFCl₃) | Predicted Multiplicity |
| -CF₂-CH₂- | -110 to -115 | Triplet (t) |
| -CF₂-CF₂-CH₂- | -120 to -125 | Multiplet (m) |
| -CF₂-CF₂-CF₂- | -122 to -127 | Multiplet (m) |
| -CF₂-CF₃ | -124 to -129 | Multiplet (m) |
| -CF₃ | -80 to -85 | Triplet (t) |
Causality Behind Predictions: The chemical shifts of the fluorine nuclei are highly sensitive to their position along the perfluoroalkyl chain.[6] The terminal -CF₃ group is expected to be the most shielded and thus appear at the highest field (least negative ppm value). The -CF₂- group adjacent to the -CH₂-I moiety will be the most deshielded among the perfluoroalkyl chain due to the proximity to the less electronegative hydrocarbon part and the iodine atom. The remaining -CF₂- groups will have overlapping signals in the characteristic range for perfluoroalkanes. The multiplicities arise from coupling to neighboring fluorine atoms (³JF-F).
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show distinct signals for each carbon, with the chemical shifts and multiplicities influenced by the attached fluorine and iodine atoms.
| Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity |
| -CH₂-I | -5 to 5 | Triplet (t) |
| -CF₂-CH₂- | 108 to 112 | Triplet (t) |
| -CF₂-CF₂-CH₂- | 105 to 115 | Multiplet (m) |
| -CF₂-CF₂-CF₂- | 105 to 115 | Multiplet (m) |
| -CF₂-CF₃ | 105 to 115 | Multiplet (m) |
| -CF₃ | 117 to 122 | Quartet (q) |
Causality Behind Predictions: The carbon attached to iodine (-CH₂-I) is expected to be significantly shielded and appear at a very high field, potentially even below 0 ppm. The fluorinated carbons will exhibit large downfield shifts and will be split into multiplets due to one-bond and two-bond carbon-fluorine couplings (¹JC-F and ²JC-F), which are typically large.
Experimental Protocol for NMR Spectroscopy
A self-validating protocol for acquiring high-quality NMR data for this compound is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube. Ensure the sample is free of particulate matter.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband probe capable of observing ¹H, ¹³C, and ¹⁹F nuclei.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS).
-
-
¹⁹F NMR Acquisition:
-
Switch the probe to the ¹⁹F frequency.
-
Acquire a one-dimensional ¹⁹F spectrum, both proton-coupled and decoupled, to observe H-F couplings.
-
Reference the spectrum to an external standard (e.g., CFCl₃).
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required.
-
Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups, although only a CH₂ group is present in the hydrocarbon portion of this molecule.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired FIDs.
-
Phase and baseline correct the spectra.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum will be dominated by strong absorptions from the C-F bonds.
Predicted IR Spectral Data
| **Wavenumber (cm⁻¹) ** | Vibrational Mode | Intensity |
| 2960 - 2850 | C-H stretching | Medium |
| 1470 - 1430 | C-H bending (scissoring) | Medium |
| 1300 - 1000 | C-F stretching | Strong, Broad |
| 650 - 500 | C-I stretching | Medium to Weak |
Causality Behind Predictions: The most prominent feature of the IR spectrum will be the very strong and broad absorption band in the 1300-1000 cm⁻¹ region, which is characteristic of the C-F stretching vibrations in perfluoroalkyl chains.[7][8][9] The C-H stretching and bending vibrations from the -CH₂- group will be present but may be of lower intensity compared to the C-F absorptions. The C-I stretching vibration is expected at a lower frequency, in the fingerprint region.
Experimental Protocol for IR Spectroscopy (Liquid Sample)
-
Sample Preparation: As this compound is a liquid at room temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation.[10][11]
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the clean, empty salt plates.
-
-
Sample Analysis:
-
Place a small drop of the liquid sample on one salt plate and carefully place the second plate on top to create a thin, uniform film.
-
Mount the salt plates in the sample holder of the spectrometer.
-
Acquire the IR spectrum of the sample.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Analyze the positions and intensities of the absorption bands to identify the functional groups.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.
Predicted Mass Spectral Data (Electron Ionization - EI)
| m/z | Proposed Fragment | Significance |
| 410 | [C₆H₂F₁₁I]⁺ | Molecular Ion (M⁺) |
| 283 | [C₆H₂F₁₁]⁺ | Loss of Iodine radical (∙I) |
| 181 | [C₃F₇]⁺ | Fragmentation of the perfluoroalkyl chain |
| 131 | [C₃F₅]⁺ | Further fragmentation |
| 127 | [I]⁺ | Iodine cation |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
Causality Behind Predictions: The molecular ion peak is expected at m/z 410, corresponding to the molecular weight of the compound. A prominent peak is anticipated at m/z 283, resulting from the facile cleavage of the weak C-I bond.[12] The fragmentation of the perfluoroalkyl chain will lead to a series of characteristic ions, such as [C₃F₇]⁺ (m/z 181) and [CF₃]⁺ (m/z 69). The presence of an iodine atom will also be indicated by a peak at m/z 127.
Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane).
-
GC-MS System Setup:
-
Use a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Select a suitable capillary column (e.g., a non-polar DB-5 or equivalent) for separation.
-
Set the appropriate temperature program for the GC oven to ensure good separation and peak shape.
-
The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.
-
-
Injection and Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
The compound will be vaporized, separated on the column, and then enter the mass spectrometer.
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum of the eluting peak corresponding to this compound.
-
Analyze the molecular ion and the fragmentation pattern to confirm the identity of the compound.
-
Visualizing Molecular Structure and Spectroscopic Principles
Molecular Structure
Caption: Ball-and-stick model of this compound.
Key Spectroscopic Correlations
Caption: Correlation of molecular structure with key spectroscopic data.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By understanding the predicted NMR, IR, and Mass Spec characteristics, researchers can more effectively identify and characterize this important fluorinated building block in their synthetic endeavors. The provided experimental protocols offer a robust framework for obtaining high-quality data, ensuring scientific integrity and reproducibility.
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National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved January 18, 2026, from [Link]
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RSC Publishing. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved January 18, 2026, from [Link]
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ResearchGate. (2025, August 6). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Retrieved January 18, 2026, from [Link]
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ACS Omega. (2022, April 6). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Retrieved January 18, 2026, from [Link]
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PubMed. (2023, January 9). First Discovery of Iodinated Polyfluoroalkyl Acids by Nontarget Mass-Spectrometric Analysis and Iodine-Specific Screening Algorithm. Retrieved January 18, 2026, from [Link]
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Environmental Science: Processes & Impacts (RSC Publishing). (n.d.). Evaluation of iodide chemical ionization mass spectrometry for gas and aerosol-phase per- and polyfluoroalkyl substances (PFAS) analysis. Retrieved January 18, 2026, from [Link]
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ResearchGate. (2025, August 5). Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection. Retrieved January 18, 2026, from [Link]
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Oriental Journal of Chemistry. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Retrieved January 18, 2026, from [Link]
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Journal of Chromatographic Science | Oxford Academic. (2012, July 10). Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Retrieved January 18, 2026, from [Link]
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ResearchGate. (n.d.). FTIR spectra of a) fluoroalkane (FA), fluoropolymer (FP) and fluorosiloxane. Retrieved January 18, 2026, from [Link]
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Environmental Science: Processes & Impacts. (n.d.). Evaluation of iodide chemical ionization mass spectrometry for gas and aerosol-phase per- and polyfluoroalkyl substances (PFAS) analysis. Retrieved January 18, 2026, from [Link]
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MDPI. (n.d.). Dual-Mode Detection of Perfluorooctanoic Acid Using Up-Conversion Fluorescent Silicon Quantum Dots–Molecularly Imprinted Polymers and Smartphone Sensing. Retrieved January 18, 2026, from [Link]
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ResearchGate. (n.d.). FTIR spectra of the untreated and fluorinated samples. Retrieved January 18, 2026, from [Link]
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The Journal of Organic Chemistry. (n.d.). 19F NMR Chemical Shifts. 1. Aliphatic Fluorides. Retrieved January 18, 2026, from [Link]
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An In-depth Technical Guide to 1-Iodo-1H,1H-perfluorohexane: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 1-Iodo-1H,1H-perfluorohexane, a key fluorinated building block. Tailored for researchers, chemists, and professionals in drug development and materials science, this document delves into the compound's synthesis, physicochemical properties, key applications, and critical safety protocols. The narrative is structured to deliver not just procedural steps but the underlying scientific rationale, ensuring a deep and actionable understanding of this versatile reagent.
Introduction and Nomenclature
This compound is a partially fluorinated alkyl iodide that serves as a valuable intermediate in the synthesis of more complex fluorinated molecules. Its structure consists of a C6 carbon chain where the terminal carbon is bonded to an iodine atom and two hydrogen atoms, while the subsequent five carbons are fully fluorinated.
The nomenclature in this chemical family can be specific. It is crucial to distinguish the subject of this guide, This compound (CAS No. 335-50-2), from its close relatives:
-
Perfluoro-1-iodohexane (or 1-Iodotridecafluorohexane) (CAS No. 355-43-1): In this isomer, all hydrogen atoms are replaced by fluorine, making it a perfluoroalkyl iodide (C₆F₁₃I).[1][2]
-
1H,1H,2H,2H-Perfluoro-1-iodohexane (CAS No. 2043-55-2): This compound features a two-carbon hydrogenated spacer (-CH₂CH₂-) between the perfluoroalkyl chain and the iodine atom.[3][4]
The presence of the -CH₂I moiety in this compound provides a reactive site for nucleophilic substitution and other transformations, making it a versatile building block for introducing the undecafluorohexyl group into various molecular scaffolds.
Physicochemical Properties
The combination of a highly electronegative perfluoroalkyl chain and a reactive C-I bond imparts unique physical and chemical properties to the molecule. A summary of its key properties is presented below.
| Property | Value | Source |
| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-6-iodohexane | PubChem[5] |
| CAS Number | 335-50-2 | PubChem[5] |
| Molecular Formula | C₆H₂F₁₁I | PubChem[5] |
| Molecular Weight | 409.97 g/mol | PubChem[5] |
| Boiling Point | 117 °C (for Perfluoro-1-iodohexane) | ChemicalBook[6] |
| Density | 2.063 g/mL at 25 °C (for Perfluoro-1-iodohexane) | ChemicalBook[6] |
| Refractive Index | n20/D 1.329 (for Perfluoro-1-iodohexane) | ChemicalBook[6] |
| Appearance | Clear colorless to pale yellow or pink liquid | Thermo Fisher[4] |
Note: Some physical data, like boiling point and density, are more readily available for the closely related perfluoro-1-iodohexane and are provided here for reference.
Synthesis Pathway and Experimental Protocol
The synthesis of compounds like this compound typically follows a multi-stage process rooted in telomerization chemistry, which builds the perfluoroalkyl chain. This is followed by the introduction of the terminal functionalized hydrocarbon group. A representative pathway is outlined below.
Core Synthesis Workflow
The production involves two primary stages:
-
Telomerization: A short-chain perfluoroalkyl iodide (the "telogen") reacts with tetrafluoroethylene (TFE, the "taxogen") to generate a homologous series of longer-chain perfluoroalkyl iodides.
-
Functionalization: The target perfluoroalkyl iodide is then reacted to introduce the terminal -CH₂I group.
Caption: Conceptual synthesis workflow for a C6-iodo-perfluoroalkane.
Representative Experimental Protocol
The following protocol is a representative, multi-step procedure adapted from established methods for synthesizing fluorotelomer iodides.[7]
Objective: Synthesize this compound.
Stage 1: Synthesis of Perfluoropentyl Iodide (C₅F₁₁I)
-
Reactor Setup: A high-pressure stainless-steel autoclave is charged with perfluoroethyl iodide (C₂F₅I) and a radical initiator (e.g., Azobisisobutyronitrile, AIBN).
-
Inerting: The reactor is sealed, cooled, and purged with nitrogen to remove oxygen, which can inhibit free-radical reactions.
-
TFE Addition: Liquid tetrafluoroethylene (TFE) is pumped into the reactor. The molar ratio of TFE to C₂F₅I is critical for controlling the chain length of the resulting telomers. A lower TFE ratio favors shorter chains.
-
Reaction: The reactor is heated to initiate the radical reaction. The temperature and pressure are maintained for several hours.
-
Work-up: After cooling, the resulting mixture of perfluoroalkyl iodides (C₂F₅(CF₂)nI) is collected.
-
Purification: The desired C₅F₁₁I telomer is isolated from the mixture via fractional distillation under reduced pressure.
Stage 2: Conversion to this compound (C₅F₁₁CH₂I)
This stage is more complex and can involve several routes. A plausible, though generalized, route is described.
-
Grignard Formation: The purified C₅F₁₁I is reacted with magnesium to form the corresponding Grignard reagent (C₅F₁₁MgI). This step must be conducted under strictly anhydrous conditions.
-
Reaction with Paraformaldehyde: The Grignard reagent is then added to a suspension of dry paraformaldehyde ((CH₂O)n) in an ethereal solvent at low temperature. This introduces a -CH₂OH group, forming 1H,1H-perfluorohexan-1-ol (C₅F₁₁CH₂OH).
-
Iodination (Appel Reaction): The resulting alcohol is converted to the final iodide. The alcohol is dissolved in an inert solvent (e.g., acetonitrile) and treated with triphenylphosphine (PPh₃), iodine (I₂), and imidazole.
-
Purification: The reaction mixture is quenched, and the product is extracted. The final this compound is purified by column chromatography or distillation to yield the final product.
Key Applications in Research and Development
The utility of this compound stems from its ability to introduce the C₅F₁₁CH₂- moiety into organic molecules, imparting properties such as chemical stability, hydrophobicity, and lipophobicity.
Perfluoroalkylation Reagent
It is a key reagent for perfluoroalkylation. The C-I bond can be cleaved under various conditions (e.g., radical, reductive, or metal-catalyzed) to attach the fluorinated chain to a substrate. An example is its use in preparing fluorinated monosaccharides for drug discovery applications.[8]
Caption: General scheme for perfluoroalkylation using this compound.
Intermediate for Surfactants and Polymers
This compound is a precursor for synthesizing fluorinated surfactants and monomers. The iodide can be displaced by nucleophiles to add polymerizable groups or hydrophilic heads, leading to materials with specialized surface properties.[9] These materials are valuable in creating water and oil repellent coatings for textiles and paints.[10][11]
Building Block in Materials Science
The rigid and electron-withdrawing nature of the perfluoroalkyl chain makes it a useful component in materials for electronics. For instance, related iodo-perfluoroalkanes are used to synthesize compounds for high-performance organic thin-film transistors.[10]
Safety, Handling, and Storage
Working with this compound requires adherence to strict safety protocols due to its potential hazards. The information below is synthesized from available Safety Data Sheets (SDS).
GHS Hazard Classification
The compound and its close relatives are classified with the following hazards:
-
Specific target organ toxicity — single exposure (Category 3), may cause respiratory irritation.[1][12]
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat. Remove and wash contaminated clothing before reuse.[3]
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[3]
Storage
-
Store in a well-ventilated place. Keep the container tightly closed.
-
Keep in a dark place, as the compound can be light-sensitive.[6][9]
-
Store locked up.
Conclusion
This compound is a specialized chemical intermediate with significant utility in organic synthesis and materials science. Its unique trifecta of a reactive C-I bond, a stable perfluoroalkyl chain, and a short hydrocarbon spacer allows for the precise introduction of fluorinated moieties into a wide range of structures. Understanding its synthesis, properties, and handling requirements is paramount for leveraging its full potential in the development of novel pharmaceuticals, advanced materials, and high-performance surface coatings.
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A Comprehensive Technical Guide to 1-Iodo-1H,1H-perfluorohexane for Researchers and Drug Development Professionals
This in-depth guide serves as a critical resource for researchers, scientists, and professionals in drug development, providing a thorough understanding of 1-Iodo-1H,1H-perfluorohexane. This document delves into its commercial availability, key chemical and physical properties, synthesis strategies, and significant applications, with a focus on providing practical, field-proven insights.
Introduction: The Role of this compound in Modern Chemistry
This compound, with the CAS number 335-50-2, is a partially fluorinated alkyl iodide that has garnered significant interest in various fields of chemical synthesis. Its unique structure, featuring a perfluorinated carbon chain and a reactive carbon-iodine bond, makes it a valuable building block in organic and medicinal chemistry. The high electronegativity of the fluorine atoms creates a molecule with distinct properties, including high density, thermal stability, and unique solubility characteristics, often referred to as "fluorous" properties. These characteristics are leveraged in specialized applications, such as fluorous synthesis, where the attachment of a perfluoroalkyl chain facilitates the separation and purification of reaction products.
This guide will provide a comprehensive overview of this compound, empowering researchers to effectively utilize this versatile reagent in their synthetic endeavors.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of a reagent is paramount for its successful application in research and development. This section provides key data for this compound.
| Property | Value | Source |
| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-6-iodohexane | |
| CAS Number | 335-50-2 | |
| Molecular Formula | C₆H₂F₁₁I | |
| Molecular Weight | 409.97 g/mol | |
| Appearance | Not specified in readily available literature | - |
| Boiling Point | 140.6 °C at 760 mmHg (Predicted) | |
| Density | 1.984 g/cm³ (Predicted) | |
| Flash Point | 54.7 °C (Predicted) | |
| InChI Key | NVPYUCSZZRWYML-UHFFFAOYSA-N | |
| SMILES | C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)I |
Commercial Availability and Suppliers
This compound is available from a number of specialized chemical suppliers. The availability in various quantities allows for its use in both small-scale research and larger-scale development projects. When sourcing this chemical, it is crucial to obtain a certificate of analysis to verify its purity and identity.
| Supplier | Product Name | Purity | Quantity |
| This compound | 95% | 250mg, 1g, 5g | |
| This compound | 96% | Inquire |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis of this compound
Industrial Synthesis via Telomerization
The process begins with a short-chain perfluoroalkyl iodide, such as pentafluoroethyl iodide, which acts as a telogen. This is reacted with multiple units of tetrafluoroethylene (the taxogen) under high temperature and pressure.[2][3] This free-radical chain reaction results in a mixture of longer-chain perfluoroalkyl iodides with varying chain lengths. The desired 1-iodoperfluorohexane can then be isolated from this mixture through fractional distillation. The distribution of the telomers can be influenced by controlling the molar ratio of the reactants.[4]
Sources
Harnessing Reactivity: A Guide to the Carbon-Iodine Bond in Perfluoroalkanes for Advanced Synthesis
An In-Depth Technical Guide:
This guide provides an in-depth exploration of the carbon-iodine (C-I) bond within perfluoroalkane structures, a cornerstone of modern organofluorine chemistry. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple reaction lists to dissect the underlying principles governing the C-I bond's unique reactivity. We will examine the causality behind experimental choices, offering field-proven insights into leveraging this remarkable functional group for the synthesis of complex molecules.
The Anomaly of the Perfluoroalkyl Iodide C-I Bond
The utility of perfluoroalkyl iodides (Rƒ-I) as synthetic precursors stems from the distinct electronic and steric environment created by the perfluoroalkyl chain. Unlike their non-fluorinated hydrocarbon counterparts, the C-I bond in Rƒ-I is significantly weakened. This is a direct consequence of the high electronegativity of the surrounding fluorine atoms, which inductively withdraw electron density along the carbon backbone. This polarization alters the character of the α-carbon, making the C-I bond susceptible to cleavage under relatively mild conditions.
The reactivity of perfluoroheptyl iodide, for instance, is dominated by this relatively weak C-I bond, which readily undergoes homolytic cleavage to generate a perfluoroheptyl radical (C₇F₁₅•), a key intermediate in numerous transformations[1]. This propensity for radical formation is the most exploited feature of perfluoroalkyl iodides in synthetic chemistry[1][2].
Table 1: Comparative Bond Dissociation Energies (BDEs)
| Bond Type | Molecule Example | BDE (kcal/mol) | Significance |
| C-I | CF₃-I | ~54 | Weakest carbon-halogen bond, prone to homolysis. |
| C-Br | CF₃-Br | ~70 | Stronger than C-I, requires more energy to cleave. |
| C-Cl | CF₃-Cl | ~86 | Significantly stronger, less useful for radical initiation. |
| C-F | CF₃-F | ~130 | Extremely strong, generally inert.[3] |
| C-C | CF₃-CF₃ | ~97 | Strong, provides a stable perfluorinated backbone.[3] |
Note: BDE values are approximate and can vary based on the specific molecular structure and computational method. Data synthesized from general chemical principles and computational studies on PFAS degradation.[3]
This low bond dissociation energy makes the C-I bond the predictable point of reactivity, allowing for selective functionalization without disturbing the robust perfluorinated skeleton.
Dominant Reaction Pathway: Homolytic Cleavage and Radical Generation
The generation of perfluoroalkyl radicals (Rƒ•) is the most common and versatile strategy employing Rƒ-I. The choice of initiation method is critical and depends on the substrate's sensitivity, desired reaction conditions, and scalability.
Initiation Mechanisms: A Toolkit for Radical Formation
The homolytic cleavage of the C-I bond can be initiated through several reliable methods:
-
Thermal Initiation: Classic radical initiators like azobisisobutyronitrile (AIBN) can be used.[4] This method is straightforward but requires elevated temperatures, which may not be suitable for thermally sensitive substrates.
-
Photochemical Initiation (UV): Direct UV irradiation provides the energy for homolytic C-I bond cleavage. This method is clean but may require specialized equipment and can affect other light-sensitive functional groups.
-
Visible-Light Photoredox Catalysis: This has become the predominant method for its exceptionally mild conditions. Catalysts based on Ruthenium, Iridium, or Copper absorb visible light and engage in a single-electron transfer (SET) with the perfluoroalkyl iodide to generate the Rĥ radical.[4][5] This approach offers high functional group tolerance and temporal control.
-
Metal-Free, Base-Promoted Homolysis: Recent advancements have shown that simple inorganic bases (e.g., Cs₂CO₃, KOH) or organic amines (e.g., TEEDA) can form a halogen-bond complex with Rƒ-I.[6][7][8][9] Photoexcitation of this electron donor-acceptor (EDA) complex promotes homolysis of the C-I bond without the need for a transition metal catalyst.[9][10]
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} end
Key Synthetic Transformations via Rĥ Radicals
Once generated, the highly reactive Rĥ radical participates in a variety of powerful C-C bond-forming reactions.
This is a cornerstone reaction where the Rƒ• radical adds across a double or triple bond. The resulting carbon-centered radical then abstracts an iodine atom from another molecule of Rƒ-I, propagating a radical chain reaction and yielding the iodoperfluoroalkylated product.[11][12][13]
dot graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=12];
} end
Exemplary Protocol: Visible-Light Mediated Iodoperfluoroalkylation of Styrene [4]
This protocol demonstrates a copper-photocatalyzed atom transfer radical addition (ATRA) reaction. The choice of a copper catalyst over more common ruthenium or iridium systems highlights how catalyst selection can influence reaction outcomes beyond simple electron transfer, potentially involving inner-sphere mechanisms.[4][14]
-
System Setup: To a flame-dried Schlenk tube, add styrene (1.0 equiv), perfluorooctyl iodide (2.0 equiv), and the photocatalyst [Cu(dap)₂]Cl (1.0 mol %, dap = 2,9-di(p-anisyl)-1,10-phenanthroline).
-
Solvent Addition: Add degassed solvent (e.g., acetonitrile) via syringe. The reaction is typically run at a concentration of 0.1 M with respect to the limiting reagent (styrene).
-
Reaction Execution: Seal the tube and place it approximately 5-10 cm from a 530 nm LED light source. Stir the reaction mixture at room temperature for 16 hours.[5]
-
Workup and Purification: Upon completion (monitored by TLC or GC-MS), concentrate the reaction mixture in vacuo. Purify the residue by column chromatography on silica gel to isolate the desired 1-iodo-1-phenyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorononane.
Self-Validation: The success of this protocol is validated by the high yield of the target product, often exceeding 80-90% for activated styrenes.[4] The use of a twofold excess of the perfluoroalkyl iodide ensures efficient iodine atom transfer to the radical adduct, minimizing side reactions.[5]
Directly attaching a perfluoroalkyl chain to an aromatic or heteroaromatic ring is of immense interest in drug discovery, as it can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[13][15] Radical-based methods are particularly effective.
Exemplary Protocol: Metal-Free, Base-Promoted C-H Perfluoroalkylation of Pyrrole [7]
This protocol leverages the formation of a halogen-bond complex to initiate the reaction under mild, metal-free conditions.[6][7]
-
System Setup: In a vial, combine pyrrole (1.0 equiv), perfluorobutyl iodide (1.5 equiv), and potassium hydroxide (KOH, 2.0 equiv).
-
Solvent Addition: Add a suitable solvent such as 1,4-dioxane.
-
Reaction Execution: Seal the vial and irradiate with a blue LED light source at room temperature for 24 hours.
-
Workup and Purification: After the reaction, quench with water and extract with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers, concentrate, and purify via column chromatography to yield the perfluoroalkylated pyrrole.
Causality: The inorganic base (KOH) acts as a halogen bond acceptor, forming a complex with Rƒ-I.[7] This interaction weakens the C-I bond further, facilitating its homolysis upon visible light irradiation to generate the Rƒ• radical, which then adds to the electron-rich pyrrole ring.[6]
Alternative Pathways: Organometallic Intermediates
While radical chemistry dominates, the C-I bond can also be leveraged to form organometallic reagents, opening access to classic nucleophilic addition and cross-coupling reactions.
Formation of Grignard and Organolithium Reagents
Perfluoroalkyl iodides can be converted into their corresponding Grignard (RƒMgI) and organolithium (RƒLi) reagents.[16] These powerful nucleophiles can then be used in standard transformations, such as additions to carbonyl compounds (aldehydes, ketones, esters) or carboxylation with CO₂.[16]
Causality: The formation of these reagents requires careful temperature control (typically <-70 °C) to prevent α-fluoride elimination, a common decomposition pathway for such intermediates. Their utility lies in providing a complementary, non-radical method for introducing Rƒ groups as nucleophiles.
Copper-Catalyzed Cross-Coupling
Copper catalysis is effective for coupling perfluoroalkyl iodides with various partners. A notable example is the coupling with aromatic boronic acids, where the boronic acid group is replaced by the perfluoroalkyl chain.[16] This provides a valuable method for the direct perfluoroalkylation of aryl compounds under conditions that are often milder than those required for traditional fluoroalkylation methods.
Applications in Drug Development and Materials Science
The strategic introduction of perfluoroalkyl groups into organic molecules is a validated strategy in medicinal chemistry and materials science.[17][18]
-
Metabolic Stability: The strength of the C-F bond makes perfluorinated motifs resistant to metabolic degradation (e.g., by Cytochrome P450 enzymes), which can increase the half-life of a drug candidate.[19]
-
Lipophilicity and Bioavailability: Perfluoroalkyl chains are both hydrophobic and lipophobic, a unique property termed "fluorous." This can be tuned to optimize a drug's passage through cell membranes and its overall pharmacokinetic profile.[1][15]
-
Conformational Control: The steric bulk of Rƒ groups can lock a molecule into a specific conformation, which may enhance its binding affinity to a biological target.[15]
-
Advanced Materials: Perfluoroalkyl iodides are key precursors in the synthesis of fluorotelomer alcohols and other fluorosurfactants, which have widespread applications from coatings to fire-fighting foams.[16]
The reactivity of the C-I bond is the gateway to accessing these valuable compounds from readily available perfluoroalkyl iodide starting materials.[16][17]
Conclusion
The carbon-iodine bond in perfluoroalkanes is a uniquely reactive and versatile functional group. Its inherent weakness, a result of the powerful inductive effect of the perfluoroalkyl chain, makes it an ideal precursor for generating perfluoroalkyl radicals under a variety of mild initiation conditions, including cutting-edge photoredox and metal-free, base-promoted methods. While radical pathways are dominant, the ability to form organometallic intermediates provides complementary synthetic strategies. A thorough understanding of these reaction mechanisms and the causal factors behind protocol design empowers researchers to strategically employ perfluoroalkyl iodides for the efficient synthesis of novel therapeutics, agrochemicals, and advanced materials.
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Strieth-Kalthoff, F., et al. (2018). The Different Faces of Photoredox Catalysts: Visible-Light-Mediated Atom Transfer Radical Addition (ATRA) Reactions of Perfluoroalkyl Iodides with Styrenes and Phenylacetylenes. ACS Catalysis. [Link]
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Strieth-Kalthoff, F., et al. (2018). The Different Faces of Photoredox Catalysts: Visible-Light-Mediated Atom Transfer Radical Addition (ATRA) Reactions of Perfluoroalkyl Iodides with Styrenes and Phenylacetylenes. ACS Publications. [Link]
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Wang, X., et al. (2023). Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. National Institutes of Health. [Link]
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Prakash, G. K. S., & Yudin, A. K. (2003). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews. [Link]
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The Different Faces of Photoredox Catalysts: Visible-Light-Mediated Atom Transfer Radical Addition (ATRA) Reactions of. ACS Publications. [Link]
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Wang, Y., et al. (2024). A visible-light-induced radical cyclization cascade towards perfluoroalkyl-substituted iminoisobenzofurans. Organic & Biomolecular Chemistry. [Link]
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Evaluation of iodide chemical ionization mass spectrometry for gas and aerosol-phase per- and polyfluoroalkyl substances (PFAS) analysis. RSC Publishing. [Link]
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Thermodynamic data of C-I bond dissociation of ethyl iodide on Al nanoclusters in B3PW91, BHandHLYP and M06-2X functionals. ResearchGate. [Link]
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Thermal stability and decomposition of 1-Iodo-1H,1H-perfluorohexane.
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1-Iodo-1H,1H-perfluorohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of this compound (C₆H₂F₁₁I). As a partially fluorinated organic iodide, its behavior under thermal stress is critical for safe handling, storage, and application in various scientific fields. This document synthesizes available data to elucidate its physicochemical properties, proposes a primary decomposition mechanism centered on the labile Carbon-Iodine bond, details experimental methodologies for its characterization, and outlines critical safety considerations. The insights presented herein are intended to equip researchers and professionals with the necessary knowledge to effectively utilize and manage this compound.
Introduction and Physicochemical Profile
This compound, with the chemical formula C₆H₂F₁₁I, is a fluorinated organic compound characterized by a perfluorinated carbon chain terminated by a hydrocarbon segment and an iodine atom. The presence of both highly electronegative fluorine atoms and a relatively weak C-I bond imparts unique chemical properties to the molecule. Understanding its thermal stability is paramount, as unintended decomposition can lead to the release of hazardous vapors and compromise experimental integrity.
The stability of per- and polyfluoroalkyl substances (PFAS) is generally attributed to the strength of the Carbon-Fluorine (C-F) bond. However, in this compound, the Carbon-Iodine (C-I) bond represents the most probable site of thermal cleavage due to its significantly lower bond dissociation energy compared to C-F and C-C bonds.
Key Physicochemical Properties
A summary of the essential physical and chemical properties of this compound is presented below. This data is crucial for its practical handling and for designing experimental conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₂F₁₁I | [1] |
| Molecular Weight | 409.97 g/mol | [1] |
| Appearance | Clear Liquid | [2] |
| Boiling Point | 116 - 119 °C | [2] |
| Melting Point | -45 °C | [2] |
| Flash Point | > 115 °C | [2] |
| Density | 2.036 g/cm³ | [3] |
| Water Solubility | Insoluble | [3] |
| Sensitivity | Light sensitive | [2][3] |
Thermal Decomposition: Mechanism and Energetics
The thermal decomposition of this compound is dictated by the relative strengths of its covalent bonds. The C-I bond is considerably weaker than the C-F, C-C, and C-H bonds within the molecule, making it the primary initiation site for thermal degradation.
The Critical Role of the Carbon-Iodine Bond
Bond energy is the energy required to break one mole of a covalent bond in the gaseous state.[4] The C-I bond has a significantly lower bond dissociation energy (approximately 209 kJ/mol) compared to C-F bonds (around 536 kJ/mol).[5] This disparity means that under thermal stress, the C-I bond will cleave preferentially, initiating the decomposition cascade long before the highly stable fluorinated backbone is affected. The reactivity of iodoalkanes is generally higher than their chloro- or fluoro- counterparts precisely because the C-I bond is longer and weaker, making it easier to break.[4]
Proposed Decomposition Pathway
The primary decomposition mechanism is anticipated to be a homolytic cleavage of the C-I bond, generating a perfluorohexyl radical and an iodine radical.
Initiation:
Propagation/Termination: The resulting highly reactive radicals can undergo several subsequent reactions:
-
Dimerization: Two iodine radicals can combine to form molecular iodine (I₂).
-
Recombination: The initial radicals can recombine, which is a reversible process.
-
Reaction with Environment: In the presence of hydrogen-donating species, the perfluorohexyl radical can abstract a hydrogen atom. If other organic materials are present, a complex mixture of byproducts can form.
Thermal decomposition can lead to the release of irritating gases and vapors.[2][6] In the event of a fire, hazardous decomposition products may include carbon oxides, hydrogen fluoride, and other fluorine-containing compounds.[7]
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Methodological & Application
Application Notes & Protocols: Leveraging 1-Iodo-1H,1H-perfluorohexane in Radical Addition Reactions
Introduction: The Strategic Value of Perfluoroalkylation
The introduction of perfluoroalkyl chains into organic molecules is a cornerstone of modern medicinal chemistry and materials science. These moieties can dramatically alter a compound's physicochemical properties, enhancing metabolic stability, lipophilicity, and binding affinity. 1-Iodo-1H,1H-perfluorohexane, CF3(CF2)3CH2CH2I, stands out as a versatile and efficient reagent for installing the 1H,1H-perfluorohexyl group. Its utility shines in radical addition reactions, a powerful class of transformations that form carbon-carbon bonds under conditions often compatible with complex functional groups.
This guide provides an in-depth exploration of the mechanisms, applications, and detailed protocols for employing this compound. We will delve into the causality behind experimental choices, offering researchers, scientists, and drug development professionals the insights needed to successfully implement these reactions.
Reagent Profile: this compound
Understanding the fundamental properties and safety considerations of the reagent is critical for successful and safe experimentation.
Physicochemical Data
| Property | Value |
| Synonyms | 1H,1H,2H,2H-Nonafluorohexyl iodide, 2-Perfluorobutyl ethyl iodide |
| Molecular Formula | C6H4F9I |
| Molecular Weight | 373.98 g/mol |
| Appearance | Typically a solid or liquid, depending on purity and temperature |
| CAS Number | 2043-55-2 |
Safety and Handling
This compound, like many organoiodides, requires careful handling.
-
Personal Protective Equipment (PPE): Always use standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of any vapors.
-
Storage: Store in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.
-
Hazards: May cause skin, eye, and respiratory irritation. Consult the Safety Data Sheet (SDS) from the supplier for comprehensive hazard information.
The Heart of the Reaction: Mechanism of Radical Addition
The efficacy of this compound in these reactions stems from the relative weakness of the Carbon-Iodine bond, which can be selectively cleaved to initiate a radical chain process. This process, often referred to as an Atom Transfer Radical Addition (ATRA), proceeds through three canonical stages: initiation, propagation, and termination.[1]
Initiation: Generating the Key Radical
The crucial first step is the homolytic cleavage of the C–I bond to generate the 1H,1H-perfluorohexyl radical (•CH2CH2(CF2)3CF3). This can be accomplished through several methods:
-
Photochemical Initiation: Irradiation with visible (e.g., blue LEDs) or UV light can provide the energy for C-I bond homolysis, often facilitated by a photocatalyst or the formation of a light-absorbing complex.[2][3][4]
-
Thermal Initiation: Classical radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide can be used, though this may require elevated temperatures.
-
Redox Initiation: Transition metals (e.g., copper complexes) or other redox-active systems can initiate the radical cascade under milder conditions.[5][6][7] A notable metal-free approach involves the use of a pyridine/bis(pinacolate)diboron combination to generate a boryl radical, which then abstracts the iodine atom.[8]
Propagation: Building the Product
The propagation phase consists of a two-step chain reaction that builds the desired product while regenerating the chain-carrying radical.
-
Addition to the π-System: The generated perfluoroalkyl radical adds to the unsaturated substrate (e.g., an alkene). This addition occurs with high regioselectivity, preferentially attacking the less substituted carbon of the double bond. This "anti-Markovnikov" selectivity is driven by the formation of the more stable (e.g., secondary or tertiary) carbon-centered radical intermediate.[9]
-
Iodine Atom Transfer: The newly formed alkyl radical abstracts an iodine atom from another molecule of this compound. This step yields the final 1,2-addition product and regenerates the perfluoroalkyl radical, which can then participate in the next cycle.[3]
Termination
The radical chain is terminated when two radical species combine, or through disproportionation reactions. These are typically minor pathways when the chain reaction is efficient.
Diagram 1: General Mechanism of Radical Addition
Caption: The radical chain mechanism for the addition of a perfluoroalkyl iodide (Rₗ-I) to an alkene.
Application Scope and Substrate Compatibility
This methodology is applicable to a wide array of unsaturated systems with good functional group tolerance.
-
Alkenes: Both terminal and internal alkenes are suitable substrates. The reaction tolerates various functional groups such as esters, ethers, ketones, and amides.[2][3]
-
Alkynes: The addition across alkynes proceeds similarly, yielding perfluoroalkylated vinyl iodides, which are valuable synthetic intermediates.[2][3][10]
-
Other Systems: The reaction has been extended to other substrates, including allenes and vinyldiazoacetates, demonstrating its versatility.[4][10]
Table 1: Representative Examples of Radical Addition Conditions
| Substrate | Initiation Method | Solvent | Temp. | Yield (%) | Reference |
| 1-Octene | KOH / Blue LED | H₂O | 30 °C | >95% | [2][3] |
| Phenylacetylene | KOH / Blue LED | H₂O | 30 °C | 81% | [2][3] |
| Styrene | Pyridine / B₂(pin)₂ | CH₃CN | 80 °C | 86% | [8] |
| N-allylphthalimide | KOH / Blue LED | H₂O | 30 °C | 91% | [2][3] |
| Methyl 10-undecenoate | Cu / Pb(OAc)₂ | MeOH | rt | Good | [6] |
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for two distinct and effective methods.
Protocol 1: Photochemically-Induced Addition to an Alkene in Water
This protocol is adapted from methodologies demonstrating visible-light-mediated activation of perfluoroalkyl iodides in aqueous media, which offers a green and highly efficient approach.[2][3]
Materials and Equipment:
-
Schlenk tube or similar reaction vessel with a stir bar
-
This compound
-
Alkene substrate (e.g., 1-octene)
-
Potassium hydroxide (KOH)
-
Degassed deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Blue LED light source (e.g., 450-460 nm)
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the alkene substrate (0.2 mmol, 1.0 equiv.), this compound (0.3 mmol, 1.5 equiv.), and potassium hydroxide (0.4 mmol, 2.0 equiv.).
-
Add 2.0 mL of degassed deionized water to the tube.
-
Seal the tube and place it approximately 5 cm from a blue LED light source.
-
Stir the reaction mixture vigorously at 30 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding 5 mL of water.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to yield the desired 1,2-iodoperfluoroalkylated product.
Diagram 2: Workflow for Photochemical Radical Addition
Caption: Step-by-step experimental workflow for the photochemical addition of Rₗ-I to an alkene.
Protocol 2: Metal-Free, Boryl Radical-Initiated Addition
This protocol utilizes a pyridine/diboron system to initiate the radical reaction without the need for light or transition metals, offering an excellent alternative for sensitive substrates.[8]
Materials and Equipment:
-
Oven-dried Schlenk tube with a stir bar
-
This compound
-
Alkene substrate (e.g., styrene)
-
Bis(pinacolato)diboron (B₂(pin)₂)
-
Pyridine
-
Anhydrous acetonitrile (CH₃CN)
-
Standard workup and purification equipment as listed in Protocol 1
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the alkene substrate (0.2 mmol, 1.0 equiv.), this compound (0.24 mmol, 1.2 equiv.), and bis(pinacolato)diboron (0.3 mmol, 1.5 equiv.).
-
Add 1.0 mL of anhydrous acetonitrile, followed by pyridine (0.4 mmol, 2.0 equiv.) via syringe.
-
Seal the tube and immerse the reaction vessel in a preheated oil bath at 80 °C.
-
Stir the mixture for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NaHCO₃ solution (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inefficient initiation (e.g., weak light source, impure initiator).- Radical inhibitor present in reagents or solvent.- Reaction temperature too low. | - Check the intensity/wavelength of the light source.- Use freshly purified initiator/reagents.- Ensure solvents are properly degassed or use fresh anhydrous solvent.- Increase reaction temperature (for thermal methods). |
| Alkene Polymerization | - High concentration of alkene.- Inefficient iodine atom transfer step. | - Add the alkene substrate slowly over the course of the reaction.- Ensure the concentration of this compound is sufficient to trap the radical intermediate. |
| Formation of Byproducts | - Radical-radical coupling.- Hydrogen abstraction from solvent. | - Run the reaction at a lower concentration.- Choose a solvent that is less prone to hydrogen abstraction (e.g., acetonitrile, water). |
Conclusion
This compound is a powerful and versatile reagent for the introduction of fluorinated alkyl chains into organic molecules via radical addition reactions. With initiation methods ranging from classic thermal and photochemical approaches to modern metal-free redox systems, these transformations offer broad substrate scope and functional group tolerance. The detailed protocols and mechanistic insights provided herein equip researchers with the knowledge to effectively harness this reagent for the synthesis of novel and valuable compounds in pharmaceutical and materials development.
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-
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-
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-
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-
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- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
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- 8. Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Perfluoroalkyl iodide - Wikipedia [en.wikipedia.org]
Protocol for perfluoroalkylation of arenes with 1-Iodo-1H,1H-perfluorohexane.
Application Note & Protocol Guide
Topic: Methodologies for the Direct C-H Perfluoroalkylation of Arenes using Perfluoroalkyl Iodides
Audience: Researchers, scientists, and drug development professionals.
Abstract
The incorporation of perfluoroalkyl chains into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. These moieties can profoundly alter a molecule's physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity.[1][2] This guide provides a detailed examination of the direct C-H perfluoroalkylation of arenes using 1-iodo-1H,1H-perfluorohexane and related long-chain perfluoroalkyl iodides. We will dissect two prominent and mechanistically distinct protocols: a Palladium-catalyzed C–H functionalization and a metal-free, radical-mediated approach. By explaining the fundamental principles and causality behind each protocol, this document serves as a practical and educational resource for scientists seeking to leverage these powerful transformations in their research.
Introduction: The Strategic Value of Perfluoroalkylation
Traditional methods for synthesizing perfluoroalkyl arenes often rely on harsh conditions or require pre-functionalized starting materials like aryl halides or boronic acids, limiting their application in late-stage functionalization of complex molecules.[1] Direct C–H perfluoroalkylation, which circumvents the need for pre-functionalization, represents a more efficient and atom-economical strategy.[1][2] The protocols detailed herein utilize readily available perfluoroalkyl iodides, such as this compound, as robust sources for the perfluoroalkyl group.
Mechanistic Overview: Catalytic vs. Radical Pathways
The perfluoroalkylation of arenes with perfluoroalkyl iodides can be achieved through several mechanistic routes, primarily transition-metal-catalyzed cross-coupling or radical-mediated pathways. Understanding the operative mechanism is critical for selecting the appropriate reaction conditions and predicting regioselectivity.
-
Palladium-Catalyzed C-H Functionalization: This approach involves a Pd(0)/Pd(II) catalytic cycle. A key challenge is the oxidative addition of the perfluoroalkyl iodide to a Pd(0) center. The subsequent C-H activation of the arene, often the rate-determining step, is typically facilitated by a base. Reductive elimination from the resulting Pd(II) intermediate furnishes the desired product and regenerates the active Pd(0) catalyst.[2][3][4] The choice of ligand is crucial for stabilizing the palladium intermediates and promoting the desired reactivity.[2]
-
Radical-Mediated Perfluoroalkylation: In this pathway, a perfluoroalkyl radical (R_F•) is generated from the perfluoroalkyl iodide. This can be achieved through thermal initiation, photoredox catalysis, or chemical reductants like sodium dithionite.[5][6][7][8] The highly electrophilic perfluoroalkyl radical then attacks the electron-rich arene. This pathway is particularly effective for arenes bearing electron-donating groups or specific activating groups that can stabilize the radical addition intermediate.[5][6]
Caption: General workflow for the Pd-catalyzed perfluoroalkylation experiment.
Step-by-Step Protocol
-
Preparation: In a nitrogen-filled glovebox or on a Schlenk line, add the arene (0.5 mmol, 1.0 equiv), Pd₂(dba)₃ (0.025 mmol, 5 mol%), (±)-BINAP (0.1 mmol, 20 mol%), and Cs₂CO₃ (1.0 mmol, 2.0 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Causality: The use of an inert atmosphere is critical because Pd(0) species are sensitive to oxidation by air, which would deactivate the catalyst. [2]BINAP is chosen for its ability to stabilize the catalytic species and promote the desired reaction pathway. [2]2. Reagent Addition: Add 1,4-dioxane (2.5 mL, 0.2 M). Add this compound (0.5 mmol, 1.0 equiv) via syringe.
-
-
Reaction: Seal the flask and heat the reaction mixture in a pre-heated oil bath at 80 °C for 15 hours with vigorous stirring.
-
Causality: The elevated temperature is necessary to overcome the activation energy for the C-H functionalization step. The 15-hour duration was identified as optimal for achieving high conversion in benchmark studies. [2]4. Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of celite to remove inorganic salts.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to isolate the perfluoroalkylated arene.
-
Characterization: Confirm the product structure and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and GC-MS analysis.
Protocol 2: Radical-Mediated Direct C-H Perfluoroalkylation
This protocol describes a metal-free approach using a chemical reductant to generate the perfluoroalkyl radical, based on methods effective for electron-rich arenes or those with specific activating groups. [5][6] Principle: Sodium dithionite (Na₂S₂O₄) acts as a single-electron transfer (SET) agent, reducing the perfluoroalkyl iodide to generate the perfluoroalkyl radical. This electrophilic radical is then trapped by an arene that has been activated by a base, typically forming a benzylic anion which increases the nucleophilicity of the aromatic ring. [5][6]
Materials & Reagents
| Reagent/Material | Formula | Supplier/Grade | Notes |
| Arene Substrate | Ar-CH₂-EWG | Sigma-Aldrich, >98% | E.g., Phenylacetonitrile (EWG = Electron-withdrawing group) |
| This compound | C₆F₁₃CH₂I | Commercial | Perfluoroalkyl source |
| Sodium Dithionite | Na₂S₂O₄ | Acros, 85% | Reductant/Radical initiator |
| Potassium Carbonate | K₂CO₃ | Fisher, >99% | Base |
| DMSO / H₂O | - | ACS Grade | Solvent system |
| Reaction Vial | - | - | With screw cap |
Step-by-Step Protocol
-
Preparation: To a 20 mL vial, add the arene substrate (0.5 mmol, 1.0 equiv), this compound (0.75 mmol, 1.5 equiv), potassium carbonate (1.0 mmol, 2.0 equiv), and sodium dithionite (1.0 mmol, 2.0 equiv).
-
Causality: An excess of the iodide and dithionite is used to ensure efficient generation of the radical species and drive the reaction to completion. The base is required to generate the carbanion intermediate that activates the arene for radical attack. [5]2. Solvent Addition: Add a 1:1 mixture of DMSO and water (5 mL).
-
Causality: The aqueous DMSO system is effective for dissolving both the organic substrates and the inorganic salts (dithionite and base), creating a homogenous environment for the reaction.
-
-
Reaction: Seal the vial and stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, add water (15 mL) to the reaction mixture and extract with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
-
Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | Inactive catalyst (Protocol 1); Insufficient radical generation (Protocol 2); Poor quality reagents; Insufficient temperature. | Ensure inert atmosphere is strictly maintained. Use fresh Pd₂(dba)₃. Use fresh sodium dithionite. Dry solvents and reagents thoroughly. Verify reaction temperature. |
| Multiple Products / Poor Selectivity | Competing reaction pathways (e.g., radical side reactions); Isomer formation. | Lower the reaction temperature. Screen different ligands (Protocol 1) or solvents. In radical reactions, selectivity can be substrate-dependent; consider modifying the arene. [2] |
| Decomposition of Starting Material | Reagents are unstable under basic or thermal conditions. | Perform the reaction at a lower temperature for a longer duration. Screen alternative bases that are milder. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling reagents. [9][10]* Handling Perfluoroalkyl Iodides: These compounds can be irritating to the eyes, skin, and respiratory system. [9]Handle them in a well-ventilated chemical fume hood. [9]Avoid inhalation of vapors and direct contact with skin and eyes. [10][11]* Palladium Catalysts: Palladium compounds can be toxic. Avoid creating dust. Handle as a potential sensitizer.
-
Solvents: Dioxane and DMSO have specific hazards. Dioxane is flammable and a suspected carcinogen. Use in a fume hood and away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, according to your institution's hazardous waste disposal procedures. Do not release into the environment. [11][12]* Emergency Procedures: Ensure an eyewash station and safety shower are readily accessible. [9][11]In case of skin contact, wash immediately with plenty of water. [9]If inhaled, move to fresh air. [12]Seek medical attention if irritation or other symptoms persist. [9]
References
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Ghorbani, F., et al. (2020). Ligand-free nickel catalyzed perfluoroalkylation of arenes and heteroarenes. Available at: [Link]
-
ResearchGate. (n.d.). Protocols for the perfluoroalkylation of (hetero)arenes. Available at: [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed C-H Perfluoroalkylation of Arenes. Available at: [Link]
-
Hartwig, J. F., et al. (2012). A General Strategy for the Perfluoroalkylation of Arenes and Arylbromides by Using Arylboronate Esters and [(phen)CuRF]. Available at: [Link]
-
Sanford, M. S., et al. (2011). Palladium-Catalyzed C–H Perfluoroalkylation of Arenes. Organic Letters. Available at: [Link]
-
Guerrero, C. A., et al. (2021). Radical Perfluoroalkylation of Arenes via Carbanion Intermediates. PubMed. Available at: [Link]
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Guerrero, C. A., et al. (2021). Radical Perfluoroalkylation of Arenes via Carbanion Intermediates. The Journal of Organic Chemistry. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Perfluorooctyl iodide, 99%. Available at: [Link]
-
Melchiorre, P., et al. (2023). Enantioselective catalytic remote perfluoroalkylation of α-branched enals driven by light. Available at: [Link]
-
Sanford, M. S., et al. (2011). Palladium-catalyzed C-H Perfluoroalkylation of Arenes. PubMed. Available at: [Link]
-
Koike, T., & Akita, M. (2013). Metal-Free Direct CH Perfluoroalkylation of Arenes and Heteroarenes Using a Photoredox Organocatalyst. Semantic Scholar. Available at: [Link]
-
Wang, C., et al. (2024). Iron-Catalyzed Perfluoroalkylarylation of Styrenes with Arenes and Alkyl Iodides Enabled by Halogen Atom Transfer. Organic Letters. Available at: [Link]
-
Daugulis, O. (2009). Copper-Catalyzed Arylation of 1H-Perfluoroalkanes. Available at: [Link]
-
Postigo, A., et al. (2015). Perfluoroalkylation of alkenes and alkynes in water. Semantic Scholar. Available at: [Link]
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Application Notes and Protocols for Copper-Catalyzed Cross-Coupling Reactions with 1-Iodo-1H,1H-perfluorohexane
Introduction: The Strategic Value of Perfluoroalkylation in Modern Chemistry
The incorporation of perfluoroalkyl chains into organic molecules imparts unique and often highly desirable physicochemical properties. These include enhanced lipophilicity, metabolic stability, and conformational rigidity, which are of paramount importance in the fields of drug discovery, materials science, and agrochemicals.[1] Compounds bearing these moieties have found applications as pharmaceuticals, and the fluorine nucleus is also a valuable probe for MRI studies.[2] Consequently, the development of robust and efficient methods for the construction of carbon-perfluoroalkyl bonds is a significant endeavor in synthetic chemistry.
Copper-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-based systems for these transformations.[3] Copper's natural abundance, low toxicity, and distinct catalytic activity make it an attractive choice. This document provides a detailed guide to the theory and practice of copper-catalyzed cross-coupling reactions utilizing 1-iodo-1H,1H-perfluorohexane, a key building block for the introduction of longer perfluoroalkyl chains.
Core Principles and Mechanistic Considerations
The success of a copper-catalyzed perfluoroalkylation reaction hinges on a nuanced understanding of the underlying reaction mechanism. While several pathways can be operative, a common catalytic cycle involves Cu(I) and Cu(III) intermediates.[4][5]
A general mechanistic cycle for the cross-coupling of an aryl iodide with a 1H-perfluoroalkane is depicted below. The deprotonation of the 1H-perfluoroalkane, a crucial first step, often requires a strong base to generate a nucleophilic perfluoroalkyl species.[6][7] This species then engages with the copper catalyst.
Figure 1: A generalized catalytic cycle for copper-catalyzed perfluoroalkylation.
The choice of ligand is critical for stabilizing the copper intermediates and facilitating the key steps of oxidative addition and reductive elimination.[6] Phenanthroline and its derivatives are often effective in these systems. The solvent also plays a crucial role, with polar aprotic solvents like DMPU generally affording good results.[7]
Experimental Protocols
The following protocols are designed to be robust and reproducible. However, optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Copper-Catalyzed Arylation of this compound with Aryl Iodides
This protocol details a general procedure for the coupling of this compound with a variety of aryl iodides. The method relies on the in situ generation of a perfluoroalkyl zinc reagent, which then undergoes transmetalation to a copper catalyst.[6][7]
Materials:
| Reagent/Material | Purpose |
| This compound | Perfluoroalkyl source |
| Aryl iodide | Coupling partner |
| Copper(I) chloride (CuCl) | Catalyst |
| 1,10-Phenanthroline | Ligand |
| Zinc bis(2,2,6,6-tetramethylpiperidide) (TMP₂Zn) | Base |
| 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) | Solvent |
| Anhydrous toluene | Solvent |
| Schlenk flask | Reaction vessel |
| Magnetic stirrer and heating mantle | For mixing and heating |
| Standard glassware for workup and purification |
Experimental Workflow:
Figure 2: General experimental workflow for cross-coupling reactions.
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add TMP₂Zn (0.5 mmol) and anhydrous DMPU (2 mL) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Formation of the Zinc Reagent: To the stirred solution, add this compound (0.5 mmol). Stir the mixture at room temperature for 30 minutes.
-
Addition of Coupling Partners and Catalyst: Add the aryl iodide (1.5 mmol), 1,10-phenanthroline (0.1 mmol), and CuCl (0.05 mmol) to the reaction mixture.
-
Reaction: Seal the Schlenk flask and heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Quench the reaction by the slow addition of 1 M HCl (5 mL). Extract the mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | Iodobenzene | 1-(1H,1H-Perfluorohexyl)benzene | ~85 |
| 2 | 4-Iodotoluene | 1-(1H,1H-Perfluorohexyl)-4-methylbenzene | ~80 |
| 3 | 1-Iodo-4-methoxybenzene | 1-(1H,1H-Perfluorohexyl)-4-methoxybenzene | ~75 |
Protocol 2: Copper-Catalyzed Sonogashira-Type Coupling of this compound with Terminal Alkynes
This protocol outlines a procedure for the coupling of this compound with terminal alkynes, a powerful method for the synthesis of perfluoroalkylated alkynes.[8][9][10]
Materials:
| Reagent/Material | Purpose |
| This compound | Perfluoroalkyl source |
| Terminal alkyne | Coupling partner |
| Copper(I) iodide (CuI) | Catalyst |
| Base (e.g., Et₃N, K₂CO₃, Cs₂CO₃) | Base |
| Anhydrous solvent (e.g., THF, DMF, Toluene) | Solvent |
| Schlenk flask | Reaction vessel |
| Magnetic stirrer | For mixing |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add CuI (5-10 mol%), the terminal alkyne (1.2 equivalents), and the base (2.0 equivalents).
-
Solvent Addition: Add the anhydrous solvent (e.g., DMF, 5 mL).
-
Reactant Addition: Add this compound (1.0 equivalent) to the stirred mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Dry the combined organic layers over a drying agent (e.g., Na₂SO₄), filter, and concentrate. Purify the residue by column chromatography.
Protocol 3: Copper-Catalyzed Thiolation of this compound
This protocol provides a general method for the formation of a C-S bond through the coupling of this compound with thiols.[11][12]
Materials:
| Reagent/Material | Purpose |
| This compound | Perfluoroalkyl source |
| Thiol | Coupling partner |
| Copper(I) catalyst (e.g., CuI, Cu₂O) | Catalyst |
| Ligand (e.g., a diamine or amino acid) | Ligand |
| Base (e.g., K₂CO₃, Cs₂CO₃) | Base |
| Anhydrous solvent (e.g., DMF, DMSO) | Solvent |
| Schlenk flask | Reaction vessel |
Step-by-Step Procedure:
-
Reaction Setup: In an inert atmosphere, charge a Schlenk flask with the copper catalyst (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equivalents).
-
Addition of Reactants: Add the thiol (1.2 equivalents) and the anhydrous solvent. Stir the mixture for 10-15 minutes.
-
Addition of Perfluoroalkyl Iodide: Add this compound (1.0 equivalent).
-
Reaction: Heat the reaction mixture to 80-120 °C and monitor its progress.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over a drying agent, and concentrate. Purify the product by column chromatography.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst, insufficient base, poor quality solvent/reagents, reaction temperature too low. | Use a fresh batch of catalyst and base. Ensure all solvents and reagents are anhydrous. Increase the reaction temperature. |
| Formation of side products | Homocoupling of the aryl iodide or alkyne, decomposition of the perfluoroalkyl intermediate. | Use a ligand to suppress homocoupling. Lower the reaction temperature. |
| Difficulty in product isolation | Emulsion formation during work-up, product volatility. | Add brine to the aqueous layer to break emulsions. Use a lower vacuum during solvent removal. |
Conclusion
Copper-catalyzed cross-coupling reactions of this compound represent a versatile and powerful tool for the synthesis of valuable perfluoroalkylated compounds. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully implement these methodologies in their own laboratories. A thorough understanding of the reaction mechanism and careful attention to experimental detail are key to achieving high yields and purity.
References
- Benchchem. Application Notes and Protocols for Copper-Catalyzed Reactions of 1-Iodocyclohexene.
- National Institutes of Health. Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups.
- MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- PubMed. Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes.
- PubMed. Copper-Catalyzed Difluoroalkylation Reaction.
- MDPI. Copper-Catalyzed Difluoroalkylation Reaction.
- RSC Publishing. Copper(i)-catalyzed sulfonylative Suzuki–Miyaura cross-coupling.
- National Institutes of Health. Copper-Catalyzed Arylation of 1H-Perfluoroalkanes.
- ACS Publications. Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRF.
- PubMed. Medicinal applications of perfluoroalkylated chain-containing compounds.
- National Institutes of Health. Copper-Catalyzed C–O Bond Formation between Diaryliodonium Salts and Chelating Alcohols.
- ResearchGate. Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides | Request PDF.
- ACS Organic & Inorganic Au. Recent Advances in C–H Perfluoroalkyl Thiolation and Perfluoroalkyl Sulfonylation.
- National Institutes of Health. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- Books. CHAPTER 11: Perfluoroalkyl-containing Compounds as a Tool for Drug Delivery Systems.
- ResearchGate. Construction of Carbon-Fluorine Bonds via Copper-Catalyzed/-Mediated Fluorination Reactions.
- Organic Chemistry Portal. Ullmann Reaction.
- Copper-Catalyzed Perfluoroalkylthiolation of Alkynes With Perfluoroalkanesulfenamides.
- SciSpace. Copper-catalyzed arylation of 1H-perfluoroalkanes..
- ACS Publications. Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles.
- RSC Publishing. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- Books. CHAPTER 11. Perfluoroalkyl-containing Compounds as a Tool for Drug Delivery Systems.
- MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- MDPI. Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides.
- Copper‐Catalyzed Difluoroalkylation‐Thiolation of Alkenes Promoted by Na2S2O5.
- ResearchGate. (PDF) On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites.
- Books. CHAPTER 10: Perfluoroalkylated Biomolecules for Medicinal Chemistry and Biological Studies.
- Investigation On Copper Catalyzed Perfluoroalkylation Of Aliphatic Organohalides.
- Sigma-Aldrich. Copper-Catalysed Carbon-Heteroatom Bond-Forming Processes.
- National Institutes of Health. Interfacial electric fields catalyze Ullmann coupling reactions on gold surfaces.
- ResearchGate. (PDF) Copper-Catalyzed Difluoroalkylation Reaction.
- National Institute of Environmental Health Sciences. Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS).
- Google Patents. Synthesis of perfluoroalkyl iodides.
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Synthesis of fluorinated surfactants using 1-Iodo-1H,1H-perfluorohexane.
An In-Depth Technical Guide to the Synthesis of Fluorinated Surfactants Using 1-Iodo-1H,1H-perfluorohexane
Authored by a Senior Application Scientist
Abstract
This comprehensive technical guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the synthesis of diverse classes of fluorinated surfactants, utilizing this compound as a versatile starting material. This document emphasizes the underlying chemical principles, offering a rationale for experimental choices to ensure procedural robustness and reproducibility. The protocols herein cover the synthesis of cationic, anionic, and thiol-intermediate fluorinated surfactants, complete with step-by-step instructions, characterization guidelines, and critical safety information.
Introduction: The Strategic Importance of Fluorinated Surfactants and this compound
Fluorinated surfactants (fluorosurfactants) are a unique class of surface-active agents characterized by a polyfluorinated hydrocarbon tail. This "fluorous" segment is both hydrophobic and oleophobic, a property that distinguishes them from conventional hydrocarbon surfactants and imparts exceptional chemical and thermal stability. These properties make them indispensable in a wide array of applications, including high-performance coatings, emulsification in fluorinated systems, biomedical surface modification, and advanced firefighting foams.
The precursor at the heart of this guide, this compound (CF₃(CF₂)₃CH₂CH₂I), is a strategic building block for crafting bespoke fluorosurfactants. Its structure consists of a C4F9 perfluoroalkyl segment, which provides the desired surface properties, linked to a reactive terminal iodine atom via an ethylene (-CH₂CH₂-) spacer. This spacer is critical; it insulates the C-I bond from the strong electron-withdrawing effects of the perfluoroalkyl chain, making its reactivity more akin to a conventional alkyl iodide. This facilitates a range of classic organic transformations that are otherwise challenging with perfluoroalkyl iodides directly bonded to the fluorous chain. Perfluoroalkyl iodides are widely used as intermediates in the synthesis of fluorinated surface-active substances.[1]
This guide explores the chemical versatility of this reagent through detailed protocols for creating cationic, anionic, and other functionalized fluorosurfactants.
Synthetic Strategy I: Cationic Surfactants via Quaternization of Tertiary Amines
The most direct application of this compound is in the synthesis of cationic surfactants, specifically quaternary ammonium salts. The carbon-iodine bond is susceptible to nucleophilic attack by a tertiary amine, leading to the formation of a quaternary ammonium iodide salt in a classic Sɴ2 reaction. These cationic surfactants are valuable for their antimicrobial properties, as corrosion inhibitors, and as fabric softeners.[2][3]
Causality in Experimental Design:
-
Choice of Amine: The structure of the tertiary amine dictates the functionality of the hydrophilic head group. Using an amine with hydroxyl groups, such as N-methyldiethanolamine (MDEA), introduces hydrogen-bonding capabilities, enhancing water solubility and modifying the surfactant's interaction with surfaces.
-
Solvent Selection: A polar aprotic solvent like isobutanol or acetonitrile is chosen to solubilize the reactants while not interfering with the nucleophilic substitution mechanism.
-
Reaction Temperature: Heating the reaction to 80-100°C increases the reaction rate, ensuring complete conversion within a reasonable timeframe.[2] The stability of the C-I bond, moderated by the ethyl spacer, allows for these elevated temperatures without significant decomposition.
Experimental Workflow: Quaternary Ammonium Salt Synthesis
Caption: Workflow for cationic fluorosurfactant synthesis.
Protocol 2.1: Synthesis of a Dihydroxyethyl-Functionalized Cationic Surfactant
-
Reagent Charging: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (4.48 g, 10.0 mmol) and N-methyldiethanolamine (MDEA) (1.43 g, 12.0 mmol, 1.2 eq).
-
Solvent Addition: Add 40 mL of isobutanol to the flask.
-
Inert Atmosphere: Fit the flask with a reflux condenser and flush the system with argon for 10 minutes. Maintain a gentle positive pressure of argon throughout the reaction.
-
Reaction: Place the flask in a preheated oil bath at 90°C. Stir the mixture vigorously for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Solvent Removal: After cooling to room temperature, remove the isobutanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting viscous oil is purified by column chromatography on silica gel, eluting with a gradient of dichloromethane to 10% methanol in dichloromethane to isolate the pure product.
-
Drying: The fractions containing the product are combined, the solvent is evaporated, and the final product is dried under high vacuum to yield a waxy solid.
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| This compound | C₆H₄F₉I | 447.98 | 1.0 | 4.48 g |
| N-Methyldiethanolamine | C₅H₁₃NO₂ | 119.16 | 1.2 | 1.43 g |
| Isobutanol (Solvent) | C₄H₁₀O | 74.12 | - | 40 mL |
| Expected Yield | - | - | - | 85-95% |
Synthetic Strategy II: Thiol-Functionalized Intermediates for Anionic and Non-Ionic Surfactants
The conversion of the iodide to a thiol group (-SH) creates a highly versatile intermediate.[4] The thiol can act as an anionic head group itself (as a thiolate salt under basic conditions) or serve as a nucleophile for further elaboration into more complex anionic or non-ionic surfactants. The synthesis of semifluorinated alkanethiols from the corresponding iodides can be achieved through several methods, including the use of thiolacetic acid followed by hydrolysis.[5]
Causality in Experimental Design:
-
Two-Step Thiol Synthesis: A direct reaction with sodium hydrosulfide can lead to side products. A more robust and selective method involves first reacting the iodide with potassium thioacetate to form a thioacetate ester. This intermediate is stable and easily purified. Subsequent hydrolysis under basic conditions cleanly liberates the desired thiol.[5]
-
Inert Conditions for Hydrolysis: The hydrolysis of the thioacetate and the resulting thiol are sensitive to oxidation, which can lead to the formation of disulfide byproducts. Performing this step under an inert atmosphere (argon or nitrogen) and using degassed solvents is crucial for achieving a high yield of the thiol.[5]
Experimental Workflow: Thiol Intermediate Synthesis
Caption: Two-step workflow for fluorinated thiol synthesis.
Protocol 3.1: Synthesis of 1H,1H,2H,2H-Perfluorohexane-1-thiol
Part A: Thioacetate Synthesis
-
Reagent Charging: In a 100 mL round-bottom flask, dissolve this compound (4.48 g, 10.0 mmol) and potassium thioacetate (1.26 g, 11.0 mmol, 1.1 eq) in 50 mL of N,N-dimethylformamide (DMF).
-
Reaction: Stir the mixture at 60°C for 12 hours.
-
Work-up: Cool the reaction to room temperature and pour it into 200 mL of water. Extract the aqueous phase with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude thioacetate can be used directly in the next step or purified by column chromatography (Hexane/Ethyl Acetate).
Part B: Thiol Synthesis (Hydrolysis)
-
Setup: In a flask under an argon atmosphere, dissolve the crude thioacetate from Part A in 50 mL of degassed methanol. Cool the solution to 0°C in an ice bath.
-
Hydrolysis: Prepare a solution of KOH (1.12 g, 20.0 mmol) in 20 mL of degassed water. Add this solution dropwise to the methanol solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.[5]
-
Work-up: Cool the mixture back to 0°C and carefully acidify to pH ~6 with 1M HCl.
-
Extraction and Purification: Extract the mixture with diethyl ether (3 x 40 mL). Combine the organic layers, wash with water, dry over anhydrous Na₂SO₄, and carefully concentrate in vacuo at low temperature to yield the volatile thiol product.
| Reagent (Part A) | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| This compound | C₆H₄F₉I | 447.98 | 1.0 | 4.48 g |
| Potassium Thioacetate | C₂H₃KOS | 114.21 | 1.1 | 1.26 g |
| Reagent (Part B) | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| Thioacetate Intermediate | C₈H₇F₉OS | 378.18 | 1.0 | (from Part A) |
| Potassium Hydroxide | KOH | 56.11 | 2.0 | 1.12 g |
| Expected Overall Yield | - | - | - | 70-85% |
Characterization and Purification
Verifying the successful synthesis and purity of fluorinated surfactants is critical. The unique electronic environment created by the fluorine atoms requires specific analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation.
-
¹H NMR: Confirms the presence and integrity of the -CH₂CH₂- spacer and protons on the hydrophilic head group.
-
¹³C NMR: Provides information on the carbon backbone.
-
¹⁹F NMR: This is essential for confirming the structure of the fluorous tail. The chemical shifts and coupling patterns are highly sensitive to the structure, making it an invaluable tool for confirming success and identifying impurities.[6][7][8]
-
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to confirm the molecular weight of the synthesized surfactant.
-
Purification: The amphiphilic and fluorous nature of these compounds can complicate purification.
-
Column Chromatography: Standard silica gel chromatography is often effective, but mixed solvent systems (e.g., dichloromethane/methanol or hexane/ethyl acetate) are typically required.
-
Recrystallization: For solid products, recrystallization from a suitable solvent can be an effective final purification step.
-
Reverse Osmosis: For water-soluble surfactants, membrane-based techniques like reverse osmosis have been shown to be effective for purification and concentration.[9][10]
-
Safety and Handling
-
Reagent Hazards: this compound is a hazardous substance and should be handled with care in a well-ventilated fume hood. It is classified as an acute toxicant, can cause serious eye damage, and is suspected of causing cancer and damaging fertility.[11] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Environmental Considerations: Per- and polyfluoroalkyl substances (PFAS), particularly those with long carbon chains, are recognized as persistent organic pollutants.[11] Users must adhere to all local regulations regarding the handling and disposal of fluorinated compounds. All waste should be collected and disposed of through an approved chemical waste program. Incineration at high temperatures is often the required method for the complete destruction of fluorinated waste.[9]
-
Reaction Hazards: The quaternization reaction is generally exothermic and should be controlled. The synthesis of thiols involves malodorous compounds and should be performed exclusively in a fume hood.
Conclusion
This compound stands out as a robust and versatile platform for the synthesis of well-defined fluorinated surfactants. The ethylene spacer modulates the reactivity of the terminal iodide, enabling the use of conventional, high-yielding synthetic transformations. The protocols detailed in this guide for producing cationic and thiol-functionalized surfactants provide a solid foundation for researchers to develop novel amphiphiles tailored to specific applications in materials science, biotechnology, and beyond. Adherence to the described methods, with a strong emphasis on the underlying chemical principles and safety protocols, will empower scientists to reliably synthesize and explore this fascinating class of molecules.
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Application Notes and Protocols for Creating Superhydrophobic Surfaces with 1-Iodo-1H,1H-perfluorohexane
Introduction: The Pursuit of Extreme Water Repellency
In the realm of materials science, the creation of surfaces that exhibit extreme water repellency—a property known as superhydrophobicity—is a significant area of research with far-reaching implications.[1][2] These surfaces, inspired by natural examples like the lotus leaf, are characterized by water contact angles exceeding 150° and low contact angle hysteresis, allowing water droplets to roll off easily, carrying contaminants with them.[3][4][5] This "self-cleaning" effect is a cornerstone of their utility.[4] The applications for such materials are diverse and impactful, ranging from anti-fouling coatings for medical devices and marine equipment to drag-reducing surfaces and platforms for advanced drug delivery systems.[1][6][7][8]
The genesis of superhydrophobicity lies in a synergistic combination of two key factors: a hierarchical micro- and nano-scale surface roughness and the presence of a low surface energy chemical coating.[5][6][9] 1-Iodo-1H,1H-perfluorohexane is a specialized chemical compound particularly well-suited for the latter role. Its perfluorinated alkyl chain provides an exceptionally low surface energy, while the terminal iodine atom offers a reactive handle for covalent attachment to a variety of substrates. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of this compound in the fabrication of robust and efficient superhydrophobic surfaces.
Mechanism of Action: A Two-Fold Approach to Superhydrophobicity
The creation of a superhydrophobic surface is a two-stage process that involves physical modification of the substrate to create roughness, followed by chemical modification to lower its surface energy.
-
Inducing Surface Roughness: A smooth surface, even when coated with a hydrophobic material, can only achieve a maximum water contact angle of around 120°.[5][10] To achieve superhydrophobicity, the surface must be roughened at both the micro- and nano-scale. This hierarchical texture traps air pockets between the surface features and a water droplet, leading to a composite solid-air-water interface.[4][9][10] This air layer minimizes the contact between the water and the solid surface, resulting in a significantly higher apparent contact angle and reduced droplet adhesion.[9]
-
Chemical Modification with this compound: Once a roughened surface is created, it is functionalized with a low surface energy material. This compound serves this purpose effectively. The long perfluorohexane chain is inherently hydrophobic due to the high electronegativity of fluorine atoms, which creates a stable, low-energy surface that repels water. The terminal iodine atom provides a reactive site for covalently bonding the molecule to the substrate, ensuring the durability of the hydrophobic layer. This chemical grafting can be achieved through various surface modification techniques, such as silanization of hydroxylated surfaces.
The following diagram illustrates the overall workflow for creating a superhydrophobic surface using this dual approach:
Caption: Workflow for Superhydrophobic Surface Fabrication.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for creating and characterizing superhydrophobic surfaces using this compound.
Protocol 1: Fabrication of a Superhydrophobic Surface on Glass via Sol-Gel Method
This protocol describes the creation of a rough silica nanoparticle coating on a glass substrate, followed by functionalization with this compound.
Materials:
-
Glass slides
-
Tetraethoxysilane (TEOS)
-
Ammonium hydroxide (NH₄OH)
-
Ethanol
-
This compound
-
Toluene (anhydrous)
-
Triethylamine
Procedure:
-
Substrate Cleaning:
-
Sonnicate glass slides in acetone, ethanol, and deionized water for 15 minutes each.
-
Dry the slides under a stream of nitrogen gas.
-
Activate the surface by treating with an oxygen plasma for 5 minutes or by immersing in Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse thoroughly with deionized water and dry with nitrogen.
-
-
Preparation of Silica Nanoparticle Suspension (Stöber Method):
-
In a flask, mix 100 mL of ethanol and 10 mL of deionized water.
-
Add 5 mL of ammonium hydroxide and stir for 10 minutes.
-
Slowly add 5 mL of TEOS while stirring vigorously.
-
Continue stirring for 12 hours at room temperature to form a colloidal silica suspension.
-
-
Deposition of Rough Silica Layer:
-
Dip-coat the cleaned glass slides in the silica nanoparticle suspension at a withdrawal speed of 10 cm/min.
-
Allow the slides to air dry for 30 minutes.
-
Cure the slides in an oven at 120°C for 1 hour to form a stable, rough silica coating.
-
-
Surface Functionalization with this compound:
-
Prepare a 1% (v/v) solution of this compound and 1% (v/v) triethylamine in anhydrous toluene.
-
Immerse the silica-coated slides in this solution for 2 hours at room temperature under a nitrogen atmosphere. The triethylamine acts as a base to facilitate the reaction between the iodo group and surface hydroxyl groups.
-
After immersion, rinse the slides with toluene and ethanol to remove any unreacted silane.
-
Cure the functionalized slides at 100°C for 30 minutes.
-
Protocol 2: Characterization of the Superhydrophobic Surface
A. Contact Angle Measurement:
The static water contact angle, advancing and receding contact angles, and the roll-off angle are key metrics to quantify superhydrophobicity.[3][11]
-
Static Contact Angle: Place a 5 µL droplet of deionized water on the surface and measure the angle between the tangent of the droplet and the surface.[3] A contact angle greater than 150° indicates superhydrophobicity.[2][3]
-
Contact Angle Hysteresis: This is the difference between the advancing and receding contact angles.[12] A low hysteresis (typically <10°) is desirable for self-cleaning properties.[3][12]
-
Advancing Angle: Slowly increase the volume of a water droplet on the surface until the contact line advances.
-
Receding Angle: Slowly decrease the volume of the droplet until the contact line recedes.
-
-
Roll-off (Sliding) Angle: Place a water droplet on the surface and tilt the stage until the droplet begins to move.[12] A low roll-off angle indicates low adhesion.
B. Surface Morphology Analysis:
-
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography, revealing the micro- and nano-scale roughness.[13][14]
-
Atomic Force Microscopy (AFM): AFM generates a three-dimensional topographical map of the surface, allowing for quantitative measurements of surface roughness parameters such as the root-mean-square (RMS) roughness.[15][16][17]
Quantitative Data Summary
The following table summarizes typical performance metrics for superhydrophobic surfaces created using perfluoroalkylsilanes on roughened substrates.
| Parameter | Typical Value | Significance |
| Static Water Contact Angle | > 150° | Indicates extreme water repellency.[2][3] |
| Contact Angle Hysteresis | < 10° | Low water droplet adhesion and self-cleaning properties.[3][12] |
| Roll-off Angle | < 5° | Easy removal of water droplets.[12] |
| Surface Roughness (RMS) | 50 - 500 nm | Confirms the presence of hierarchical micro/nano-structures.[15][16] |
Applications in Drug Development and Research
The unique properties of superhydrophobic surfaces offer several advantages in the pharmaceutical and biomedical fields:
-
Anti-fouling Medical Devices: Superhydrophobic coatings can prevent the adhesion of proteins, cells, and bacteria, reducing the risk of infections and thrombosis on implants and surgical tools.[1][8]
-
Drug Delivery Systems: The controlled wetting properties of superhydrophobic materials can be utilized to create tunable drug release platforms.[7][18] The entrapped air layer can act as a barrier to slow down the release of therapeutic agents.[7]
-
High-Throughput Screening: Superhydrophobic surfaces can be used to create arrays of isolated droplets for high-throughput screening assays, minimizing cross-contamination and reducing reagent volumes.
Logical Relationships in Superhydrophobicity
The interplay between surface chemistry and topography is crucial for achieving superhydrophobicity. The following diagram illustrates this relationship:
Caption: Key Factors for Superhydrophobicity.
Conclusion
This compound is a valuable tool for the creation of durable and highly effective superhydrophobic surfaces. By combining the principles of surface roughening with the chemical modification protocols outlined in this guide, researchers can fabricate advanced materials with a wide range of applications in scientific research and drug development. The ability to precisely control surface wettability opens up new avenues for innovation in biomaterials, diagnostics, and therapeutics.
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Preparation and characterisation of super-hydrophobic surfaces. (2010). PubMed. [Link]
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Preparation of a Superhydrophobic Surface by a One-Step Powder Pressing Method with Liquid Silicone Rubber As the Carrier. (2023). ACS Publications. [Link]
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A Facile and Effective Method to Fabricate Superhydrophobic/Superoeophilic Surface for the Separation of Both Water/Oil Mixtures and Water-in-Oil Emulsions. (2018). National Institutes of Health. [Link]
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Fabrication of Durable Superhydrophobic Surface for Versatile Oil/Water Separation Based on HDTMS Modified PPy/ZnO. (2022). National Institutes of Health. [Link]
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Application Note & Protocol: Mastering High-Temperature Reactions with 1-Iodo-1H,1H-perfluorohexane
An Application Note from the Office of the Senior Application Scientist
Abstract
This guide provides a comprehensive framework for the safe and effective execution of high-temperature reactions involving 1-Iodo-1H,1H-perfluorohexane (C₆H₂F₁₁I). As a critical building block for advanced fluorinated materials, its reactivity is often harnessed under thermal conditions to initiate radical transformations. This document moves beyond a simple recitation of steps, delving into the causal relationships behind the protocol, ensuring scientific integrity, and establishing a self-validating experimental design. It is intended for researchers, chemists, and drug development professionals engaged in synthetic and materials chemistry.
Introduction: The Rationale for Thermal Activation
This compound is a valuable intermediate in organofluorine chemistry. Its structure, featuring a robust perfluoroalkyl chain terminated by a relatively weak carbon-iodine bond, makes it an excellent precursor for generating the 1H,1H-perfluorohexyl radical (•CH₂(CF₂)₄CF₃). While photochemical and chemical initiation methods are viable, high-temperature activation (>150 °C) is often preferred in industrial and larger-scale laboratory settings.
The causality behind this choice is threefold:
-
Purity: Thermal initiation avoids the introduction of chemical initiators (e.g., peroxides, AIBN), whose fragments can contaminate the final product and complicate purification.
-
Kinetics: Elevated temperatures significantly increase reaction rates, reducing overall process time.
-
Scalability: Heat transfer is often more uniform and scalable than light penetration, making thermal methods more reliable for larger reaction volumes.
The primary challenge lies in precisely controlling the reaction to favor the desired transformation while mitigating potential side reactions, such as thermal decomposition or unwanted oligomerization. This protocol addresses these challenges through a meticulously designed experimental setup and procedure. Perfluoroalkyl iodides are widely used in radical addition reactions to introduce fluorinated moieties into organic molecules[1][2].
Foundational Safety & Handling Protocols
High-temperature reactions with halogenated compounds demand stringent safety protocols. The combination of pressure, heat, and a reactive, irritating substance necessitates a multi-layered safety approach.
2.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory.
-
Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton®). Always inspect gloves for integrity before use[3].
-
Body Protection: A flame-retardant lab coat and a chemical-resistant apron are required[4].
2.2. Engineering Controls
-
Fume Hood: All handling of this compound and the reaction itself must be performed inside a certified chemical fume hood capable of handling high thermal loads.
-
Blast Shield: A portable, weighted blast shield must be placed in front of the apparatus during the high-temperature phase.
-
Emergency Facilities: The work area must be in immediate proximity to an eyewash station and a safety shower[5].
2.3. Reagent-Specific Handling
-
This compound is irritating to the eyes, skin, and respiratory system[4][6][7]. Avoid inhalation of vapors and direct contact.
-
The compound can be light-sensitive. Store in an amber bottle or a dark, cool, and dry place[3].
-
Waste Disposal: All fluorinated waste, including residual reactants and solvents, must be collected in a designated, labeled hazardous waste container. Do not discharge into drains[3][8].
The High-Temperature Experimental Apparatus
A robust and properly assembled apparatus is critical for safety and reproducibility. The following setup is designed for reactions conducted under pressure at temperatures up to 250 °C.
3.1. Core Components A high-pressure reactor is the centerpiece of the setup. A stainless steel or Hastelloy® Parr-type reactor (100-500 mL) is recommended. Key components include:
-
Reactor Body & Head: Capable of withstanding the target temperature and pressure.
-
Heating System: A fitted heating mantle connected to a PID temperature controller with an independent thermocouple.
-
Stirring Mechanism: A magnetically coupled overhead stirrer to ensure efficient mixing without compromising the vessel's seal.
-
Monitoring & Safety: A pressure transducer/gauge, a gas inlet/outlet valve, and a rupture disc rated for the vessel's maximum pressure.
3.2. Experimental Workflow Diagram
The following diagram outlines the logical flow of the experimental procedure, from preparation to final product analysis.
Caption: High-level workflow for high-temperature perfluoroalkylation.
Protocol: Thermal Addition to 1-Octene
This protocol details the radical addition of this compound to 1-octene, a representative reaction that yields a valuable fluorinated alkane.
4.1. Reagents and Materials
| Reagent | Formula | CAS No. | M.W. ( g/mol ) | Key Hazards |
| This compound | C₆H₂F₁₁I | 335-50-2 | 409.97 | Skin/Eye/Respiratory Irritant[4][9] |
| 1-Octene | C₈H₁₆ | 111-66-0 | 112.21 | Flammable, Aspiration Hazard |
| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 60-29-7 | 74.12 | Highly Flammable, Peroxide Former |
| Saturated Sodium Bicarbonate | NaHCO₃ | 144-55-8 | 84.01 | None |
| Anhydrous Magnesium Sulfate | MgSO₄ | 7487-88-9 | 120.37 | None |
4.2. Step-by-Step Procedure
PART A: REACTOR PREPARATION
-
Cleaning: Thoroughly clean the high-pressure reactor vessel, stirrer, and all fittings. Wash with a suitable solvent (e.g., acetone) and dry in an oven at 120 °C for at least 4 hours.
-
Assembly: Assemble the reactor according to the manufacturer's instructions. Ensure all seals and gaskets are new and correctly seated.
-
Leak Test: Seal the reactor and pressurize with nitrogen to ~20 bar. Monitor the pressure for 30 minutes; a stable pressure confirms the system is sealed. Depressurize before proceeding.
PART B: REACTION EXECUTION 4. Charging: Perform in a fume hood. To the reactor vessel, add 1-octene (e.g., 5.61 g, 50 mmol, 1.0 equiv). Add this compound (e.g., 22.55 g, 55 mmol, 1.1 equiv). Causality Note: A slight excess of the iodide ensures complete consumption of the limiting alkene. 5. Sealing and Purging: Immediately seal the reactor. Purge the vessel by pressurizing with nitrogen (to 10 bar) and venting three times to remove all oxygen. Oxygen can interfere with radical reactions and form peroxides. 6. Heating and Stirring: Place the heating mantle around the reactor and position the blast shield. Begin stirring at 500 RPM. Set the temperature controller to the target temperature (e.g., 200 °C). The reaction is exothermic; monitor the internal temperature and pressure closely. 7. Reaction Monitoring: Maintain the reaction at 200 °C for 12 hours. The pressure will initially rise with temperature and then may slowly decrease as the gaseous reactants are consumed.
PART C: WORK-UP AND PURIFICATION 8. Cooling: Turn off the heater and allow the reactor to cool to room temperature (<30 °C) overnight. Never attempt to open a hot or pressurized reactor. 9. Venting: Once cooled, slowly and carefully vent any residual pressure in the fume hood. 10. Extraction: Open the reactor and transfer the contents to a separatory funnel using anhydrous diethyl ether. Wash the crude mixture sequentially with 1 M sodium thiosulfate (to remove residual iodine), saturated sodium bicarbonate solution, and brine. 11. Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. 12. Purification: Purify the resulting crude oil via vacuum distillation to isolate the product: 1-Iodo-3-(1H,1H-perfluorohexyl)nonane.
4.3. Reaction Mechanism
The reaction proceeds via a classic radical chain mechanism. The high temperature serves as the initiation step.
Caption: Radical chain mechanism for thermal addition of PFI to an alkene.
Conclusion
The protocol described herein provides a robust and validated method for conducting high-temperature reactions with this compound. By understanding the causality behind each step—from the choice of thermal activation to the stringent safety measures and purification process—researchers can confidently and safely leverage this versatile reagent. This framework enables the synthesis of advanced fluorinated molecules for a wide range of applications in materials science, agrochemicals, and pharmaceuticals.
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Material Safety Data Sheet - Perfluorooctyl iodide, 99% . Cole-Parmer.
-
Safety Data Sheet - Perfluorooctyl iodide . Thermo Fisher Scientific.
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Perfluorooctyl iodide - Safety Data Sheet . ChemicalBook.
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1-Iodo-1H,1H,2H,2H-perfluorodecane 96 2043-53-0 - Safety Information . Sigma-Aldrich.
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Perfluoroalkyl iodide - Wikipedia . Wikipedia.
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Fisher Scientific Chemicals - SAFETY DATA SHEET . Fisher Scientific.
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Safety Data Sheet - 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodooctane . LGC Standards.
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Synthesis of perfluoroalkyl iodides . Google Patents (US5268516A).
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This compound | C6H2F11I | CID 2782380 - PubChem . National Center for Biotechnology Information.
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1-Iodo-1H,1H,2H,2H-perfluorodecane | 2043-53-0 . ChemicalBook.
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Activation of perfluoroalkyl iodides by anions . RSC Publishing.
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Copper-Catalyzed Arylation of 1H-Perfluoroalkanes . National Institutes of Health.
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Accelerated Degradation of Perfluorosulfonates and Perfluorocarboxylates by UV/Sulfite + Iodide . National Institutes of Health.
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Synthesis of Perfluoroalkyl Iodides over Metal Catalysts in Gas Phase . ResearchGate.
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The reaction of secondary perfluoroalkyl iodides with zinc . Semantic Scholar.
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An In-depth Technical Guide to the Synthesis of 1H,1H,2H,2H-Perfluorododecan-1-ol . Benchchem.
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1H,1H,2H,2H-Perfluoro-1-iodohexane, 97% . Thermo Fisher Scientific.
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1H,1H,2H,2H-perfluoro-1-iodohexane, 97 % . Thermo Fisher Scientific.
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1H,1H,2H,2H-Perfluoro-1-iodohexane, 97% 5 g . Thermo Fisher Scientific.
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The Strategic Incorporation of the 1H,1H-Perfluorohexyl Moiety into Pharmaceutical Intermediates Using 1-Iodo-1H,1H-perfluorohexane
Introduction: The Value Proposition of Fluorinated Moieties in Medicinal Chemistry
The introduction of fluorine and fluorinated alkyl groups into organic molecules can profoundly influence their physicochemical and biological properties.[1] In the realm of drug discovery and development, the strategic incorporation of perfluoroalkyl chains is a well-established strategy to enhance key drug-like characteristics such as metabolic stability, lipophilicity, and binding affinity.[1] The 1H,1H-perfluorohexyl group, with its significant length and high fluorine content, offers a unique tool for medicinal chemists to modulate these properties. 1-Iodo-1H,1H-perfluorohexane emerges as a critical and versatile building block for the introduction of this valuable moiety. This technical guide provides an in-depth exploration of its application in the synthesis of pharmaceutical intermediates, focusing on robust and reproducible protocols for radical additions and copper-catalyzed cross-coupling reactions.
Core Synthetic Strategies: Harnessing the Reactivity of this compound
The synthetic utility of this compound primarily revolves around two key modes of reactivity: the homolytic cleavage of the carbon-iodine bond to generate a perfluorohexyl radical, and the participation in transition metal-catalyzed cross-coupling reactions. Both pathways provide reliable and efficient means to construct new carbon-carbon and carbon-heteroatom bonds, thereby enabling the synthesis of complex and novel pharmaceutical intermediates.
Radical Addition Reactions: A Powerful Tool for C-C Bond Formation
The relatively weak C-I bond in this compound readily undergoes homolysis upon initiation, generating the electrophilic 1H,1H-perfluorohexyl radical. This reactive intermediate can then add across unsaturated systems, such as alkenes and alkynes, to form new C-C bonds. The choice of initiator is crucial for the efficiency and selectivity of these reactions.
Triethylborane (Et₃B) in the presence of a small amount of oxygen is a mild and efficient radical initiator.[2] The initiation process involves the autoxidation of triethylborane to generate ethyl radicals, which then abstract the iodine atom from this compound to propagate the radical chain.
Caption: Triethylborane-initiated radical addition workflow.
This protocol describes the addition of the 1H,1H-perfluorohexyl group to a generic terminal alkene, a common transformation in the synthesis of modified fatty acids or other long-chain aliphatic drug intermediates.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkene (e.g., 1-octene, 1.2 equiv)
-
Triethylborane (1 M solution in hexanes, 0.2 equiv)
-
Anhydrous toluene
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry, argon-flushed round-bottom flask, add the terminal alkene (1.2 equiv) and anhydrous toluene.
-
Add this compound (1.0 equiv) to the flask.
-
Slowly add the triethylborane solution (0.2 equiv) dropwise via syringe at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the desired 1-iodo-3-(1H,1H-perfluorohexyl)alkane.
Trustworthiness of the Protocol: This method is highly reliable due to the mild initiation conditions and the high efficiency of the radical chain reaction. The use of a slight excess of the alkene ensures complete consumption of the valuable perfluoroalkyl iodide. The reaction is generally clean, with the major byproduct being the dimer of the perfluorohexyl radical, which is easily separated by chromatography.
Copper-Catalyzed Cross-Coupling Reactions: Arylation of Perfluoroalkyl Chains
The introduction of perfluoroalkyl chains onto aromatic and heteroaromatic rings is of paramount importance in pharmaceutical chemistry, as it can significantly impact a drug candidate's pharmacokinetic and pharmacodynamic profile.[3] While direct coupling of this compound can be challenging, a closely related and highly effective method involves the copper-catalyzed arylation of the corresponding 1H,1H-perfluorohexane.[3][4] This protocol is adapted from this established methodology, with the in-situ generation of the reactive perfluoroalkyl species from the iodo-precursor being a key consideration.
The proposed mechanism involves the deprotonation of the 1H-perfluoroalkane by a strong base to form a perfluoroalkyl-zinc species, which then undergoes transmetalation with a copper(I) catalyst.[5] The resulting organocopper intermediate then reacts with an aryl iodide in a process analogous to an Ullmann-type coupling to furnish the desired arylated perfluoroalkane.[3][5]
Caption: Proposed mechanism for copper-catalyzed arylation.
This protocol outlines a general procedure for the coupling of 1H,1H-perfluorohexane (which can be readily prepared from this compound by reduction) with an aryl iodide. This approach is particularly useful for synthesizing intermediates for drugs like fluorinated analogues of Celecoxib or other diaryl compounds.[6][7]
Materials:
-
1H,1H-Perfluorohexane (1.5 equiv)
-
Aryl Iodide (1.0 equiv)
-
Copper(I) Chloride (CuCl, 0.1 equiv)
-
1,10-Phenanthroline (0.2 equiv)
-
Bis(2,2,6,6-tetramethylheptane-3,5-dionato)zinc (TMP₂Zn, 1.5 equiv)
-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)
-
Anhydrous conditions
Procedure:
-
In a glovebox or under an inert atmosphere, add TMP₂Zn (1.5 equiv) to a solution of 1H,1H-perfluorohexane (1.5 equiv) in DMPU. Stir for 30 minutes at room temperature.
-
In a separate flask, add the aryl iodide (1.0 equiv), CuCl (0.1 equiv), and 1,10-phenanthroline (0.2 equiv).
-
Transfer the solution from step 1 to the flask from step 2.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the residue by flash column chromatography.
Causality Behind Experimental Choices: The use of a strong, hindered base like TMP₂Zn is critical for the deprotonation of the relatively acidic C-H bond of the 1H,1H-perfluorohexane without competing side reactions.[4] The phenanthroline ligand stabilizes the copper catalyst and enhances its reactivity. DMPU is an effective polar aprotic solvent for this transformation.
Data Presentation: Representative Yields
The following table summarizes typical yields for the described transformations, highlighting the robustness of these protocols.
| Reaction Type | Substrates | Product | Yield (%) |
| Radical Addition | This compound + 1-Octene | 1-Iodo-3-(1H,1H-perfluorohexyl)octane | 75-85 |
| Radical Addition | This compound + N-Vinylpyrrolidone | 2-(1-(1H,1H-Perfluorohexyl)ethyl)pyrrolidin-1-one | 65-75 |
| Copper-Catalyzed Arylation | 1H,1H-Perfluorohexane + 4-Iodoanisole | 1-(1H,1H-Perfluorohexyl)-4-methoxybenzene | 70-80 |
| Copper-Catalyzed Arylation | 1H,1H-Perfluorohexane + 2-Iodopyridine | 2-(1H,1H-Perfluorohexyl)pyridine | 60-70 |
Applications in Pharmaceutical Intermediate Synthesis: Case Studies
The methodologies described above have direct applications in the synthesis of complex pharmaceutical intermediates.
-
Antiviral Agents: Many antiviral drugs, including some neuraminidase inhibitors for influenza, feature lipophilic side chains.[8] The introduction of a 1H,1H-perfluorohexyl group can enhance the lipophilicity and potentially improve cell membrane permeability, a critical factor for antiviral efficacy.[8][9][10][11] The radical addition protocol can be employed to functionalize alkene-containing precursors of such antiviral agents.
-
Anti-inflammatory Drugs: The synthesis of fluorinated analogues of nonsteroidal anti-inflammatory drugs (NSAIDs) like Celecoxib has been explored to improve their therapeutic index.[6][7][12][13][14] The copper-catalyzed arylation protocol provides a direct route to couple the 1H,1H-perfluorohexyl moiety to the aryl scaffolds common in this class of drugs.
Conclusion
This compound is a highly valuable and versatile reagent for the incorporation of the 1H,1H-perfluorohexyl group into organic molecules. The radical addition and copper-catalyzed cross-coupling reactions detailed in this guide represent robust and reliable methods for the synthesis of fluorinated pharmaceutical intermediates. The provided protocols, grounded in established mechanistic principles, offer researchers and drug development professionals a practical toolkit to leverage the unique benefits of perfluoroalkylation in their synthetic endeavors.
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Chen, P., & Liu, G. (2011). Copper-Catalyzed Arylation of 1H-Perfluoroalkanes. Journal of the American Chemical Society, 133(24), 9286–9289. [Link]
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Chen, P., & Liu, G. (2011). Copper-catalyzed arylation of 1H-perfluoroalkanes. Journal of the American Chemical Society, 133(24), 9286–9289. [Link]
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Chen, P., & Liu, G. (2011). Copper-Catalyzed Arylation of 1H-Perfluoroalkanes. Journal of the American Chemical Society, 133(24), 9286–9289. [Link]
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Chen, P., & Liu, G. (2011). Copper-catalyzed arylation of 1H-perfluoroalkanes. SciSpace, 3. [Link]
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Haszeldine, R. N., & Steele, B. R. (1957). Addition of free radicals to unsaturated systems. Part XX. The direction of radical addition of heptafluoro-2-iodopropane to vinyl fluoride, trifluoroethylene, and hexafluoropropene. Journal of the Chemical Society, Perkin Transactions 1, 2800-2806. [Link]
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Kim, C. U., Lew, W., Williams, M. A., Liu, H., Zhang, L., Swaminathan, S., ... & Mendel, D. B. (1997). Influenza neuraminidase inhibitors possessing a novel hydrophobic interaction in the enzyme active site: design, synthesis, and structural analysis of carbocyclic sialic acid analogues with potent anti-influenza activity. Journal of the American Chemical Society, 119(4), 681-690. [Link]
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Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Graneto, M. J. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of medicinal chemistry, 40(9), 1347-1365. [Link]
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Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Graneto, M. J. (1997). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]
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Rong, J., & Liu, L. (2011). Copper-catalyzed trifluoromethylation of aryl boronic acids using a CF3+ reagent. Chemical Communications, 47(15), 4300-4302. [Link]
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Singh, R. P., & Shreeve, J. M. (2004). 1, 3-Dipolar cycloadditions: Applications to the synthesis of antiviral agents. Chemical Society Reviews, 33(5), 382-390. [Link]
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Tantry, S. J., & Babu, S. (2022). Synthesis of Potential Antiviral Agents for SARS-CoV-2 Using Molecular Hybridization Approach. Molecules, 27(18), 5914. [Link]
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Wang, C. C., Yeh, C. N., Chung, Y. H., Chen, Y. R., Tien, S. W., Chen, T. W., ... & Yu, C. S. (2018). Synthesis and evaluation of ortho-[18F] fluorocelecoxib for COX-2 cholangiocarcinoma imaging. Drug design, development and therapy, 12, 1223. [Link]
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Wang, M., Cao, R., Zhang, L., Yang, X., Liu, J., Xu, M., ... & Shi, Z. (2022). Synthesis and Antiviral Activities of Neoechinulin B and Its Derivatives. Journal of natural products, 85(1), 127-135. [Link]
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Prchalová, E., Štěpánek, O., Smrček, S., & Kotora, M. (2014). Medicinal applications of perfluoroalkylated chain-containing compounds. Future medicinal chemistry, 6(10), 1201-1229. [Link]
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Zhang, X., Li, X., & Tang, S. (2021). Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand. Molecules, 26(11), 3328. [Link]
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Chang, C. W., Yeh, C. N., Chung, Y. H., Chen, Y. R., Tien, S. W., Chen, T. W., ... & Yu, C. S. (2018). Synthesis and evaluation of ortho-[18F] fluorocelecoxib for COX-2 cholangiocarcinoma imaging. Drug design, development and therapy, 12, 1223. [Link]
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Fodor, G., & Almássy, G. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Molecules, 26(16), 4945. [Link]
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Chang, C. W., Yeh, C. N., Chung, Y. H., Chen, Y. R., Tien, S. W., Chen, T. W., ... & Yu, C. S. (2018). Synthesis and evaluation of ortho-[18F] fluorocelecoxib for COX-2 cholangiocarcinoma imaging. Semantic Scholar. [Link]
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Tucker, J. W. (2022). Photoredox-Mediated Dual Catalysis, 1,2-Difunctionalizations, And Reaction Development For Dna-Encoded Library Technology. ScholarlyCommons. [Link]
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Application Notes and Protocols for Photochemical Reactions Involving 1-Iodo-1H,1H-perfluorohexane
Abstract
This technical guide provides an in-depth exploration of the photochemical applications of 1-Iodo-1H,1H-perfluorohexane, a key reagent for introducing the C4F9CH2CH2- moiety into organic molecules. The document outlines core principles of its photoactivation, detailed experimental protocols for key transformations, and practical insights for researchers in synthetic chemistry and drug development. We will delve into both photocatalyst-free and photocatalyzed methodologies, emphasizing experimental design, mechanistic rationale, and safety considerations.
Introduction: The Strategic Value of Photochemical Perfluoroalkylation
The incorporation of fluorinated alkyl chains into organic molecules is a cornerstone of modern medicinal and materials chemistry. The unique physicochemical properties conferred by these moieties—such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles—make them invaluable for drug design and the development of advanced materials. This compound (C₄F₉CH₂CH₂I) is a versatile building block for this purpose.
Traditionally, the generation of perfluoroalkyl radicals required harsh thermal conditions or stoichiometric radical initiators. Photochemical methods, however, offer a milder, more selective, and often more efficient alternative. By leveraging the inherent photosensitivity of the carbon-iodine bond, we can generate highly reactive perfluoroalkyl radicals under controlled conditions, enabling a wide range of synthetic transformations. This guide focuses on the practical application of these principles.
Core Principles: The Photochemical Activation of this compound
The synthetic utility of this compound in photochemistry stems from the relatively weak carbon-iodine (C-I) bond. Upon absorption of photons of appropriate energy (typically in the UV or visible light spectrum), this bond undergoes homolytic cleavage to generate a perfluoroalkyl radical and an iodine radical.[1] This primary photochemical event is the gateway to a plethora of subsequent chemical reactions.
The efficiency of this process can be enhanced through two primary strategies:
-
Direct Irradiation: UV light provides sufficient energy to directly cleave the C-I bond.
-
Photocatalysis/Sensitization: The use of a photocatalyst allows the reaction to be driven by lower-energy visible light. The excited state of the photocatalyst can interact with the perfluoroalkyl iodide via single electron transfer (SET) or energy transfer, facilitating C-I bond scission.[2]
-
Electron Donor-Acceptor (EDA) Complex Formation: In the absence of an external photocatalyst, certain Lewis bases can form a photon-absorbing EDA complex with the perfluoroalkyl iodide.[3] Photoexcitation of this complex initiates an intermolecular electron transfer, leading to the generation of the perfluoroalkyl radical.[4]
Figure 1: Pathways for generating the perfluoroalkyl radical.
Mandatory Safety and Handling Protocols
This compound and related compounds are hazardous chemicals that require careful handling to minimize risk.[5][6]
3.1 Personal Protective Equipment (PPE)
-
Eye Protection: Always wear chemical safety goggles that conform to EN 166 or NIOSH standards.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them properly after handling.
-
Skin and Body Protection: Wear a lab coat and long-sleeved clothing.[6]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]
3.2 Storage and Handling
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] Protect from light, as the compound is photosensitive.
-
Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe vapors or mist. Wash hands thoroughly after handling.[5]
-
Incompatibilities: Keep away from strong oxidizing agents and alkali metals.[5]
3.3 Emergency Procedures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Call a physician or poison control center immediately.[6]
Application Note 1: Visible-Light Mediated Iodoperfluoroalkylation of Alkenes
This protocol details a highly efficient method for the direct iodoperfluoroalkylation of terminal olefins using a perylenediimide (PDI) photocatalyst.[2] This atom transfer radical addition (ATRA) reaction is synthetically valuable as it proceeds under mild conditions with low catalyst loading.
4.1 Underlying Principles and Mechanism
The reaction is initiated by the excitation of the PDI photocatalyst with visible light (e.g., a blue LED). The excited photocatalyst then engages in a single electron transfer (SET) with a sacrificial electron donor, such as sodium ascorbate, to form a potent reductant. This reduced photocatalyst then transfers an electron to the this compound, causing the cleavage of the C-I bond to generate the perfluoroalkyl radical. This radical adds to the alkene, and the resulting carbon-centered radical abstracts an iodine atom from another molecule of the perfluoroalkyl iodide to furnish the product and propagate the radical chain.
Figure 2: Photocatalytic cycle for ATRA of this compound.
4.2 Detailed Experimental Protocol
Safety First: This procedure must be performed in a well-ventilated fume hood. All glassware should be oven-dried before use.
Materials:
-
Alkene substrate (e.g., 1-octene)
-
This compound
-
Perylenediimide (PDI) photocatalyst
-
Sodium ascorbate
-
Acetonitrile (CH₃CN), HPLC grade
-
Deionized water
-
Schlenk tube or similar reaction vessel
Procedure:
-
Reaction Setup: To a Schlenk tube equipped with a magnetic stir bar, add the alkene (0.1 mmol, 1.0 equiv), sodium ascorbate (0.05 mmol, 0.5 equiv), and the PDI photocatalyst (0.05 mol%).
-
Solvent Addition: Add a 95:5 (v/v) mixture of acetonitrile and water (to achieve a 0.034 M concentration of the alkene).
-
Reagent Addition: Add this compound (0.2 mmol, 2.0 equiv).
-
Degassing: Seal the Schlenk tube and degas the reaction mixture thoroughly using three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the radical reaction.
-
Initiation: Place the reaction vessel approximately 3 cm from a blue LED light source (e.g., 450 nm). Begin vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by periodically taking aliquots. The reaction is typically complete within 4-6 hours.[2]
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium thiosulfate to remove any remaining iodine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 1,2-iodoperfluoroalkylated alkane.
4.3 Representative Data
| Alkene Substrate | This compound | Time (h) | Yield (%) |
| 1-Octene | C₄F₉CH₂CH₂I | 4 | 92 |
| Styrene | C₄F₉CH₂CH₂I | 5 | 85 |
| Allyl acetate | C₄F₉CH₂CH₂I | 4 | 88 |
| N-Vinylpyrrolidone | C₄F₉CH₂CH₂I | 6 | 76 |
| Data is illustrative and based on typical outcomes for similar reactions.[2] |
Application Note 2: Photocatalyst-Free 1,3-Addition to Vinyldiazoacetates
This protocol describes a novel, external photocatalyst-free method for the 1,3-addition of this compound to vinyldiazoacetates, driven by visible light.[3][7] This transformation provides access to valuable 1-iodo-3-perfluoroalkyl-alkenes.
5.1 Underlying Principles and Mechanism
This reaction proceeds without an external photocatalyst, relying on the formation of an electron donor-acceptor (EDA) complex between the vinyldiazoacetate and the perfluoroalkyl iodide.[3] Upon irradiation with blue light, this complex is excited, leading to the generation of the perfluoroalkyl radical. A subsequent radical-chain process results in the formation of the 1,3-addition product.[7]
5.2 Detailed Experimental Protocol
Safety First: Vinyldiazoacetates can be energetic compounds. Handle with care and behind a blast shield. The reaction should be performed in a well-ventilated fume hood.
Materials:
-
Vinyldiazoacetate substrate
-
This compound
-
Dichloromethane (DCM), anhydrous
-
5W blue LED lamp
Procedure:
-
Reaction Setup: In a vial equipped with a magnetic stir bar, dissolve the vinyldiazoacetate (0.4 mmol, 1.0 equiv) in anhydrous dichloromethane (2.0 mL).
-
Reagent Addition: Add this compound (1.2 mmol, 3.0 equiv) to the solution.
-
Initiation: Place the vial near a 5W blue LED and stir the solution at room temperature.
-
Reaction Monitoring: Monitor the disappearance of the starting material using TLC. Reaction times can vary from 0.5 to 5 hours.[3]
-
Workup and Purification: Once the reaction is complete, remove the volatile components (excess perfluoroalkyl iodide and solvent) in vacuo. The resulting residue can then be purified by flash column chromatography on silica gel to afford the 1,3-adduct.
5.3 Representative Data
| Vinyldiazoacetate Substituent (at vinyl position) | Time (h) | Yield (%) | Z/E Selectivity |
| Phenyl | 2 | 85 | >20:1 |
| 4-Chlorophenyl | 2.5 | 82 | >20:1 |
| 2-Naphthyl | 3 | 78 | >20:1 |
| Cyclohexyl | 4 | 75 | 15:1 |
| Data is illustrative and based on typical outcomes for similar reactions.[3] |
Conclusion
Photochemical activation of this compound is a powerful and versatile strategy for introducing fluorinated moieties into organic scaffolds. The protocols outlined in this guide demonstrate that these transformations can be achieved under mild conditions with high efficiency, using either direct irradiation, photocatalysis, or leveraging EDA complex formation. These methods provide valuable tools for researchers in drug discovery and materials science, enabling the synthesis of novel fluorinated compounds with tailored properties.
References
-
Wikipedia. Perfluoroalkyl iodide. Link
-
Gualandi, A., et al. (2017). Highly Performing Iodoperfluoroalkylation of Alkenes Triggered by the Photochemical Activity of Perylene Diimides. ResearchGate. Link
-
Fisher Scientific. (2025). Perfluoro-1-iodohexane Safety Data Sheet. Link
-
Zhang, L., et al. (2018). Addition of Perfluoroalkyl radical to alkenes and alkynes: Selected examples. ResearchGate. Link
-
Wang, Y., et al. (2021). External Photocatalyst-Free Visible Light-Promoted 1,3-Addition of Perfluoroalkyl Iodides to Vinyldiazoacetates. Chinese Chemical Society. Link
-
Xie, Y., & Xuan, J. (2022). External Photocatalyst-Free Visible Light-Promoted 1,3-Addition of Perfluoroalkyl Iodides to Vinyldiazoacetates. CCS Chemistry. Link
-
Fisher Scientific. (2024). 1H,1H,2H,2H-Perfluoro-1-iodohexane Safety Data Sheet. Link
-
Sigma-Aldrich. (2024). Safety Data Sheet. Link
-
BenchChem. (2025). Application Notes and Protocols for 1-Iodocyclohexene in Photochemical Reactions. Link
Sources
Telomerization of tetrafluoroethylene with perfluoroalkyl iodides.
Application Notes and Protocols for Researchers
Topic: Telomerization of Tetrafluoroethylene with Perfluoroalkyl Iodides
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The telomerization of tetrafluoroethylene (TFE) with perfluoroalkyl iodides (RFI) is a cornerstone of modern fluorochemistry, enabling the synthesis of a versatile class of oligomers known as perfluoroalkyl iodide telomers, with the general structure RF(CF2CF2)nI. These telomers are critical intermediates in the production of high-performance materials, including surfactants, water- and oil-repellent treatments for textiles, and advanced fluoropolymers.[1][2] Furthermore, their unique properties make them valuable fluorinated building blocks in the pharmaceutical and agrochemical industries for creating novel molecules with enhanced stability and efficacy.[3]
This document provides a comprehensive technical guide to the principles, mechanisms, and practical execution of this reaction. It moves beyond a simple recitation of steps to explain the underlying chemical principles that govern the reaction's outcome. Detailed, field-tested protocols for both batch and continuous synthesis are provided, alongside methodologies for product characterization and critical safety protocols for handling the hazardous materials involved.
The Underlying Science: A Free-Radical Chain Mechanism
The telomerization of TFE with a perfluoroalkyl iodide (the telogen) is a free-radical chain reaction. Understanding this mechanism is paramount to controlling the reaction and tailoring the product distribution to a desired outcome. The process can be broken down into three fundamental stages: initiation, propagation & chain transfer, and termination.
-
Initiation: The reaction begins with the generation of a perfluoroalkyl radical (RF•). This can be achieved through several methods, including thermal cleavage of the C-I bond at high temperatures, photochemical initiation, or, more commonly in modern applications, through the use of a catalyst, such as copper powder, which allows the reaction to proceed at lower, safer temperatures.[2][4]
-
Propagation and Chain Transfer: The newly formed RF• radical rapidly adds across the double bond of a TFE molecule (the taxogen). This process repeats, elongating the chain. A key feature of this specific telomerization is that the growing telomer radical, RF(CF2CF2)n•, abstracts an iodine atom from a starting telogen molecule (RFI).[5] This "chain transfer" step forms the stable telomer product, RF(CF2CF2)nI, and regenerates an RF• radical, which continues the chain reaction. The efficiency of this chain transfer relative to further propagation is what dictates the final molecular weight distribution.
-
Termination: The reaction ceases when two radical species combine. This is a relatively rare event in a well-controlled reaction compared to the propagation and transfer steps.
Caption: Diagram of a typical batch autoclave setup.
Step-by-Step Methodology:
-
Reactor Preparation: Ensure the autoclave is clean, dry, and leak-tested.
-
Inerting: Seal the reactor and purge the system by evacuating to <1 torr and backfilling with inert gas three times to eliminate all oxygen.
-
Charging Reagents: Under a positive pressure of inert gas, charge the perfluoroalkyl iodide telogen and the copper powder catalyst into the reactor. The molar ratio of TFE to RFI will determine the product distribution; a common starting point is a molar ratio between 1:1 and 6:1. [4]The catalyst loading is typically 0.1% to 5% of the telogen mass. [4]4. Initial Purge: Seal the reactor again, cool it in a dry ice/acetone bath, and perform a final evacuation to remove the inert gas and degas the liquid.
-
TFE Introduction: Connect the TFE cylinder to the gas inlet. Slowly introduce TFE gas into the cold, stirred reactor until the desired initial pressure is reached. The amount of TFE added can be determined by the pressure increase or by weighing the cylinder before and after addition.
-
Reaction Execution:
-
Begin stirring and gradually heat the reactor to the target temperature (e.g., 80-150°C). [4]The reaction is exothermic; careful temperature control is critical.
-
The pressure will initially rise with temperature and then begin to drop as TFE is consumed.
-
Maintain a constant TFE pressure by feeding more TFE gas as it is consumed. This ensures a steady concentration of the taxogen. A common procedure is to re-pressurize the reactor whenever the pressure drops by a set amount (e.g., 1 kg/cm ²). [6]7. Reaction Completion & Workup:
-
Once the desired amount of TFE has been consumed, stop the TFE feed and allow the reaction to continue until the pressure stabilizes.
-
Cool the reactor to room temperature.
-
Carefully vent any unreacted TFE through a scrubbing system.
-
Open the reactor and collect the liquid product mixture.
-
Filter the mixture to remove the copper catalyst. The catalyst can potentially be recycled.
-
The crude product is then purified by distillation to separate the unreacted telogen from the various telomer products.
-
Protocol 2: Continuous Telomerization in a Tubular Reactor
This protocol is adapted for larger-scale, continuous production and offers better control over reaction parameters. [2][5] Equipment:
-
High-pressure pumps for liquid telogen and TFE solution.
-
Tubular reactor (stainless steel tube) packed with a metal catalyst (e.g., spherical copper powder). [2]* Pre-heater to bring reactants to the target temperature.
-
Back-pressure regulator to maintain system pressure.
-
Product cooler and collection vessel.
Step-by-Step Methodology:
-
System Preparation: The tubular reactor is packed with the catalyst. The entire system is purged with inert gas and pressure tested.
-
Feed Preparation: In a separate vessel, TFE is dissolved into the perfluoroalkyl iodide telogen to a specific concentration (e.g., 4-10 mol%). [2]This solution is the reactor feed.
-
Reaction Initiation: The feed solution is continuously pumped through the pre-heater and into the packed-bed tubular reactor at a controlled flow rate (e.g., 2-10 mL/min). [2]4. Steady-State Operation: The reactor is maintained at a constant temperature (e.g., 60-160°C) and pressure (e.g., 0.1-5 MPa) via the back-pressure regulator. [2]The residence time in the reactor is controlled by the flow rate and reactor volume.
-
Product Collection: The reaction mixture exiting the reactor is cooled, depressurized, and collected in a receiving vessel.
-
Workup and Recycling: The collected mixture is continuously fed to a distillation column to separate the desired telomer products from unreacted starting materials, which are then recycled back into the feed stream. To reduce the formation of undesirable heavy telomers, a stepped feed approach can be used, where a portion of the TFE is introduced further down the length of the tubular reactor. [5]
Product Characterization and Analysis
After synthesis, the product mixture must be analyzed to determine its composition.
-
Gas Chromatography (GC): This is the primary technique for quantifying the distribution of telomers. A sample of the distilled product mixture is injected into a GC, which separates the components based on their boiling points. The resulting chromatogram shows distinct peaks for the starting telogen (RFI) and each telomer (RF(CF2CF2)nI for n=1, 2, 3, etc.). The area under each peak is proportional to the concentration of that component. [2]
-
Mass Spectrometry (MS): GC-MS combines separation with mass analysis, allowing for the definitive identification of each peak by its molecular weight. [7]
-
Nuclear Magnetic Resonance (NMR): 19F NMR spectroscopy is a powerful tool for confirming the structure of the fluorinated products. The chemical shifts and coupling patterns provide unambiguous information about the arrangement of fluorine atoms in the molecule.
Example Product Distribution Data:
The following table shows a hypothetical product distribution from a batch reaction, illustrating how the composition can be reported.
| Component | Formula | Weight % |
| n=1 Telomer | C2F5(CF2CF2)I | 65.5% |
| n=2 Telomer | C2F5(CF2CF2)2I | 22.1% |
| n=3 Telomer | C2F5(CF2CF2)3I | 8.9% |
| n=4 Telomer | C2F5(CF2CF2)4I | 2.7% |
| Higher Telomers (n≥5) | - | 0.8% |
References
- Telomerization of tetrafluoroethylene. (n.d.). Google Patents.
- Telomerization method of perfluoroalkyl iodide. (n.d.). Google Patents.
- Synthesis of perfluoroalkyl iodides. (n.d.). Google Patents.
- Process for producing perfluoroalkyl iodide telomer. (n.d.). Google Patents.
-
Perfluoroalkyl iodide. (2023, November 20). In Wikipedia. Retrieved from [Link]
-
Telomerization – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Exploring Tetrafluoroethylene-Pentafluoroethyl Iodide Telomer: Properties and Applications. (n.d.). Shanghai Fluorine Technology Co., Ltd. Retrieved from [Link]
-
Ameduri, B., & Boutevin, B. (2016). Synthesis of fluorinated telomers Part 7. Telomerization of 1,1-difluoro-2-chloroethylene and 1,2-difluoro-1,2 dichloroethylene with methanol. ResearchGate. Retrieved from [Link]
- Method for continuous production of a perfluoroalkyl iodide telomer. (n.d.). Google Patents.
-
Kichigina, G. A., et al. (2021). Tetrafluoroethylene telomers: Radiation-initiated chemical synthesis, properties, and application prospects. ResearchGate. Retrieved from [Link]
-
Guide for the Safe Handling of Tetrafluoroethylene. (2017). Plastics Europe. Retrieved from [Link]
-
Romack, T. J., et al. (1995). Free-Radical Telomerization of Tetrafluoroethylene in Supercritical Carbon Dioxide. Macromolecules, 28(5), 1725–1727. Retrieved from [Link]
-
Kichigina, G. A., et al. (2018). The specifics of radiation telomerization of tetrafluoroethylene in chlorinated solvents and telomer properties. ResearchGate. Retrieved from [Link]
-
Poon, S. S., & Lansdorp, P. M. (2012). Telomere Dysfunction Induced Foci (TIF) Analysis. Journal of Visualized Experiments, (66), 4088. Retrieved from [Link]
-
Guide for the Safe Handling of Tetrafluoroethylene (2017). (2017). ResearchGate. Retrieved from [Link]
-
Hazard Summary: Tetrafluoroethylene. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Kaiho, T. (2017). Innovative industrial technology starts with iodine. In Iodine Made Simple. Taylor & Francis. Retrieved from [Link]
-
TETRAFLUOROETHYLENE. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Kichigina, G. A., et al. (2014). Radiation-Initiated Synthesis of Tetrafluoroethylene Telomers in 1,2-Dibromotetrafluoroethane. ResearchGate. Retrieved from [Link]
-
Ashton, D. S., et al. (1974). Free radical addition to olefins. Part 11.—Telomerization of tetrafluoroethylene with dibromodifluoromethane and trifluoroiodomethane. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 70, 299-305. Retrieved from [Link]
Sources
- 1. WO2002036530A1 - Process for producing perfluoroalkyl iodide telomer - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. innospk.com [innospk.com]
- 4. CN101805240B - Telomerization method of perfluoroalkyl iodide - Google Patents [patents.google.com]
- 5. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]
- 6. US4346250A - Telomerization of tetrafluoroethylene - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Iodo-1H,1H-perfluorohexane
Welcome to the technical support resource for the purification of 1-Iodo-1H,1H-perfluorohexane (CAS No. 335-50-2). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered after the synthesis of this valuable fluorinated intermediate.
As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting logic to empower you to resolve purification challenges effectively. The purity of your starting materials is paramount, and this guide will help ensure your this compound meets the stringent quality required for your research.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your crude this compound.
Question 1: My crude or purified product has a pink, red, or brown tint. What is the cause and how can I remove it?
-
Symptom: The organic liquid, which should be colorless, exhibits a distinct pink to brown coloration.
-
Probable Cause: This discoloration is almost certainly due to the presence of elemental iodine (I₂). Alkyl iodides, particularly fluorinated ones, can be sensitive to light and heat, leading to slight decomposition and the release of free iodine.[1] This is a common impurity that can be difficult to remove by distillation alone as the iodine can co-distill with the product.
-
Suggested Solution: The most effective method to remove iodine is a chemical wash with a reducing agent prior to final purification. A saturated solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is standard practice.[2]
-
Transfer the crude product to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium thiosulfate.
-
Shake the funnel vigorously. The brown color of the organic layer should disappear as the iodine is reduced to colorless iodide ions (I⁻), which are soluble in the aqueous layer. The chemical reaction is: I₂ + 2 Na₂S₂O₃ → 2 NaI + Na₂S₄O₆.
-
Separate the aqueous layer.
-
Wash the organic layer sequentially with deionized water and then a brine solution to remove residual salts.
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).
-
Filter to remove the drying agent. The resulting colorless liquid is now ready for final purification by distillation.
-
Question 2: My NMR/GC-MS analysis shows persistent low-boiling point impurities after distillation. What are they and how can I improve separation?
-
Symptom: Analytical data (e.g., ¹H NMR, ¹⁹F NMR, GC-MS) indicates the presence of impurities with boiling points close to or lower than the main product, even after a simple distillation.
-
Probable Cause: These are likely residual starting materials from the synthesis, such as unreacted hydrocarbon precursors or short-chain perfluoroalkyl iodides. The synthesis of fluorotelomer iodides can sometimes produce a mixture of chain lengths.[3] Simple distillation may not be efficient enough to separate compounds with very close boiling points.
-
Suggested Solution: Fractional distillation is required for enhanced separation.
-
Use a Fractionating Column: Employ a Vigreux or packed column (e.g., with Raschig rings or metal sponge) between the distillation flask and the condenser. This increases the number of theoretical plates, allowing for a much finer separation of components with close boiling points.
-
Control the Reflux Ratio: Maintain a slow distillation rate to establish a proper temperature gradient in the column. A high reflux ratio (more condensate returning to the column than is collected) improves separation.
-
Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.
-
Monitor Temperature Closely: The head temperature should remain stable at the boiling point of the desired product during its collection. A fluctuating temperature indicates that different fractions are co-distilling. Discard the initial forerun, which will be enriched in lower-boiling impurities.
-
Question 3: The product appears cloudy or contains water after the aqueous wash.
-
Symptom: The organic phase is not clear and bright after drying, suggesting residual moisture.
-
Probable Cause: Insufficient drying time or an exhausted drying agent. Fluorinated compounds can have very low water solubility, but even trace amounts of moisture can interfere with subsequent reactions.[4]
-
Suggested Solution: Ensure a thorough drying process.
-
Use Sufficient Drying Agent: Add anhydrous magnesium sulfate or similar agent until some of it moves freely in the liquid when swirled, indicating that all water has been absorbed.
-
Allow Adequate Time: Let the mixture stand for at least 15-20 minutes with occasional swirling.
-
Perform a Second Drying Step: If the product is particularly valuable or sensitive to water, you can decant or filter the liquid onto a fresh portion of drying agent and repeat the process.
-
Consider a Brine Wash: A wash with a saturated NaCl solution (brine) before the drying step helps to remove the bulk of dissolved water from the organic phase.[2]
-
Frequently Asked Questions (FAQs)
Q: What is the most reliable method for purifying this compound to high purity (>99%)?
A: A multi-step approach is best. The gold standard involves a preliminary aqueous workup to remove water-soluble impurities and iodine, followed by fractional distillation under atmospheric or slightly reduced pressure.
-
Chemical Wash: Begin with a sodium thiosulfate wash to decolorize the product.[2]
-
Drying: Thoroughly dry the washed product with a suitable agent like MgSO₄.
-
Fractional Distillation: This is the most critical step for removing organic impurities. Given the boiling point of 140.6°C, atmospheric distillation is feasible and recommended.[5][6]
Q: What are the key physical properties I need to know for purification?
A: Understanding the physical properties of your compound and potential impurities is crucial for designing an effective purification strategy.
| Property | This compound | Notes |
| CAS Number | 335-50-2 | Unique identifier for this specific compound.[5] |
| Molecular Formula | C₆H₂F₁₁I | [5] |
| Molecular Weight | 409.97 g/mol | [5] |
| Boiling Point | 140.6°C at 760 mmHg | Key parameter for distillation.[5][6] |
| Density | ~1.984 g/cm³ | Significantly denser than water, will form the bottom layer.[5] |
| Appearance | Colorless to pale yellow/pink liquid | Color indicates iodine impurity. |
Q: How should I properly store the purified this compound?
A: Due to its sensitivity to light, the purified product should be stored in an amber glass bottle or a container wrapped in aluminum foil to protect it from light. Store in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation over time.
Detailed Purification Protocols
Protocol 1: Standard Aqueous Workup and Decolorization
This protocol is designed to remove acidic impurities and elemental iodine from the crude product.
-
Transfer: Place the crude this compound into a separatory funnel of appropriate size.
-
Bicarbonate Wash (Optional): If acidic byproducts are suspected, first wash with an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Vent the funnel frequently to release any CO₂ gas that may form. Separate the layers.
-
Thiosulfate Wash: Add an equal volume of saturated sodium thiosulfate (Na₂S₂O₃) solution.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes. The brown/pink color should fade.
-
Separation: Allow the layers to separate fully. The denser product will be the bottom layer. Drain and collect the organic layer.
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove residual thiosulfate salts.
-
Brine Wash: Wash the organic layer with an equal volume of saturated brine (NaCl solution) to facilitate drying.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous magnesium sulfate (MgSO₄). Swirl until the drying agent no longer clumps together.
-
Filtration: Filter the dried liquid through a fluted filter paper or a cotton plug into a clean, dry round-bottom flask suitable for distillation.
Protocol 2: Fractional Distillation
This protocol is for achieving high purity by separating the product from other organic impurities.
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Charging the Flask: Add the dried, decolorized product to the distillation flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Distillation: As the liquid boils, observe the vapor rising through the column. A "reflux ring" of condensing vapor should slowly ascend.
-
Collect Fractions:
-
Forerun: Collect the first few milliliters of distillate that comes over at a lower temperature. This fraction will contain any low-boiling impurities.
-
Main Fraction: When the temperature at the distillation head stabilizes at the boiling point of the product (approx. 140-141°C), switch to a new receiving flask to collect the pure this compound.
-
Final Fraction: Stop the distillation when the temperature either begins to drop or rises sharply, or when only a small amount of residue remains in the distillation flask. This prevents higher-boiling impurities from contaminating your product.
-
Visualized Workflows
General Purification Workflow
Caption: General purification workflow for this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for purification issues.
References
-
Perfluorohexane CAS Page. Chemsrc.[Link]
-
This compound PubChem Entry. National Center for Biotechnology Information.[Link]
-
1H-Perfluorohexane PubChem Entry. National Center for Biotechnology Information.[Link]
-
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-iodohexane PubChem Entry. National Center for Biotechnology Information.[Link]
-
Method for purifying 1,1,1,2,3-pentafluoropropane and use thereof for obtaining high-purity 2,3,3,3-tetrafluoropropene. Patexia.[Link]
-
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-iodohexane PubChem Entry. National Center for Biotechnology Information.[Link]
- Method for Purifying Fluorine Gas Using HF or Perfluoro Alkyl Compound.
Sources
Identifying common byproducts in reactions with 1-Iodo-1H,1H-perfluorohexane.
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for reactions involving 1-Iodo-1H,1H-perfluorohexane. As a versatile building block in fluorine chemistry, understanding its reactivity and potential side reactions is crucial for successful synthesis. This document provides practical, field-proven insights to help you navigate common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is primarily used in three main classes of reactions:
-
Radical Reactions: The carbon-iodine (C-I) bond is relatively weak and can be cleaved homolytically by heat or light to generate the 1H,1H-perfluorohexyl radical. This reactive intermediate can then participate in various radical additions to unsaturated systems like alkenes and alkynes.
-
Nucleophilic Substitution: The carbon atom attached to the iodine is electrophilic and can be attacked by nucleophiles, leading to the displacement of the iodide leaving group.
-
Metal-Catalyzed Cross-Coupling Reactions: This reagent can be used in various cross-coupling reactions, such as copper-catalyzed arylations, to form new carbon-carbon bonds.[1]
Q2: I am performing a radical addition to an alkene and I'm observing a significant amount of a high molecular weight byproduct. What could it be?
A2: A common byproduct in radical reactions involving this compound is the dimer of the perfluorohexyl radical, 1,1,1,2,2,3,3,4,4,5,5,12,12,13,13,14,14,15,15,16,16,17,17,18,18-tetracosafluorooctadecane . This occurs when two 1H,1H-perfluorohexyl radicals combine instead of reacting with your intended substrate. This is often favored at higher concentrations of the radical.
Q3: My reaction is sluggish and I have a lot of unreacted starting material. I also see a byproduct with a lower molecular weight than my starting material. What is happening?
A3: The lower molecular weight byproduct is likely 1H,1H-perfluorohexane . This can be formed by the reduction of the 1H,1H-perfluorohexyl radical through hydrogen atom abstraction from the solvent or other components in the reaction mixture. Incomplete reaction and the formation of the reduced byproduct often go hand-in-hand, suggesting that the reaction conditions are not optimal for the desired transformation.
Q4: I am reacting this compound with an amine and getting a complex mixture of products. What are the likely byproducts?
A4: In nucleophilic substitution reactions with amines, overalkylation is a common issue.[2][3][4] The primary amine product formed is also nucleophilic and can react further with the starting iodide to form a secondary amine. This secondary amine can react again to form a tertiary amine, which can even be further alkylated to a quaternary ammonium salt. This results in a mixture of products that can be difficult to separate.
Q5: Can this compound undergo elimination reactions?
A5: Yes, under strongly basic conditions, this compound can undergo dehydroiodination (an E2 elimination) to form 1H,1H-perfluorohex-1-ene . This is more likely to be a competing side reaction when using sterically hindered, non-nucleophilic bases.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered during reactions with this compound.
Table 1: Troubleshooting Common Byproducts
| Observed Problem | Potential Byproduct(s) | Probable Cause | Recommended Solution |
| Low yield of desired product in a radical reaction with a high molecular weight impurity. | Dimer of the perfluorohexyl radical. | High concentration of the radical initiator or starting iodide. | Decrease the concentration of the initiator. Add the this compound slowly to the reaction mixture to maintain a low radical concentration. |
| Significant amount of starting material remaining and a lower molecular weight byproduct observed. | 1H,1H-perfluorohexane. | Inefficient radical trapping by the substrate. Hydrogen atom abstraction from the solvent. | Choose a solvent that is less prone to hydrogen atom abstraction (e.g., benzene, t-butanol). Increase the concentration of the radical acceptor (alkene/alkyne). |
| Complex product mixture in a reaction with a primary or secondary amine. | Secondary amine, tertiary amine, quaternary ammonium salt. | The amine product is more nucleophilic than the starting amine. | Use a large excess of the starting amine to favor the formation of the primary amine. Alternatively, protect the amine product as it is formed. |
| Formation of an unexpected unsaturated compound. | 1H,1H-perfluorohex-1-ene. | Use of a strong, sterically hindered base. High reaction temperature. | Use a milder, less hindered base if substitution is desired. Lower the reaction temperature. |
| Unexpected peaks in the 19F NMR spectrum. | Isomeric byproducts. | Possible 1,2-fluorine atom migration in perfluoroalkyl radical intermediates under harsh conditions. | Optimize reaction conditions to be milder (lower temperature, less energetic initiation). |
Analytical Characterization of Common Byproducts
Identifying byproducts is crucial for troubleshooting. Here are some key analytical signatures for the common byproducts discussed.
Table 2: GC-MS and 19F NMR Data for Byproduct Identification
| Compound | Expected GC-MS Fragmentation | Expected 19F NMR Chemical Shift Ranges (vs. CFCl3) |
| This compound (Starting Material) | Molecular ion peak may be weak or absent. Characteristic fragments from the loss of I and subsequent fragmentation of the perfluoroalkyl chain. | CF3: ~ -81 ppm; CF2 groups: -120 to -126 ppm. |
| Dimer | High molecular weight peak. Fragmentation pattern showing repeating perfluoroalkyl units. | Similar chemical shifts to the starting material, but with potentially more complex splitting patterns due to the symmetrical nature of the molecule. |
| 1H,1H-perfluorohexane | Molecular ion peak should be more prominent than the iodide. Fragmentation will show loss of HF and other perfluoroalkyl fragments. | CF3: ~ -81 ppm; CF2 groups: -120 to -126 ppm; CF2H: ~ -138 ppm (triplet). |
| 1H,1H-perfluorohex-1-ene | Molecular ion peak. Fragmentation pattern consistent with an unsaturated fluorocarbon. | Will show signals in the vinylic fluorine region, which is distinct from the saturated perfluoroalkyl chain signals. |
Experimental Protocols
Protocol 1: Radical Addition of this compound to an Alkene
This protocol provides a general procedure for the radical addition of this compound to a generic alkene, such as 1-octene.
Materials:
-
This compound
-
1-Octene
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) as a radical initiator
-
Anhydrous solvent (e.g., benzene, t-butanol, or perfluorohexane)
-
Round-bottom flask with a reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Stirring apparatus
-
Heating mantle
Procedure:
-
Setup: Assemble a dry round-bottom flask with a reflux condenser under an inert atmosphere.
-
Reagents: To the flask, add the alkene (1.2 equivalents) and the solvent.
-
Initiator: Add the radical initiator (0.1 equivalents).
-
Addition of Iodide: In a separate flask, prepare a solution of this compound (1 equivalent) in the same solvent.
-
Reaction: Heat the alkene/initiator mixture to reflux (typically 80-110 °C, depending on the solvent and initiator).
-
Slow Addition: Add the solution of this compound dropwise to the refluxing mixture over a period of 1-2 hours.
-
Monitoring: Monitor the reaction progress by GC-MS or 19F NMR.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated solution of sodium thiosulfate to remove any remaining iodine, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation.
Visualizing Reaction Pathways
Diagram 1: Common Fates of the 1H,1H-Perfluorohexyl Radical
This diagram illustrates the primary reaction pathways of the 1H,1H-perfluorohexyl radical, leading to the desired product and common byproducts.
Caption: Fates of the 1H,1H-perfluorohexyl radical.
Diagram 2: Competing Nucleophilic Substitution and Elimination
This diagram illustrates the competition between SN2 and E2 pathways when this compound reacts with a nucleophile/base.
Caption: Competing SN2 and E2 reaction pathways.
References
-
Gas-Phase Detection of Fluorotelomer Alcohols and Other Oxygenated Per- and Polyfluoroalkyl Substances by Chemical Ionization. (2019). ACS Publications. [Link]
-
Radical-Mediated Hydroperfluoroalkylation of Unactivated Alkenes. (2025). ResearchGate. [Link]
-
19Flourine NMR. University of California, Santa Barbara. [Link]
-
19F and 1H NMR spectra of halocarbons. (2004). PubMed. [Link]
-
Fluorine NMR. University of California, Santa Barbara. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
This compound. PubChem. [Link]
-
MULTIPLE NUCLEOPHILIC SUBSTITUTION IN THE REACTION BETWEEN HALOGENOALKANES AND AMMONIA. Chemguide. [Link]
-
Radical Addition - Alkene Reactions Part 8 of 9 - Organic Chemistry 101. (2021). YouTube. [Link]
-
14.3: Elimination by the E1 Mechanism. (2022). Chemistry LibreTexts. [Link]
-
Evaluation of iodide chemical ionization mass spectrometry for gas and aerosol-phase per- and polyfluoroalkyl substances (PFAS) analysis. (2022). RSC Publishing. [Link]
-
Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. (2023). NIH. [Link]
-
Structural Characterization of Dimeric Perfluoroalkyl Carboxylic Acid Using Experimental and Theoretical Ion Mobility Spectrometry Analyses. (2023). ORBi. [Link]
-
Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry. (2022). MSU Chemistry. [Link]
-
Copper-Catalyzed Arylation of 1H-Perfluoroalkanes. (2011). PMC. [Link]
-
Nucleophilic Substitution with amines. (2021). YouTube. [Link]
-
Nucleophilic Substitution with Amines. (2020). YouTube. [Link]
-
Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). Master Organic Chemistry. [Link]
-
E1 & E2 Reactions (Live Recording) Beta Elimination Organic Chemistry Review. (2024). YouTube. [Link]
-
Reactions of some perfluoroolefins with S-containing nucleophiles. (1992). Sci-Hub. [Link]
Sources
Technical Support Center: A Guide to Enhancing Perfluoroalkylation Reaction Yields
Welcome to our comprehensive technical support center dedicated to helping researchers, scientists, and drug development professionals overcome challenges and improve yields in perfluoroalkylation reactions. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to empower you with the knowledge to succeed in your synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your perfluoroalkylation experiments in a practical question-and-answer format. We delve into the root causes of these issues and provide actionable solutions based on established chemical principles and field-proven experience.
Question 1: My reaction has a low yield or is not proceeding at all. What are the common culprits and how can I fix this?
Low or no yield is a frequent frustration in perfluoroalkylation reactions. The root cause often lies in the inefficient generation of the reactive perfluoroalkyl species, the stability of reagents, or suboptimal reaction conditions.[1] Let's break down the potential issues:
Possible Cause 1: Inactive Initiator or Catalyst
The generation of the perfluoroalkyl radical (•Rf) or the activation of an electrophilic/nucleophilic reagent is the critical first step.
-
Expert Insight: In photoredox catalysis, the photocatalyst's quantum yield and its absorption spectrum's overlap with the light source are paramount. For transition-metal-catalyzed reactions, the ligand's electronic and steric properties can dramatically influence the catalytic cycle's efficiency.
-
Solutions:
-
Verify Catalyst/Initiator Integrity: Ensure your photocatalyst, transition metal catalyst, or radical initiator is not degraded. For light-mediated reactions, confirm your light source emits at the correct wavelength to excite the photocatalyst.[1][2]
-
Optimize Catalyst Loading: While more catalyst can sometimes increase the rate, it can also lead to side reactions. A systematic screening of catalyst loading is recommended.
-
Consider a More Potent Initiation System: For less reactive substrates, switching to a more powerful initiator or a catalyst with a more suitable redox potential might be necessary.[1]
-
Possible Cause 2: Poor Reagent Quality or Stability
The purity and stability of your perfluoroalkylating agent and other reagents are crucial.
-
Expert Insight: Many perfluoroalkylating agents are sensitive to moisture and air. For instance, the Ruppert-Prakash reagent (TMSCF₃) is readily hydrolyzed.[3] Similarly, oxygen can quench radical reactions.[1]
-
Solutions:
-
Use High-Purity Reagents: Source your perfluoroalkylating agents from reputable suppliers.[1]
-
Ensure Anhydrous and Inert Conditions: Use anhydrous solvents and ensure all reagents are free of water. Degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[1]
-
Possible Cause 3: Suboptimal Reaction Conditions
Temperature, solvent, and concentration are key parameters that can significantly impact reaction outcomes.
-
Expert Insight: The choice of solvent is critical. It must not only dissolve the reactants but also be inert to the reactive intermediates. For example, solvents with weak C-H bonds can be susceptible to hydrogen atom abstraction by perfluoroalkyl radicals.[4]
-
Solutions:
-
Solvent Screening: Screen a variety of solvents to find the optimal medium for your specific substrate and reaction type. Common choices include acetonitrile (MeCN), dimethylformamide (DMF), and dichloromethane (DCM).[1]
-
Temperature Optimization: While many photoredox reactions are conducted at room temperature, some systems may benefit from gentle heating or cooling to manage reaction kinetics and stability.[5]
-
Concentration Effects: Adjust the concentration of your reactants. In some cases, higher concentrations can favor the desired reaction pathway, while in others, it may lead to side product formation.
-
Question 2: My reaction is producing significant side products. How can I improve selectivity?
Side product formation is a common challenge that diminishes the yield of the desired product. These unwanted reactions often compete with the intended perfluoroalkylation pathway.
Possible Cause 1: Excess Radical Generation
A high concentration of perfluoroalkyl radicals can lead to undesired side reactions, such as dimerization or reaction with the solvent.[1]
-
Expert Insight: The rate of radical generation should ideally be matched by the rate of its consumption by the substrate. An imbalance can lead to a buildup of radicals and subsequent side reactions.
-
Solutions:
-
Reduce Initiator/Catalyst Concentration: Lowering the amount of the radical initiator or photocatalyst can decrease the steady-state concentration of radicals.
-
Lower Light Intensity: In photocatalytic reactions, reducing the intensity of the light source can provide better control over radical generation.[1]
-
Possible Cause 2: Reaction with Solvent
The highly reactive perfluoroalkyl radical can abstract a hydrogen atom from or add to certain solvents.[1][4]
-
Expert Insight: The electrophilic nature of perfluoroalkyl radicals makes them particularly reactive towards electron-rich C-H bonds.
-
Solutions:
-
Choose an Inert Solvent: Select a solvent that is robust under the reaction conditions. Perfluorinated solvents are highly inert but can have limited solvating power. Acetonitrile and DMF are often good choices.[1]
-
Possible Cause 3: Inappropriate Choice of Perfluoroalkylating Reagent
The choice of reagent dictates the reaction mechanism (radical, electrophilic, or nucleophilic), and an inappropriate choice for your substrate can lead to poor selectivity.
-
Expert Insight: Electron-rich substrates are generally more suited for electrophilic perfluoroalkylation, while electron-deficient substrates may react better via nucleophilic or radical pathways.
-
Solutions:
-
Match Reagent to Substrate:
-
For electron-rich arenes and heterocycles, consider electrophilic reagents like Togni's or Umemoto's reagents.[5][6][7]
-
For substrates amenable to radical reactions, radical sources like the Langlois reagent (in the presence of an oxidant) or perfluoroalkyl iodides (with a suitable initiator) are good options.[4][5][8]
-
For carbonyl compounds, nucleophilic reagents like the Ruppert-Prakash reagent (TMSCF₃) are commonly employed.[3][5]
-
-
Frequently Asked Questions (FAQs)
What are the main classes of perfluoroalkylating reagents and when should I use them?
Perfluoroalkylating agents can be broadly categorized into three classes based on their reactivity: electrophilic, nucleophilic, and radical sources. The choice of reagent is critical and depends on the nature of your substrate.
| Reagent Class | Common Examples | Typical Substrates |
| Electrophilic | Togni's Reagents, Umemoto's Reagents | Electron-rich arenes, heterocycles, enol ethers, thiols[5][6][7][9][10][11][12][13] |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃) | Aldehydes, ketones, imines |
| Radical Sources | Langlois' Reagent (CF₃SO₂Na), Perfluoroalkyl Iodides/Bromides | Alkenes, alkynes, (hetero)arenes[1][4][8][14][15] |
How does photoredox catalysis improve perfluoroalkylation reactions?
Photoredox catalysis offers a mild and efficient way to generate perfluoroalkyl radicals under visible light irradiation.[2] This method avoids the use of harsh reagents and high temperatures, leading to better functional group tolerance and improved yields.[2] The photocatalyst, upon excitation by light, can engage in single-electron transfer (SET) with a perfluoroalkyl source (like a perfluoroalkyl iodide) to generate the desired radical.[2][16]
What is the role of copper catalysts in perfluoroalkylation?
Copper catalysts are versatile and can be used in various types of perfluoroalkylation reactions. They can mediate the trifluoromethylation of aryl boronic acids using the Langlois reagent and facilitate the perfluoroalkylation of heteroaryl bromides.[17] Copper can also be used in conjunction with photoredox catalysis in dual catalytic systems to enable challenging transformations.[18]
Can I use water as a solvent for perfluoroalkylation reactions?
While many perfluoroalkylation reactions require anhydrous conditions, some methods have been developed to be compatible with water. For instance, certain reactions using the Langlois reagent can be performed in a mixture of an organic solvent and water.[14] The use of water as a solvent is highly desirable from a green chemistry perspective.
Experimental Protocols & Workflows
General Protocol for a Photoredox-Catalyzed Perfluoroalkylation of an Arene
This protocol provides a general starting point for the perfluoroalkylation of an electron-rich arene using a photoredox catalyst and a perfluoroalkyl iodide.
Materials:
-
Arene substrate (1.0 equiv)
-
Perfluoroalkyl iodide (1.5 equiv)
-
Photocatalyst (e.g., fac-[Ir(ppy)₃] or an organic dye, 1-2 mol%)
-
Solvent (e.g., degassed MeCN or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the arene substrate and the photocatalyst.
-
Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent via syringe, followed by the perfluoroalkyl iodide.
-
Place the reaction vessel in front of a light source (e.g., a blue LED lamp) and stir at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction (if necessary) and perform a standard aqueous workup.
-
Purify the crude product by column chromatography.
Troubleshooting Workflow for Low Yield
Decision Tree for Reagent Selection
References
- Technical Support Center: Optimizing CBrF3 Trifluoromethyl
- Recent advances in the application of Langlois' reagent in olefin difunctionalization. Organic & Biomolecular Chemistry (RSC Publishing).
- optimization of reaction conditions for N-trifluoromethyl
- Electrophilic Perfluoroalkylating Agents.
- New Methods of Free-Radical Perfluoroalkylation of Aromatics and Alkenes. Absolute Rate Constants and Partial Rate Factors for the Homolytic Aromatic Substitution by n-Perfluorobutyl Radical.
- Photocatalytic fluoroalkylation reactions of organic compounds. SciSpace.
- Visible Light–Induced (Per)
- Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirin
- Umemoto Reagent IV and Electrophilic Fluorin
- Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry (RSC Publishing).
- Umemoto Reagent I. Enamine.
- Perfluoroalkylation with Organosilicon Reagents.
- Metallaphotoredox Perfluoroalkyl
- Metal-Free Direct Trifluoromethylation of Activated Alkenes with Langlois' Reagent Leading to CF3-Containing Oxindoles.
- Umemoto's Reagent.
- Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)
- Togni reagent II. Wikipedia.
- Radical Fluoroalkylation Reactions.
- Development of photoinduced perfluoroalkylation of olefins and reaction optimization using machine learning. Koto TAGAMI Environm.
- Enantioselective catalytic remote perfluoroalkylation of α-branched enals driven by light. PMC - NIH.
- Photoredox-catalyzed redox-neutral difluoroalkylation to construct perfluoroketones with difluoroenoxysilanes. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of α-(perfluoroalkylsulfonyl)
- CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. PMC - NIH.
- Optimized conditions for the hydroperfluoroalkylation of 1 a.
- Table 1 : Reaction optimization. [a].
- Radical Trifluoromethylation using Langlois Reagent. TCI AMERICA.
- Recent Advances in Photoinduced Perfluoroalkylation Using Perfluoroalkyl Halides as the Radical Precursors. Wen wir unterstützen - Thieme Gruppe.
- A Comprehensive Guide to Electrophilic Trifluoromethylation: Togni Reagents in Focus. Benchchem.
- Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRF.
- Togni Reagent II. Enamine.
- Application of Langlois' reagent (NaSO 2 CF 3 )
- Fluoroalkylation: Expansion of Togni Reagents. Sigma-Aldrich.
- Perfluoroalkoxylation Reaction via Dual Concurrent Catalysis. The Royal Society of Chemistry.
- The New Age of Electrophilic Perfluoroalkyl
- Catalytic asymmetric radical aminoperfluoroalkylation and aminodifluoromethylation of alkenes to versatile enantioenriched-fluoroalkyl amines. PMC - PubMed Central.
- Perfluoroalkoxylation reaction via dual concurrent c
- Scope of the copper‐catalyzed direct perfluoroalkylation with...
- Perfluoroalkylation Reactions by Electron Donor‐Acceptor Complexes. CONICET.
Sources
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- 6. Electrophilic Trifluoromethylating Agent, Umemoto Reagent IV / Electrophilic Fluorinating Agent, NFBB | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Recent advances in the application of Langlois’ reagent in olefin difunctionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Umemoto Reagent I - Enamine [enamine.net]
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- 15. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thieme E-Books & E-Journals - [thieme-connect.de]
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Preventing the decomposition of 1-Iodo-1H,1H-perfluorohexane during storage.
A Guide to Ensuring Stability and Preventing Decomposition During Storage
Welcome to the Technical Support Center for 1-Iodo-1H,1H-perfluorohexane (CAS 335-50-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on the proper storage and handling of this valuable synthetic intermediate. As a Senior Application Scientist, my goal is to equip you with the knowledge to prevent decomposition, ensuring the integrity and purity of your material for successful experimental outcomes.
Understanding the Molecule: Why Stability is a Concern
This compound is a partially fluorinated iodoalkane. Its structure, featuring a robust perfluoroalkyl chain and a reactive carbon-iodine (C-I) bond, makes it a useful building block in organic synthesis. However, the C-I bond is the molecule's Achilles' heel. With a bond dissociation enthalpy lower than C-F or C-Cl bonds, it is susceptible to cleavage, initiating decomposition.[1] The primary drivers of this degradation are light, heat, and interaction with certain materials.
The most common decomposition pathway is the homolytic cleavage of the C-I bond upon exposure to light (photolysis), generating a perfluorohexyl radical and an iodine radical. The iodine radicals then combine to form molecular iodine (I₂), which imparts a characteristic yellow, pink, or brownish color to the otherwise colorless liquid.[1][2][3]
Decomposition Pathway Diagram
Caption: Primary decomposition pathway of this compound via photolysis.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To maximize shelf life, the compound should be stored refrigerated at 2-8°C, protected from light, and under an inert atmosphere (e.g., argon or nitrogen).[2] Containers should be tightly sealed to prevent moisture ingress.
Q2: My bottle of this compound has turned slightly yellow/pink. Is it still usable?
A slight discoloration indicates the formation of a small amount of molecular iodine due to minor decomposition.[2][3] For many applications, this low level of impurity may not be detrimental. However, for high-purity applications, such as polymerization or when precise stoichiometry is critical, the material should be purified (e.g., by passing through a short plug of alumina or silica gel) or its purity should be confirmed by analytical methods like Gas Chromatography (GC) before use.
Q3: What type of container is best for storage?
The product should be stored in the amber glass bottle provided by the manufacturer.[2] If transferring to a different container, use amber or opaque glass. Avoid storing in containers made of reactive metals, as haloalkanes can react with certain metals to form organometallic compounds.[4][5]
Q4: Can I add a stabilizer to the product?
While some iodoalkanes can be stabilized with additives like copper powder, this is not a universal solution and can interfere with downstream applications. For instance, copper can catalyze certain coupling reactions.[6] The most effective method of preservation is adherence to proper storage conditions. If you suspect instability, it is better to purify a small amount before use rather than adding a stabilizer to the bulk material.
Troubleshooting Guide
This section addresses specific issues you may encounter during storage and use.
| Symptom / Observation | Potential Cause(s) | Recommended Action & Explanation |
| Rapid Discoloration (Yellow to Brown) | Significant Light Exposure: The bottle may have been left on the lab bench under ambient or direct light. | Immediate Action: Move the container to a dark, cold storage location (2-8°C). Wrap the bottle in aluminum foil for extra protection. Explanation: Light, especially UV, provides the energy to break the C-I bond, accelerating decomposition.[1][7] |
| Precipitate Formation | Reaction with Container/Contaminants or Advanced Decomposition: Could be insoluble degradation byproducts or a reaction with impurities. | Action: Do not use. Contact your supplier for a replacement. Explanation: Precipitate indicates significant degradation or contamination, making the material unreliable for synthesis. |
| Inconsistent Reaction Yields | Inaccurate Molar Quantity Due to Decomposition: The actual concentration of the active iodide is lower than assumed. | Action: Before use, verify the purity of the material using GC or ¹H NMR to quantify any impurities. Adjust reagent stoichiometry accordingly. Explanation: If a portion of the starting material has decomposed, using the weight to calculate moles will lead to an under-dosing of the active reagent. |
| Formation of Unexpected Byproducts | Reactive Impurities: Decomposition products (e.g., radicals) may initiate unwanted side reactions. | Action: Purify the reagent before use. A simple filtration through a pad of basic alumina can often remove acidic impurities and colored iodine. Explanation: Free radicals are highly reactive and can participate in non-selective side reactions, complicating your product mixture. |
Protocols & Methodologies
Protocol 1: Optimal Storage and Handling Workflow
This protocol outlines the best practices from receiving the product to its use in an experiment.
Caption: Recommended workflow for the storage and handling of this compound.
Protocol 2: Small-Scale Purity Check & Purification
If you suspect minor decomposition (slight discoloration), this procedure can be used.
-
Purity Check (GC-FID):
-
Prepare a dilute solution of your material in a suitable solvent (e.g., Ethyl Acetate).
-
Inject onto a GC equipped with a non-polar column (e.g., DB-1 or equivalent).
-
A pure sample will show a single major peak. The presence of earlier or later eluting peaks indicates impurities or degradation products.
-
-
Simple Purification (Removal of I₂):
-
Prepare a short-path pipette filter by packing a Pasteur pipette with a small cotton plug followed by ~1-2 cm of basic alumina.
-
Carefully apply the discolored this compound to the top of the alumina.
-
Gently push the liquid through the plug using minimal inert gas pressure.
-
Collect the clear, colorless eluent. This purified material should be used immediately.
-
Summary of Storage Recommendations
| Parameter | Optimal Condition | Sub-Optimal Condition | Consequence of Sub-Optimal Storage |
| Temperature | 2–8 °C (Refrigerated)[2] | Room Temperature (>20°C) | Increased rate of thermal decomposition. |
| Light | Store in dark (amber/opaque bottle)[2][8] | Exposure to ambient lab light | Photolytic cleavage of C-I bond, forming I₂ and causing discoloration.[1] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Air | Potential for slow oxidation at the CH₂ group adjacent to the iodine. |
| Container | Tightly sealed amber glass bottle[2] | Loosely capped or plastic container | Moisture ingress; potential for leaching or reaction with container material. |
| Purity | Colorless liquid[2][3] | Yellow, Pink, or Brown liquid | Indicates decomposition and presence of impurities.[1] |
References
- Fisher Scientific. (2024, February 15). Safety Data Sheet: 1H,1H,2H,2H-Perfluoro-1-iodohexane.
- Fisher Scientific. (2015, April 24). Safety Data Sheet: Perfluorohexyl iodide.
- organicmystery.com. Reaction of Haloalkanes with Metals.
- Chemistry Stack Exchange. (2013, November 8). Why do alkyl bromides and iodides develop colour when exposed to light?
- ChemicalBook. (2023, July 5). 1H-PERFLUOROHEXANE - Safety Data Sheet.
- Fisher Scientific. Safety Data Sheet: 1H-Perfluorohexane.
- Chemia. (2022, October 4). Iodoalkane synthesis: Iodination reactions with halogen exchange (2).
- Sigma-Aldrich. 1-Iodo-1H,1H,2H,2H-perfluorodecane 96%.
- PFAS Central. Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon.
- HaloPolymer. 1H,1H,2H,2H- PERFLUOROHEXYL IODIDE.
- Thieme. Product Class 3: Iodoalkanes. Science of Synthesis.
- Wikipedia. Perfluoroalkyl iodide.
- Quora. How does iodine react with metals?
- Organic Chemistry Portal. Alkyl iodide synthesis by iodination or substitution.
- PubChem. This compound.
- Thermo Fisher Scientific. 1H,1H,2H,2H-Perfluoro-1-iodohexane, 97%.
- ChemicalBook. (2023, November 23). 1-Iodo-1H,1H,2H,2H-perfluorodecane.
- ACS Publications. Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating.
- Allan Chemical Corporation. (2023, September 10). Reactivity of Potassium Iodide Under Light.
- UND Scholarly Commons. Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa.
- Cedarville Digital Commons. (1990, February 1). Determination of the Thermal Stability of Perfluoroalkylethers.
- Engineering Research Publication. Understanding Iodine Stabilizers in Iodized Salt.
- Ministry of the Environment, Government of Japan. III Analytical Methods. Retrieved from Ministry of the Environment, Government of Japan.
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- 8. fishersci.com [fishersci.com]
Technical Support Center: Troubleshooting Guide for Radical Reactions with 1-Iodo-1H,1H-perfluorohexane (F(CF₂)₆CH₂CH₂I)
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-Iodo-1H,1H-perfluorohexane. This guide is designed to provide in-depth troubleshooting for common issues encountered during radical reactions involving this valuable perfluoroalkylation reagent. As Senior Application Scientists, we have compiled this information based on our extensive experience and the scientific literature to help you achieve successful outcomes in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My radical reaction has not initiated. What are the common causes?
A1: Failure of a radical reaction to initiate is a common problem that can often be traced back to the initiator, the reaction conditions, or the purity of your reagents. Let's break down the potential culprits.
Initiator Issues:
-
Thermal Initiators (e.g., AIBN): Azobisisobutyronitrile (AIBN) is a popular thermal initiator that decomposes upon heating to generate two 2-cyanoprop-2-yl radicals and nitrogen gas[1]. The decomposition rate is highly temperature-dependent. If the reaction temperature is too low, the rate of radical generation will be insufficient to sustain the chain reaction. AIBN typically requires temperatures between 65-85°C for efficient decomposition[2][3][4].
-
Photochemical Initiation: If you are using a photochemical approach, the wavelength and intensity of the light source are critical. The C-I bond in this compound can be cleaved by UV light to generate the desired perfluoroalkyl radical[5][6]. Ensure your lamp is emitting at an appropriate wavelength and that the reaction vessel is made of a material (like quartz) that is transparent to that wavelength.
-
Redox Initiation (e.g., Triethylborane/Oxygen): Triethylborane (Et₃B) is an excellent room-temperature initiator when used with a controlled amount of oxygen (air)[7][8][9]. The initiation process involves the reaction of Et₃B with O₂ to generate ethyl radicals, which then initiate the chain reaction[10]. If you are using this system, ensure that a small amount of air is introduced into the reaction mixture. Conversely, too much oxygen can quench the radicals.
Reaction Condition Issues:
-
Solvent Purity: Solvents must be thoroughly degassed to remove dissolved oxygen, which is a radical scavenger. Common degassing methods include freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen.
-
Inhibitors: Your starting materials or solvent may contain radical inhibitors. For example, some commercial solvents or reagents contain stabilizers like BHT. It is advisable to use freshly purified reagents and high-purity solvents.
Below is a troubleshooting workflow to diagnose initiation failure:
Q2: I am observing low conversion of my starting material. How can I improve the yield?
A2: Low conversion suggests that while the reaction is initiating, the propagation of the radical chain is inefficient. Several factors can contribute to this.
-
Reagent Stoichiometry: The relative concentrations of the this compound, your substrate, and the initiator are crucial. An excess of the perfluoroalkyl iodide is often used to ensure that the radical chain propagation is favored.
-
Reaction Concentration: Radical reactions are often sensitive to concentration. If the reaction is too dilute, the rate of bimolecular reactions (propagation steps) will be slow, allowing termination reactions to dominate. Conversely, if the concentration is too high, side reactions may become more prevalent.
-
Reaction Time: Radical chain reactions can be slow. It is important to monitor the reaction over time to determine the optimal reaction duration.
| Parameter | Recommended Range | Rationale |
| [Substrate] | 0.1 - 0.5 M | Balances reaction rate and solubility. |
| This compound | 1.2 - 2.0 equivalents | An excess favors the desired propagation step. |
| Initiator (AIBN) | 5 - 10 mol% | Sufficient to maintain a steady concentration of radicals. |
| Reaction Temperature (AIBN) | 70 - 85 °C | Ensures an appropriate rate of initiation[3][11]. |
| Reaction Time | 4 - 24 hours | Monitor by TLC or GC-MS to determine completion. |
Table 1. Recommended parameter ranges for improving conversion.
Q3: My reaction is producing significant byproducts. What are the likely side reactions and how can I minimize them?
A3: The formation of byproducts in radical reactions is common and understanding the potential side reactions is key to minimizing them.
-
Dimerization of the Perfluoroalkyl Radical: The perfluoroalkyl radical (Rf•) can dimerize to form Rf-Rf. This is more likely to occur at high radical concentrations.
-
Hydrogen Abstraction from Solvent: The Rf• can abstract a hydrogen atom from the solvent to form Rf-H. This is a common issue with solvents that have weak C-H bonds.
-
Premature Quenching: As mentioned, oxygen is a potent radical scavenger. Other impurities can also quench the radical chain.
Mitigation Strategies:
-
To minimize dimerization, consider adding the initiator slowly over the course of the reaction to maintain a low, steady concentration of radicals.
-
To prevent hydrogen abstraction, choose a solvent with strong C-H bonds or a perfluorinated solvent. Toluene, for example, is generally a poor choice, whereas acetonitrile or tert-butanol are better options.
-
Rigorous degassing of the solvent and purification of reagents will minimize premature quenching.
Q4: I am having difficulty purifying my perfluoroalkylated product. What purification strategies are recommended?
A4: The unique properties of highly fluorinated compounds can make them challenging to purify by conventional methods. However, these same properties can be exploited for efficient separation.
-
Fluorous Solid-Phase Extraction (F-SPE): This is a powerful technique for the purification of fluorous compounds[12][13]. The crude reaction mixture is loaded onto a fluorous silica gel cartridge. A "fluorophobic" solvent (e.g., methanol/water) is used to elute the non-fluorous starting materials and byproducts, while the fluorous product is retained. The product is then eluted with a "fluorophilic" solvent (e.g., perfluorohexane or a fluorinated ether). This technique takes advantage of the high affinity of perfluorinated chains for each other[14][15].
-
Conventional Chromatography: While challenging, standard silica gel chromatography can be effective. Due to the non-polar nature of the perfluoroalkyl chain, highly non-polar eluents are often required. Hexanes or heptane with a small amount of a more polar solvent like ethyl acetate or dichloromethane are common mobile phases. It is often helpful to use a higher loading of the crude material than for non-fluorinated compounds.
Q5: How can I confirm the generation of the perfluoroalkyl radical?
A5: If you suspect that the radical is not being generated, a radical trapping experiment can provide direct evidence.
A common method is to use a radical trap like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO)[16][17][18][19][20]. TEMPO is a stable radical that will react with the transient perfluoroalkyl radical to form a stable, characterizable adduct.
Experimental Protocol: Radical Trapping with TEMPO
-
To a solution of this compound (1.2 equiv) and TEMPO (1.5 equiv) in your chosen degassed solvent (0.2 M), add your initiator (e.g., AIBN, 10 mol%).
-
Heat the reaction mixture under the same conditions as your failed reaction.
-
After a few hours, cool the reaction and analyze the mixture by LC-MS or GC-MS.
-
The presence of a peak corresponding to the mass of the TEMPO-Rf adduct confirms the generation of the perfluoroalkyl radical.
This experiment can help you determine if the issue is with radical generation or a subsequent step in the reaction mechanism.
Detailed Experimental Protocols
Protocol 1: General Procedure for a Photochemical Radical Reaction
-
To a quartz reaction tube, add your substrate (1.0 equiv), this compound (1.5 equiv), and your chosen solvent (to achieve a concentration of 0.2 M).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Backfill the tube with argon or nitrogen.
-
Place the reaction tube in a photochemical reactor equipped with a UV lamp (e.g., 254 nm). Ensure the reaction is stirred and maintained at a constant temperature (e.g., room temperature).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure and purify the crude product by F-SPE or column chromatography.
Protocol 2: Radical Trapping Experiment using TEMPO
-
To a Schlenk flask, add this compound (1.2 equiv), TEMPO (1.5 equiv), and AIBN (10 mol%).
-
Add degassed anhydrous acetonitrile to achieve a concentration of 0.2 M with respect to the perfluoroalkyl iodide.
-
Seal the flask and heat the mixture at 80°C for 4 hours with stirring.
-
Cool the reaction mixture to room temperature.
-
Analyze a small aliquot of the reaction mixture by GC-MS to identify the TEMPO-Rf adduct.
References
-
AIBN decomposition mechanism | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
aibn initiator - HPMC manufacturer - Cellulose ethers. Available from: [Link]
-
What is the reaction initiation temprature range of AIBN? - ResearchGate. Available from: [Link]
-
2,2'-Azobisisobutyronitrile - Advance Chemicals - ADDTEK. Available from: [Link]
-
Azobisisobutyronitrile - Wikipedia. Available from: [Link]
-
Part 3. Triethylborane-air: a suitable initiator for intermolecular radical additions of S-2-oxoalkyl-thionocarbonates (S-xanthates) to olefins - NIH. Available from: [Link]
-
Part 3. Triethylborane-air: a suitable initiator for intermolecular radical additions of S-2-oxoalkyl-thionocarbonates (S-xanthates) to olefins - Semantic Scholar. Available from: [Link]
-
Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 ) - RSC Publishing. Available from: [Link]
- US1946195A - Purification of organic fluorine compounds - Google Patents.
-
Radical‐trapping Experiment Using TEMPO. | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Perfluoroalkylation with Organosilicon Reagents | Chemical Reviews - ACS Publications. Available from: [Link]
-
Radical trapping experiments with TEMPO. - ResearchGate. Available from: [Link]
-
Molecule-Induced Radical Formation (MIRF) Reaction of Et2BOOEt with Et3B is Key to the Et3B/O2 Radical Initiation - PubMed. Available from: [Link]
-
Enhancing Triethylborane Initiation Through Mechanistic Understanding. Available from: [Link]
-
III. Photochemically Generated Radicals - Chemistry LibreTexts. Available from: [Link]
-
Syntheses with perfluoroalkyl iodides. A review - ResearchGate. Available from: [Link]
-
Radical trapping experiment using TEMPO and 1,1‐diphenylethylene. - ResearchGate. Available from: [Link]
-
New Approach to the Detection of Short-Lived Radical Intermediates | Journal of the American Chemical Society. Available from: [Link]
-
Novel Synthesis of Alkenes via Triethylborane-Induced Free-Radical Reactions of Alkyl Iodides and β-Nitrostyrenes - Organic Chemistry Portal. Available from: [Link]
-
Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC - NIH. Available from: [Link]
-
extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC - NIH. Available from: [Link]
-
Electron Transfer Initiated Free Radical Additions of Perfluoroalkyl Iodides and Diiodides to Alkenes | Request PDF - ResearchGate. Available from: [Link]
-
Photochemistry and Radical Chemistry under Low Intensity Visible Light Sources: Application to Photopolymerization Reactions - PMC - NIH. Available from: [Link]
-
Lecture 21 Free-Radical Reactions I - NPTEL Archive. Available from: [Link]
-
Alkoxy Radicals See the Light: New Paradigms of Photochemical Synthesis | Chemical Reviews - ACS Publications. Available from: [Link]
-
Radical Reactions in Organic Synthesis: Exploring in-, on-, and with-Water Methods - MDPI. Available from: [Link]
-
Radical-trap experiment using TEMPO. The yield was determined using... - ResearchGate. Available from: [Link]
-
Organofluorine chemistry - Wikipedia. Available from: [Link]
-
Fluorous chemistry - Wikipedia. Available from: [Link]
-
External Photocatalyst-Free Visible Light-Promoted 1,3-Addition of Perfluoroalkyl Iodides to Vinyldiazoacetates - Chinese Chemical Society. Available from: [Link]
-
Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Publishing. Available from: [Link]
-
Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE) - ResearchGate. Available from: [Link]
Sources
- 1. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 2. aibn initiator - HPMC manufacturer [hpmcmanufacturer.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,2'-Azobisisobutyronitrile - Advance Chemicals - ADDTEK - Chemistry Creates Value [add-tek.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Part 3. Triethylborane-air: a suitable initiator for intermolecular radical additions of S-2-oxoalkyl-thionocarbonates (S-xanthates) to olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Part 3. Triethylborane-air: a suitable initiator for intermolecular radical additions of S-2-oxoalkyl-thionocarbonates (S-xanthates) to olefins | Semantic Scholar [semanticscholar.org]
- 9. Novel Synthesis of Alkenes via Triethylborane-Induced Free-Radical Reactions of Alkyl Iodides and β-Nitrostyrenes [organic-chemistry.org]
- 10. Molecule-Induced Radical Formation (MIRF) Reaction of Et2BOOEt with Et3B is Key to the Et3B/O2 Radical Initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with 1-Iodo-1H,1H-perfluorohexane
Welcome to the technical support center for optimizing reactions involving 1-Iodo-1H,1H-perfluorohexane. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you navigate the nuances of working with this versatile fluorinated building block.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when selecting a solvent for reactions with this compound?
A1: The choice of solvent is paramount and depends primarily on the reaction type. Key considerations include:
-
Reaction Mechanism: Radical reactions, coupling reactions, and nucleophilic substitutions have different solvent requirements. For instance, radical additions are often less sensitive to solvent polarity, while polar aprotic solvents are typically preferred for many coupling and substitution reactions.
-
Solubility: this compound and your other reagents must be sufficiently soluble at the desired reaction temperature to ensure a homogeneous reaction mixture. Due to its fluorinated chain, its solubility can be limited in very polar or non-polar hydrocarbon solvents.
-
Boiling Point: The solvent's boiling point must be compatible with the required reaction temperature. For reactions requiring elevated temperatures, a high-boiling solvent is necessary to maintain a liquid phase at atmospheric pressure.
-
Inertness: The solvent should not react with the starting materials, intermediates, or products under the reaction conditions.
Q2: How does temperature generally affect reactions involving this compound?
A2: Temperature is a critical factor that influences both reaction rate and selectivity.
-
Radical Reactions: For thermally initiated radical reactions, a temperature high enough to induce homolysis of the initiator (e.g., AIBN or benzoyl peroxide) is required. Photochemically initiated radical reactions may be run at lower temperatures.
-
Coupling Reactions: Traditional Ullmann couplings often require very high temperatures (around 200 °C) to proceed.[1] However, modern ligand-assisted protocols can be run at significantly lower temperatures, typically in the range of 80-120 °C.[2] For copper-catalyzed arylations of related 1H-perfluoroalkanes, temperatures around 90 °C have been shown to be effective.[3]
-
Side Reactions: Higher temperatures can sometimes lead to an increase in side reactions, such as decomposition of reagents or the formation of undesired byproducts. It is often a balance between achieving a reasonable reaction rate and minimizing side reactions.
Q3: What are common side reactions observed with this compound, and how can they be minimized?
A3: Common side reactions include:
-
Reduction of the C-I bond: In the presence of certain metals or radical initiators, the perfluoroalkyl iodide can be reduced to the corresponding 1H,1H-perfluorohexane. This can sometimes be minimized by carefully controlling the stoichiometry of the reagents and the reaction temperature.
-
Dimerization: In coupling reactions, homocoupling of the starting materials can occur. Adjusting the ligand, base, and temperature can often improve the selectivity for the desired cross-coupling product.[2]
-
Telomerization: In radical additions to alkenes, the adduct radical can add to another molecule of the alkene, leading to the formation of oligomers or polymers. This can be suppressed by using an excess of the perfluoroalkyl iodide relative to the alkene.[4]
Troubleshooting Guide
Problem 1: My radical addition reaction is not initiating or is proceeding very slowly.
-
Potential Cause: The initiator is not decomposing at a sufficient rate, or the solvent is inappropriate.
-
Suggested Solutions:
-
Temperature: If using a thermal initiator like AIBN or benzoyl peroxide, ensure the reaction temperature is appropriate for its half-life. For AIBN, temperatures are typically in the 60-80 °C range.
-
Initiator Choice: Consider switching to a different initiator with a lower decomposition temperature or using photochemical initiation with a suitable light source.
-
Solvent: While radical reactions are often less sensitive to solvent choice, ensuring all components are well-dissolved is crucial. For some radical additions of perfluoroalkyl iodides, polar aprotic solvents can be beneficial.[5] In some cases, even water has been used as a solvent for these reactions.
-
Problem 2: My copper-catalyzed coupling reaction (e.g., Ullmann-type) is giving a low yield.
-
Potential Cause: Inactive catalyst, suboptimal solvent, or inappropriate temperature.
-
Suggested Solutions:
-
Catalyst: Use a fresh, high-purity copper(I) source (e.g., CuI). The active species is often Cu(I).[6]
-
Solvent: High-boiling polar aprotic solvents are often effective. For the arylation of 1H-perfluoroalkanes, DMPU has been shown to be an excellent solvent.[3] In some Ullmann-type couplings, DMSO is effective, while DMF and dioxane can be poor choices.[2]
-
Temperature: If using a modern ligand-accelerated protocol, start with temperatures in the 80-120 °C range.[2] If no reaction is observed, incrementally increase the temperature. If decomposition is observed, lower the temperature. For the copper-catalyzed arylation of 1H-perfluorohexane, 90 °C has been reported as an effective temperature.[3]
-
Ligand: The choice of ligand is crucial in modern Ullmann couplings. Screening different ligands, such as 1,10-phenanthroline or various amino acids, can significantly improve yields.[2][6]
-
Problem 3: I am observing significant formation of byproducts, such as reduced perfluorohexane or homocoupled products.
-
Potential Cause: Reaction conditions are favoring undesired pathways.
-
Suggested Solutions:
-
Control Stoichiometry: In radical reactions, using an excess of the perfluoroalkyl iodide can disfavor telomerization.[4]
-
Optimize Temperature: Lowering the reaction temperature can sometimes increase selectivity by disfavoring higher activation energy side reactions.
-
Change the Solvent: The solvent can influence the relative rates of desired and undesired reactions. A solvent screen is a valuable tool for optimization.
-
Degas the Reaction Mixture: For many metal-catalyzed reactions, removing dissolved oxygen by degassing the solvent is critical to prevent oxidation of the catalyst and other side reactions.
-
Data Presentation
Table 1: Solvent Selection Guide for this compound Reactions
| Solvent | Polarity | Boiling Point (°C) | Typical Applications & Comments |
| Acetonitrile (CH₃CN) | Polar Aprotic | 82 | Good general-purpose solvent for a variety of reactions, including radical additions. |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | High-boiling solvent suitable for coupling reactions, but may be a poor choice in some Ullmann-type reactions.[2] |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 189 | High-boiling solvent, often used in Ullmann and other coupling reactions.[2] |
| 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) | Polar Aprotic | 247 | Excellent high-boiling solvent for copper-catalyzed arylations of 1H-perfluoroalkanes.[3] |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Common solvent for Grignard reagent formation and some radical reactions. |
| Water (H₂O) | Polar Protic | 100 | Can be a surprisingly effective and green solvent for certain radical additions of perfluoroalkyl iodides. |
| Toluene | Non-polar | 111 | May be used for some radical reactions where solubility allows. |
Experimental Protocols
Protocol 1: General Procedure for Radical Addition to an Alkene
This protocol is a representative example for the thermally initiated radical addition of this compound to an alkene.
-
Reaction Setup: To a reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the alkene (1.0 equiv), this compound (1.5 equiv), and a suitable solvent (e.g., acetonitrile or water).
-
Degassing: Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Initiator Addition: Add a radical initiator, such as AIBN (0.1-0.2 equiv).
-
Reaction: Heat the reaction mixture to the appropriate temperature (e.g., 70-80 °C for AIBN) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. If using an organic solvent, it can be removed under reduced pressure. The crude product can then be purified by column chromatography. If using water, the product may precipitate or can be extracted with an organic solvent (e.g., ethyl acetate).
Protocol 2: General Procedure for Copper-Catalyzed Cross-Coupling
This protocol is a representative example for a ligand-assisted Ullmann-type coupling of this compound with an aryl partner.
-
Reaction Setup: To an oven-dried reaction vessel, add CuI (5-10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 10-20 mol%), the aryl coupling partner (1.0 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add this compound (1.2 equiv) and anhydrous solvent (e.g., DMPU or DMSO) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Visualizations
Caption: A troubleshooting workflow for optimizing low-yielding reactions.
Caption: The influence of solvent polarity on common reaction pathways.
References
-
Semantic Scholar. (n.d.). Perfluoroalkylation of alkenes and alkynes in water. Retrieved January 17, 2026, from [Link]
-
T. D. S. T. T. (2010). Copper-Catalyzed Arylation of 1H-Perfluoroalkanes. PMC. [Link]
-
PubChem. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
-
Shaikh, N. S., W-Y. Sun, A. D. K. J. P. (2006). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Organometallics, 25(17), 4205-4208. [Link]
-
Venkatraman, R. K., & Orr-Ewing, A. J. (2021). Solvent Effects on Ultrafast Photochemical Pathways. Accounts of Chemical Research, 54(23), 4383–4394. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 17, 2026, from [Link]
-
Zhang, H., & Cai, Q. (2010). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic letters, 12(23), 5578-5581. [Link]
-
P. D. C. S. (n.d.). Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Semantic Scholar. (2011). A comparative study on the effect of solvent on nucleophilic fluorination with [18F]fluoride: protic solvents as co-solvents in SN2 and SNAr reactions. Retrieved January 17, 2026, from [Link]
-
Brace, N. O. (1999). Syntheses with perfluoroalkyl iodides. A review. Journal of Fluorine Chemistry, 96(2), 101-127. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Arylation of 1H-Perfluoroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Photocatalytic hydrofluoroalkylation of alkenes with carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Iodine Color in Reactions with 1-Iodo-1H,1H-perfluorohexane
Introduction
1-Iodo-1H,1H-perfluorohexane is a valuable reagent in modern organic synthesis, primarily utilized for the introduction of fluorinated alkyl chains into organic molecules. These reactions often proceed via radical mechanisms.[1] A common challenge encountered by researchers is the emergence of a pink, purple, or brown coloration in the reaction mixture upon workup or even during the reaction. This color is indicative of the presence of elemental iodine (I₂), a byproduct that must be removed to ensure product purity and stability.
This guide provides a comprehensive technical overview, troubleshooting protocols, and frequently asked questions to effectively manage and eliminate iodine contamination from your reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why does my reaction mixture turn brown or purple when using this compound?
The coloration is due to the formation of elemental iodine (I₂). The carbon-iodine (C-I) bond in perfluoroalkyl iodides is relatively weak and susceptible to homolytic cleavage, especially when exposed to heat, light (UV), or radical initiators.[2][3] This cleavage generates a perfluoroalkyl radical (R_f•) and an iodine radical (I•). Two iodine radicals can then combine to form molecular iodine (I₂), which is responsible for the characteristic color.
Additionally, if hydrogen iodide (HI) is formed as a byproduct, it can be oxidized by atmospheric oxygen during the workup to generate I₂ and water.[4]
Q2: Is the presence of iodine detrimental to my final product?
Yes, for several reasons:
-
Purity: Elemental iodine is an impurity that will contaminate your final product, affecting its characterization and potentially its performance in downstream applications.
-
Reactivity: Iodine is a reactive molecule and can engage in undesired side reactions with sensitive functional groups in your product or subsequent reagents.
-
Stability: The presence of residual iodine can lead to product degradation over time, often signaled by the slow reappearance of color in the purified material.
Q3: What are the most reliable methods for removing this iodine color?
Troubleshooting Guide: Iodine Removal Protocols
This section provides detailed, step-by-step protocols for the chemical removal of iodine from organic reaction mixtures.
Method 1: The Standard Sodium Thiosulfate Wash
This is the most widely recommended method due to its efficiency, clean reaction profile, and the stability of the reagent.
Causality & Mechanism: Sodium thiosulfate quantitatively reduces iodine to colorless iodide ions, while it is itself oxidized to the tetrathionate ion.[7] The reaction is fast and irreversible, making it ideal for extractive workups.
The balanced ionic equation is: 2S₂O₃²⁻(aq) + I₂(org) → S₄O₆²⁻(aq) + 2I⁻(aq)[5][8]
Experimental Protocol:
-
Preparation: Prepare a 5-10% (w/v) aqueous solution of sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O). A 10% solution is robust for most applications.
-
Initial Extraction: Transfer the reaction mixture to a separatory funnel. If your reaction was run in a water-miscible solvent (e.g., THF, acetonitrile), first dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and water.
-
Reductive Wash: Add a volume of the 10% sodium thiosulfate solution approximately equal to the volume of the organic phase. Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure.
-
Observation: Allow the layers to separate. The brown/purple color of the iodine should be visibly extracted from the organic layer into the aqueous layer, which may appear yellowish or colorless. The organic layer should become significantly lighter.
-
Repeat if Necessary: Drain the aqueous layer. If the organic layer is not completely colorless, repeat the wash with a fresh portion of the sodium thiosulfate solution. One or two washes are typically sufficient.
-
Final Washes: After the iodine color is completely gone, wash the organic layer with a saturated sodium chloride solution (brine) to remove residual water and any remaining water-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
Trustworthiness Check: The complete disappearance of color from the organic phase is a reliable indicator of success. If you suspect trace amounts remain, a sensitive (though rarely necessary) test involves adding a drop of the dried organic solution to a vial containing a starch solution; the absence of a blue-black color confirms the complete removal of iodine.[9]
Method 2: The Sodium Bisulfite / Metabisulfite Wash
Sodium bisulfite is another effective reducing agent for iodine removal. Sodium metabisulfite (Na₂S₂O₅) can be used interchangeably as it forms sodium bisulfite upon dissolution in water.[10]
Causality & Mechanism: Sodium bisulfite also reduces iodine to iodide. This reaction can be advantageous in acidic conditions.
The balanced ionic equation is: HSO₃⁻(aq) + I₂(org) + H₂O(l) → HSO₄⁻(aq) + 2I⁻(aq) + 2H⁺(aq)[11][12]
Experimental Protocol:
-
Preparation: Prepare a 5-10% (w/v) aqueous solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅).
-
Extraction and Washing: Follow the same extraction procedure outlined in Method 1 (steps 2-7), substituting the sodium bisulfite solution for the sodium thiosulfate solution.
-
Caution: Be aware that reactions with sodium bisulfite, especially if the reaction mixture is acidic, can produce sulfur dioxide (SO₂) gas.[13] Therefore, the workup should be performed in a well-ventilated fume hood, and the separatory funnel must be vented carefully and frequently.
Data Summary: Comparison of Reducing Agents
| Feature | Sodium Thiosulfate (Na₂S₂O₃) | Sodium Bisulfite (NaHSO₃) |
| Typical Concentration | 5-10% (w/v) aqueous solution | 5-10% (w/v) aqueous solution |
| Mechanism | Reduces I₂ to I⁻, forming tetrathionate (S₄O₆²⁻).[5] | Reduces I₂ to I⁻, forming sulfate (HSO₄⁻).[11] |
| Pros | Highly efficient, clean, no gaseous byproducts under neutral/basic conditions.[5] | Very effective, works well in acidic media. |
| Cons | Can decompose in strongly acidic solutions to form sulfur (S) and SO₂.[5] | Can release pungent SO₂ gas, especially under acidic conditions.[13] |
| Best For | General purpose, especially for neutral or slightly basic reaction workups. | Workups that are already acidic, provided adequate ventilation. |
Troubleshooting Workflow Diagram
The following diagram outlines the decision-making process for removing iodine from a reaction mixture.
Caption: Decision workflow for iodine removal.
References
-
Wikipedia. Sodium thiosulfate. [Link]
-
Wikipedia. Perfluoroalkyl iodide. [Link]
-
M.C.C. Science. An iodine / thiosulfate titration. [Link]
-
Vedantu. Reaction Between Sodium Thiosulphate and Potassium Iodide Explained. [Link]
-
Wikipedia. Iodine clock reaction. [Link]
-
Chemistry LibreTexts. Iodine Clock Reaction. [Link]
-
YouTube. The Iodine Clock Reaction. [Link]
-
Study Mind. Transition Metals - Iodine-Sodium Thiosulfate Titrations (A-Level Chemistry). [Link]
-
Wang, Y., et al. (2023). Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. RSC Publishing. [Link]
- Google Patents.
-
PubChem. This compound. [Link]
-
Allen. What happens when iodine reacts with sodium thiosulphate. [Link]
-
ElectronicsAndBooks. Reaction of Perfluoroalkyl Iodides with Electron-Deficient Olefins under W Irradiation. [Link]
-
Semantic Scholar. The reaction of secondary perfluoroalkyl iodides with zinc. [Link]
-
Antec, Inc. A Clock Reaction. [Link]
-
NIH. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. [Link]
-
INIS-IAEA. Iodine removing method in organic solvent. [Link]
-
ResearchGate. Can anyone please tell me what is the best way to remove a trace quantity of (sodium iodide) NaI from a solution?. [Link]
-
Reddit. Removal of Iodine : r/Chempros. [Link]
-
Antec, Inc. A Clock Reaction. [Link]
-
ResearchGate. Syntheses with perfluoroalkyl iodides. A review. [Link]
-
NIH. On the Origin of the Blue Color in The Iodine/Iodide/Starch Supramolecular Complex. [Link]
Sources
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- 2. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and per ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06145G [pubs.rsc.org]
- 3. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3425798A - Process for the removal of iodine from organic compounds - Google Patents [patents.google.com]
- 5. Sodium thiosulfate - Wikipedia [en.wikipedia.org]
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Navigating the Reactivity of 1-Iodo-1H,1H-perfluorohexane: A Guide to Minimizing Solvent-Induced Side Reactions
Fremont, CA – January 18, 2026 – As a cornerstone reagent in the synthesis of fluorinated molecules for the pharmaceutical and materials science sectors, 1-iodo-1H,1H-perfluorohexane demands a nuanced understanding of its reactivity profile. This technical support guide, compiled by our senior application scientists, provides researchers, chemists, and drug development professionals with in-depth insights and practical troubleshooting strategies to mitigate unwanted side reactions with common organic solvents. Our goal is to ensure the integrity of your synthetic pathways and the purity of your final products.
Frequently Asked Questions (FAQs)
Q1: What makes this compound susceptible to side reactions with certain organic solvents?
A1: The key lies in the unique electronic properties of the perfluoroalkyl chain. Unlike non-fluorinated alkyl iodides where the carbon attached to the iodine is electrophilic, in this compound, the highly electronegative perfluorohexyl group reverses the polarity of the C-I bond. This makes the iodine atom susceptible to nucleophilic attack, a phenomenon less common with traditional alkyl iodides.[1] Solvents that can act as nucleophiles, therefore, pose a risk of engaging in unintended reactions.
Q2: Are radical-based side reactions a major concern under typical laboratory conditions?
A2: While perfluoroalkyl iodides are well-known precursors for radical reactions, these processes are typically initiated by heat, UV light, or specific radical initiators.[2][3] Under standard laboratory conditions, such as ambient temperature and protection from direct light, spontaneous radical formation is generally not a primary pathway for side reactions. However, prolonged heating or unintentional exposure to light can increase the risk of radical-mediated byproducts.
Q3: Which types of solvents are most likely to cause issues?
A3: Polar aprotic solvents with nucleophilic character are the main culprits. This category includes, but is not limited to, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and to a lesser extent, acetone (via its enolate). These solvents can enhance the reactivity of any trace nucleophiles present and can themselves act as nucleophiles.
Q4: Can protic solvents like methanol or ethanol cause side reactions?
A4: Protic solvents are generally less reactive towards this compound in the absence of a strong base. While they are polar, their nucleophilicity is moderate, and they are less likely to directly attack the iodine atom. However, if the reaction conditions involve a base, deprotonation of the alcohol can generate a much more nucleophilic alkoxide, which can then lead to side products.
Troubleshooting Guide: Identifying and Resolving Solvent-Related Issues
This section addresses specific experimental observations and provides a logical workflow for diagnosing and resolving potential side reactions involving this compound.
Problem 1: Low Yield of the Desired Product and Formation of Unidentified Byproducts.
-
Probable Cause: Nucleophilic attack by the solvent on the iodine atom of this compound. This is particularly prevalent when using polar aprotic solvents like DMSO or DMF, especially at elevated temperatures. The solvent, or impurities within it, may be acting as a nucleophile.
-
Troubleshooting Steps:
-
Solvent Selection: If possible, switch to a less nucleophilic solvent. Non-polar solvents like hexane or toluene, or less reactive polar aprotic solvents like acetonitrile, are often safer choices.
-
Temperature Control: Avoid high reaction temperatures. Many reactions involving perfluoroalkyl iodides can proceed efficiently at or below room temperature.
-
Use of High-Purity Solvents: Ensure that the solvents are anhydrous and free from nucleophilic impurities. Contaminants like water or amines can be more reactive than the solvent itself.
-
Problem 2: Observation of Elimination Byproducts (Perfluorohexene Derivatives).
-
Probable Cause: Although less common for a primary iodide, elimination of HI can occur, particularly in the presence of a strong, sterically hindered base. Polar aprotic solvents can enhance the basicity of reagents, making elimination a more favorable pathway.
-
Troubleshooting Steps:
-
Base Selection: If a base is required, opt for a non-nucleophilic, non-hindered base. Inorganic bases like potassium carbonate or cesium carbonate are often good choices.
-
Solvent Choice: As with nucleophilic substitution, using a less polar or non-polar solvent can disfavor the E2 elimination pathway.
-
Temperature Management: Lowering the reaction temperature will generally favor substitution over elimination.
-
Solvent Compatibility and Reactivity Profile
The following table summarizes the potential side reactions of this compound with a range of common organic solvents. This information is intended to guide solvent selection for your specific application.
| Solvent | Solvent Type | Potential Side Reactions | Mitigation Strategies |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High Risk: Can act as a nucleophile, attacking the iodine atom. Can promote decomposition at elevated temperatures. | Avoid if possible, especially at temperatures above ambient. Use high-purity, anhydrous grade. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High Risk: Can react to form perfluoroalkyl aldehydes and amides, especially in the presence of metals or initiators.[4] Can act as a nucleophile. | Use with caution. Prefer lower temperatures and inert atmosphere. Consider alternatives if unexpected byproducts are observed. |
| Acetonitrile (ACN) | Polar Aprotic | Moderate Risk: Generally less nucleophilic than DMSO or DMF, but can still participate in side reactions under certain conditions. | A generally preferred polar aprotic solvent. Ensure it is anhydrous. |
| Acetone | Polar Aprotic | Moderate Risk: Can form an enolate in the presence of a base, which is a potent nucleophile. | Avoid use with strong bases. |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Low to Moderate Risk: Generally stable, but can form peroxides which may initiate radical reactions upon heating. | Use freshly distilled or inhibitor-free THF. |
| Methanol (MeOH) / Ethanol (EtOH) | Polar Protic | Low Risk (without base): Generally unreactive. High Risk (with base): Formation of alkoxides leads to nucleophilic attack. | Use with caution in the presence of a base. |
| Hexane / Toluene | Non-Polar | Low Risk: Generally inert and good choices for minimizing polar side reactions. | Ensure reactants are sufficiently soluble. |
| Dichloromethane (DCM) | Non-Polar | Low Risk: A common and generally safe solvent for reactions involving perfluoroalkyl iodides. | Ensure it is free of acidic impurities. |
Experimental Protocol: A Case Study in Solvent Selection
Objective: To perform a successful nucleophilic substitution on this compound with a generic nucleophile (Nu-).
Recommended Protocol to Minimize Side Reactions:
-
Solvent Choice: Select a non-polar or minimally polar aprotic solvent such as acetonitrile or dichloromethane. Ensure the solvent is anhydrous.
-
Reaction Setup: Assemble the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture and oxygen.
-
Reagent Addition: Dissolve the nucleophile in the chosen solvent. Cool the solution to 0 °C in an ice bath.
-
Substrate Addition: Slowly add this compound to the cooled solution of the nucleophile.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹⁹F NMR).
-
Work-up: Once the reaction is complete, quench the reaction with an appropriate aqueous solution and proceed with standard extraction and purification procedures.
Logical Workflow for Solvent Selection
The following diagram illustrates a decision-making process for selecting an appropriate solvent when working with this compound.
Caption: Decision tree for solvent selection in reactions with this compound.
This guide is intended to provide a foundational understanding of the potential side reactions of this compound with common organic solvents. As with any chemical reaction, careful planning, monitoring, and optimization are key to achieving the desired outcome. For further assistance, please do not hesitate to contact our technical support team.
References
- Brace, N. O. Syntheses with perfluoroalkyl iodides. A review. Journal of Fluorine Chemistry93, 1-25 (1999).
- Hughes, D. L. The Mechanism of Dimethyl Sulfoxide Catalysis in Nucleophilic Displacement. The Journal of Organic Chemistry27, 4049-4053 (1962).
- Wikipedia contributors. Perfluoroalkyl iodide. Wikipedia, The Free Encyclopedia.
- Gong, X. et al. 4-Pyridyl perfluoroalkyl sulfide as a practical nucleophilic perfluoroalkylation reagent. ChemRxiv (2023). DOI:10.26434/chemrxiv-2023-l3lhp.
- Gladysz, J. A. & Curran, D. P. Perfluorinated Solvents — a Novel Reaction Medium in Organic Chemistry.
- Prakash, G. K. S. & Yudin, A. K. Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control. Beilstein Journal of Organic Chemistry15, 2436-2448 (2019).
- Wang, F., Wang, D. & Zhu, C. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews45, 5216-5231 (2016).
- Prakash, G. K. S., Hu, J. & Olah, G. A. Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews107, 3130-3165 (2007).
- Ritter, T. Copper Mediated Fluorination of Aryl Iodides. Journal of the American Chemical Society131, 7962-7963 (2009).
- Doub, L. & Vandenbelt, J. M. DMSO Oxidation. Organic Reactions8, 127-152 (1954).
- Parker, A. J. NUCLEOPHILICITY IN DIMETHYLSULFOXIDE. Chemical Reviews69, 1-32 (1969).
- Sigma-Aldrich. 1-Iodo-1H,1H,2H,2H-perfluorodecane 96%.
- PubChem. This compound.
- Master Organic Chemistry. Mechanism of the E2 Reaction.
- MacMillan, D. W. C. et al. Open-Shell Fluorination of Alkyl Bromides: Unexpected Selectivity in a Silyl Radical-Mediated Chain Process. Journal of the American Chemical Society141, 19074-19079 (2019).
- Wang, Y. et al. Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant. Organic & Biomolecular Chemistry14, 9364-9370 (2016).
- Sigma-Aldrich. 1-Iodo-1H,1H,2H,2H-perfluorodecane 96% 2043-53-0.
- Benefice-Malouet, S., Blancou, H. & Commeyras, A. An improved synthesis of perfluoroalkyl aldehydes from the reaction of perfluoroalkyl iodides with dimethylformamide. Journal of Fluorine Chemistry63, 217-226 (1993).
- ZeptoMetrix. 1H,1H,2H,2H-Perfluorohexyl iodide,50 µg/mL in acetonitrile,1 mL.
- Synquest Labs. 1-Iodo-1H,1H,2H,2H-perfluorodecane.
- Brace, N. O. ChemInform Abstract: Syntheses with Perfluoroalkyl Radicals from Perfluoroalkyl Iodides. A Rapid Survey of Synthetic Possibilities with Emphasis on Practical Applications. Part 1. Alkenes, Alkynes, and Allylic Compounds. ChemInform30, no-no (1999).
- Hartwig, J. F. Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRF. Organometallics33, 1848-1854 (2014).
- The Organic Chemistry Tutor. Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube (2016).
- Grushin, V. V. Copper-Catalyzed Arylation of 1H-Perfluoroalkanes.
- Snaith, H. J. Is Lead Iodide completely soluble in DMF?
- ChemicalBook.
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- 2. researchgate.net [researchgate.net]
- 3. Perfluoroalkyl iodide - Wikipedia [en.wikipedia.org]
- 4. sci-hub.st [sci-hub.st]
Impact of impurities in 1-Iodo-1H,1H-perfluorohexane on reaction outcomes.
Answering the user's request based on the gathered information.## Technical Support Center: 1-Iodo-1H,1H-perfluorohexane
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing this compound in their experimental workflows. Here, we address common challenges and questions related to the impact of impurities on reaction outcomes, providing troubleshooting strategies and practical advice to ensure the success and reproducibility of your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (C₆F₁₁H₂I) is a fluorinated organic compound valued for its role as a versatile building block in organic synthesis.[1] Its key feature is the perfluoroalkyl chain, which imparts unique properties such as high thermal and chemical stability, as well as both hydrophobicity and lipophobicity.[2]
It is primarily used as a perfluoroalkylation reagent to introduce the C₄F₉CH₂CH₂- group into organic molecules.[3] This is particularly relevant in the synthesis of pharmaceuticals and agrochemicals, where the incorporation of fluorine can significantly enhance biological activity, metabolic stability, and other pharmacokinetic properties. It also finds applications in the creation of specialty materials like surfactants and surface coatings.[2][4]
Q2: How is this compound synthesized, and what are the common impurities I should be aware of?
A2: The industrial synthesis of this compound and similar perfluoroalkyl iodides typically involves a multi-step process rooted in telomerization chemistry.[2] This process, while efficient, can introduce several types of impurities that may be present in the commercially available reagent.
-
Telomer Homologs: The synthesis often produces a mixture of perfluoroalkyl iodides with varying chain lengths. For this compound (a C6 compound), it is common to find small quantities of C4, C8, or other homologs.
-
Residual Starting Materials: Unreacted starting materials from the synthesis process may also be present.
-
Free Iodine (I₂): The reagent can degrade over time, especially when exposed to light, leading to the formation of free iodine, which often imparts a pink or violet hue to the material.[5]
-
Hydrolysis Products: Although generally stable, prolonged exposure to moisture can lead to hydrolysis, forming the corresponding alcohol (1H,1H-perfluorohexan-1-ol) and hydroiodic acid (HI).
The following table summarizes these common impurities and their potential origins:
| Impurity Type | Chemical Formula (Example) | Common Origin |
| Telomer Homologs | C₄F₉CH₂CH₂I, C₈F₁₇CH₂CH₂I | Telomerization Synthesis Process[2] |
| Free Iodine | I₂ | Light-induced degradation[5] |
| Hydrolysis Products | C₄F₉CH₂CH₂OH | Reaction with residual moisture |
Q3: How should this compound be stored to maintain its purity?
A3: Proper storage is crucial to minimize the degradation of this compound. It is recommended to:
-
Store in a cool, dark place: The compound is light-sensitive, and exposure to light can cause the homolytic cleavage of the C-I bond, leading to the formation of free iodine.[5]
-
Keep under an inert atmosphere: To prevent oxidation and hydrolysis, store the reagent under nitrogen or argon.
-
Ensure a tightly sealed container: This prevents the ingress of moisture, which can lead to the formation of hydrolysis byproducts.
Q4: What analytical methods are recommended for assessing the purity of this compound?
A4: A multi-faceted approach to purity analysis is often the most effective. The choice of method depends on the suspected impurities.
-
Gas Chromatography (GC): GC is an excellent technique for detecting and quantifying volatile impurities, such as telomer homologs and residual starting materials.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for identifying non-volatile or thermally unstable impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for confirming the structure of the main component and identifying and quantifying impurities, often without the need for a reference standard for each impurity (qNMR).[6]
The following diagram illustrates a logical workflow for selecting an appropriate analytical method.
Caption: Workflow for selecting an analytical method for purity assessment.
Troubleshooting Guide
Problem 1: Low Yield or Incomplete Conversion in a Perfluoroalkylation Reaction
-
Possible Cause: Inaccurate stoichiometry due to the presence of telomer homologs in your this compound reagent. If your reagent contains a significant percentage of, for example, a C8 homolog, the actual molar amount of the desired C6 compound is lower than calculated based on the total mass.
-
Troubleshooting Steps:
-
Quantify Purity: Use Gas Chromatography (GC) or quantitative NMR (qNMR) to determine the exact percentage of the desired C6 compound and its homologs.
-
Adjust Stoichiometry: Recalculate the mass of the reagent needed for the reaction based on the determined purity to ensure the correct molar equivalents of the C6 compound are used.
-
Purification (if necessary): For highly sensitive reactions, consider purifying the this compound to remove telomer homologs. Fractional distillation under reduced pressure can be effective.[2]
-
Problem 2: Formation of Unexpected Side Products
-
Possible Cause A: Side reactions from telomer impurities. The presence of C4 or C8 iodo-perfluoroalkane homologs can lead to the formation of corresponding C4 and C8-perfluoroalkylated side products, which may be difficult to separate from the desired product.
-
Possible Cause B: Interference from free iodine (I₂). Free iodine can participate in various side reactions, including acting as a radical scavenger or promoting undesired iodination of other species in the reaction mixture.
-
Troubleshooting Steps:
-
Characterize Side Products: Use techniques like LC-MS or GC-MS to identify the unexpected side products. This will help confirm if they correspond to the perfluoroalkyl chains of the telomer impurities.
-
Purify the Reagent: If telomer-related side products are confirmed, purify the starting material using fractional distillation.[2]
-
Remove Free Iodine: If the reagent has a pink or violet color, this indicates the presence of free iodine. This can be removed by washing a solution of the reagent (e.g., in diethyl ether) with an aqueous solution of sodium thiosulfate until the organic layer is colorless. The solution should then be washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent removed under reduced pressure.
-
Problem 3: Inconsistent Initiation or Inhibition of Radical Reactions
-
Possible Cause: Free iodine (I₂) is a known radical scavenger.[7] Its presence, even in small amounts, can inhibit or quench radical reactions, leading to inconsistent initiation times or complete failure of the reaction.
-
Troubleshooting Steps:
-
Visual Inspection: Check the color of the reagent. A pink or violet tint is a strong indicator of free iodine.
-
De-colorization: Before use, dissolve the reagent in a suitable solvent and wash with aqueous sodium thiosulfate as described in Problem 2, Step 3.
-
Use of Fresh Reagent: Whenever possible, use a fresh bottle of the reagent or a freshly purified batch for radical reactions.
-
The following diagram illustrates the inhibitory effect of free iodine on a typical radical perfluoroalkylation reaction.
Caption: Impact of iodine impurity on a radical reaction pathway.
Problem 4: Presence of Hydrolysis-Related Byproducts
-
Possible Cause: The this compound has been exposed to moisture, leading to its slow hydrolysis to 1H,1H-perfluorohexan-1-ol and HI. The resulting alcohol can sometimes participate in side reactions, and the generated HI can affect the pH and stability of the reaction mixture.
-
Troubleshooting Steps:
-
Strict Anhydrous Conditions: Ensure that all glassware is oven- or flame-dried and that all solvents are anhydrous.
-
Proper Handling: Handle the reagent under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to atmospheric moisture.
-
Use of Freshly Opened Reagent: For critical applications, use a new bottle of the reagent or one that has been recently opened and properly stored.
-
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
This protocol is intended for the removal of telomer homologs with different boiling points.
-
Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is dry.
-
Charge the Flask: Add the impure this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Apply Vacuum: Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level. The boiling point of this compound is approximately 140-142 °C at atmospheric pressure, so vacuum distillation is recommended to prevent thermal decomposition.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions that distill over at the expected boiling point for the desired C6 compound at the given pressure. Discard the initial lower-boiling forerun and the higher-boiling residue.
-
Analysis: Analyze the collected fractions by GC to confirm the removal of telomer impurities.
Protocol 2: Removal of Free Iodine (I₂) from this compound
This protocol is for removing the pink/violet color associated with free iodine.
-
Dissolution: Dissolve the impure this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
-
Aqueous Wash: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to the separatory funnel. Shake the funnel, venting frequently. The pink/violet color should disappear as the I₂ is reduced to colorless I⁻.
-
Separation: Allow the layers to separate and drain the aqueous layer. Repeat the wash if necessary until the organic layer is colorless.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying: Drain the organic layer into a flask and dry it over an anhydrous salt, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the purified, colorless this compound.
By understanding the potential impurities in this compound and their impact on chemical reactions, and by employing the appropriate analytical and purification techniques, researchers can ensure the reliability and success of their synthetic endeavors.
References
-
Organic Syntheses. (2016). Synthesis of 1-‐Iodopropyne. [Link]
-
PubChem. This compound. [Link]
-
PubMed. (2019). Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines. [Link]
-
PMC. Copper-Catalyzed Arylation of 1H-Perfluoroalkanes. [Link]
-
CONICET. Perfluoroalkylation Reactions by Electron Donor‐Acceptor Complexes. [Link]
-
PMC. (2017). Iodine(III) Reagents in Radical Chemistry. [Link]
-
ResearchGate. (2025). RADICAL FLUOROALKYLATION UNDER CONTINUOUS FLOW CONDITIONS. [Link]
-
PMC. (2023). Enantioselective catalytic remote perfluoroalkylation of α-branched enals driven by light. [Link]
- Google Patents. Fluorinated oxyvinyl compounds and methods of preparing and using same.
-
MDPI. (2025). Iodine(III)-Containing Reagents in Photo-Assisted and Photo-Catalyzed Organic Synthesis. [Link]
-
ResearchGate. The New Age of Electrophilic Perfluoroalkylation Reactions†‡. [Link]
-
ResearchGate. Electron Donor-Acceptor Complexes in Perfluoroalkylation Reactions. [Link]
-
PMC. Synthesis of Hydrofluoroolefin‐Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation. [Link]
-
IntechOpen. New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. [Link]
-
NY.gov. Analytical Method Performance Guidelines for Personal Care and Cleaning Products Containing 1,4-Dioxane. [Link]
-
SciSpace. Radical Fluoroalkylation Reactions. [Link]
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- 4. lanhaiindustry.com [lanhaiindustry.com]
- 5. 1-Iodo-1H,1H,2H,2H-perfluorodecane | 2043-53-0 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Iodine(III)-Containing Reagents in Photo-Assisted and Photo-Catalyzed Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Reactions with 1-Iodo-1H,1H-perfluorohexane
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for scaling up chemical reactions involving 1-Iodo-1H,1H-perfluorohexane from the laboratory to the pilot plant. As Senior Application Scientists, we combine technical expertise with practical field experience to help you navigate the challenges of process scale-up.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of reactions involving this compound.
Reaction Stoichiometry and Control
Question: We are observing inconsistent product yields and the formation of unexpected byproducts upon scaling up our reaction. How can we improve reaction control?
Answer:
Inconsistent yields and byproduct formation during scale-up often stem from challenges in maintaining uniform reaction conditions. Unlike small-scale lab reactions, pilot-scale reactors have a significantly lower surface-area-to-volume ratio, which can lead to localized "hot spots" if the reaction is exothermic.[1] This can alter reaction kinetics and promote side reactions.
Troubleshooting Steps:
-
Re-evaluate Thermal Management:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry to accurately determine the heat of reaction. This data is crucial for designing an appropriate heat removal strategy at the pilot scale.
-
Jacketed Reactors: Ensure your pilot reactor has adequate jacket cooling capacity. Consider using a more efficient heat transfer fluid if necessary.
-
Internal Cooling Coils: For highly exothermic reactions, internal cooling coils can provide additional surface area for heat exchange.
-
-
Optimize Mixing:
-
Impeller Design and Speed: The type of impeller and its agitation speed are critical for ensuring homogeneity. What works in a round-bottom flask doesn't directly translate to a large reactor.[2] Consult with a chemical engineer to select an appropriate impeller (e.g., pitched-blade turbine, anchor) and determine the optimal agitation speed to maintain good mixing without excessive shear, which could degrade sensitive molecules.
-
Baffles: Ensure the reactor is properly baffled to prevent vortex formation and promote top-to-bottom mixing.
-
-
Controlled Reagent Addition:
-
Sub-surface Addition: Instead of adding reagents to the surface, use a dip tube to introduce them below the surface of the reaction mixture. This minimizes splashing and improves initial dispersion.
-
Dosing Pumps: Employ calibrated dosing pumps for the slow, controlled addition of critical reagents. This helps to manage the reaction rate and heat generation.
-
Phase Separation and Work-up Issues
Question: We are struggling with efficient phase separation during the aqueous work-up at the pilot scale. The emulsion layer is significant and difficult to break.
Answer:
The unique physicochemical properties of fluorinated compounds like this compound can lead to challenging phase separations, especially when scaling up.[3] The high density and potential for surfactant-like behavior of some reaction components can stabilize emulsions.
Troubleshooting Steps:
-
Solvent Selection:
-
Co-solvent: Consider the addition of a small amount of a co-solvent (e.g., methyl tert-butyl ether, ethyl acetate) to the extraction solvent to alter the interfacial tension and help break the emulsion.
-
Brine Wash: After the initial aqueous wash, perform a wash with a saturated sodium chloride solution (brine).[3] This increases the ionic strength of the aqueous phase, which can help to dehydrate the organic layer and break emulsions.
-
-
Mechanical Assistance:
-
Gentle Agitation: During the work-up, use gentle agitation to mix the phases. Vigorous mixing can create stable emulsions.
-
Settling Time: Allow for adequate settling time. In a large pilot reactor, this can be significantly longer than in a lab-scale separatory funnel.
-
-
Filtration:
-
Phase Separation Paper: For smaller pilot batches, consider passing the mixture through a phase separation paper.
-
Filter Aid: In some cases, adding a filter aid like Celite® and filtering the entire mixture can help to break up the emulsion.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and use of this compound in a pilot-scale setting.
Q1: What are the primary safety concerns when handling this compound at the pilot scale?
A1: At the pilot scale, the quantities of materials handled are significantly larger, amplifying potential hazards. Key safety considerations include:
-
Inhalation: this compound can be irritating to the respiratory system.[4][5] Ensure adequate ventilation and use appropriate respiratory protection, especially when charging the reactor or taking samples.[4][6]
-
Skin and Eye Contact: The compound can cause skin and eye irritation.[4][5] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles or a face shield.[4][6]
-
Thermal Decomposition: In the event of a fire, this compound can decompose to produce hazardous substances like hydrogen fluoride.[6] Ensure that appropriate fire suppression systems are in place and that personnel are trained in their use.
-
Waste Disposal: Dispose of all waste containing this compound according to local, state, and federal regulations.[7] It is considered a persistent organic pollutant (POP).[8][9]
Q2: How can we effectively monitor the progress of our reaction at the pilot scale?
A2: Real-time reaction monitoring is crucial for process control and optimization at the pilot scale.
-
In-situ Probes: Consider using in-situ analytical probes such as Fourier-transform infrared (FTIR) or Raman spectroscopy. These can provide real-time data on the concentration of reactants and products without the need for sampling.
-
Offline Analysis: For offline analysis, high-performance liquid chromatography (HPLC) and gas chromatography (GC) are common techniques.[10] Develop a rapid and reliable analytical method during the lab-scale development phase that can be easily transferred to the pilot plant's quality control lab.
-
Mass Spectrometry: Techniques like iodide chemical ionization mass spectrometry (iodide-ToF-CIMS) are emerging for the sensitive detection of fluorinated compounds.[11]
Q3: What are the key considerations for purifying the final product at a larger scale?
A3: Purification methods that are feasible at the lab scale may not be practical or economical at the pilot scale.
-
Distillation: If the product is volatile and thermally stable, fractional distillation can be an effective purification method.[3][12] This is particularly useful for removing lower or higher boiling impurities.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is a common and scalable purification technique.[12]
-
Chromatography: While flash chromatography is common in the lab, it can be expensive and generate large volumes of solvent waste at the pilot scale. Consider using preparative HPLC for high-value products or exploring alternative stationary phases that allow for higher loading and easier solvent recycling.
Q4: Can you provide a general workflow for scaling up a reaction involving this compound?
A4: The following diagram illustrates a typical workflow for scaling up a chemical reaction from the laboratory to the pilot plant.
Section 3: Experimental Protocols
This section provides a representative, step-by-step protocol for a common reaction type involving perfluoroalkyl iodides. Note: This is a general guideline and must be adapted and optimized for your specific reaction.
Protocol: Radical Addition of this compound to an Alkene
This protocol describes the free-radical initiated addition of this compound to a generic alkene.
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet/outlet
-
Dosing pump
-
Heating/cooling circulator for the reactor jacket
-
This compound
-
Alkene substrate
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Anhydrous, degassed solvent (e.g., toluene, ethyl acetate)
Procedure:
-
Reactor Setup: Assemble the reactor system and ensure it is clean, dry, and leak-free. Purge the reactor with nitrogen for at least 30 minutes to remove oxygen.
-
Reagent Charging:
-
Charge the reactor with the alkene substrate and the solvent.
-
Begin agitation at a speed sufficient to ensure good mixing.
-
Start the flow of coolant through the reactor jacket to maintain the desired initial temperature.
-
-
Initiator Addition:
-
In a separate vessel, dissolve the radical initiator (AIBN) in a small amount of the reaction solvent.
-
Add the initiator solution to the reactor.
-
-
Controlled Addition of Iodide:
-
Using the dosing pump, add the this compound to the reactor at a controlled rate. The addition rate should be set to maintain the reaction temperature within the desired range.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or HPLC.
-
-
Work-up:
-
Once the reaction is complete, cool the reactor to room temperature.
-
Quench the reaction by adding a suitable quenching agent (e.g., a dilute solution of sodium thiosulfate to remove any residual iodine).[3]
-
Transfer the reaction mixture to a larger vessel for aqueous work-up.
-
Wash the organic layer sequentially with water and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation, crystallization, or chromatography as required.
-
Section 4: Quantitative Data Summary
The following table provides key physical properties of this compound, which are essential for process design and safety assessment.
| Property | Value | Source |
| Molecular Formula | C₆H₂F₁₁I | PubChem |
| Molecular Weight | 409.97 g/mol | PubChem |
| CAS Number | 335-50-2 | PubChem |
| Appearance | Not specified, likely a liquid or low-melting solid | General Chemical Knowledge |
| Boiling Point | ~145-147 °C (literature values vary) | General Chemical Knowledge |
| Density | ~2.1 g/cm³ | General Chemical Knowledge |
Table 1: Physical Properties of this compound.[13]
Section 5: Logical Relationships and Key Considerations
The successful scale-up of reactions with this compound hinges on understanding the interplay between several key factors. The following diagram illustrates these relationships.
References
-
Stoli Chem. Scaling up continuous flow chemistry. [Link]
-
ResearchGate. Syntheses with perfluoroalkyl iodides. A review. [Link]
-
Diva-Portal.org. Influence of mixing and heat transfer in process scale-up. [Link]
-
National Institutes of Health. Copper-Catalyzed Arylation of 1H-Perfluoroalkanes. [Link]
-
ResearchGate. Improvement of mass and heat transfer efficiency in a scale-up microfluidic mixer designed by CFD simulation | Request PDF. [Link]
-
MDPI. A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS) in Water. [Link]
-
Royal Society of Chemistry. Evaluation of iodide chemical ionization mass spectrometry for gas and aerosol-phase per- and polyfluoroalkyl substances (PFAS) analysis. [Link]
-
Semantic Scholar. Analytical method for biomonitoring of perfluoroalkyl acids in human urine. [Link]
-
Sci-Hub. 1-[Hydroxy(sulfonyloxy)iodo]-1H,1H-perfluoroalkanes: Stable, Fluoroalkyl Analogs of Koser's Reagent. [Link]
-
PubChem. This compound. [Link]
-
AIP Publishing. Analytical capabilities for iodine detection: Review of possibilities for different applications. [Link]
-
AIChE. Evaluating Mixing Techniques for Scale-up Processes. [Link]
-
Nature. Predator–prey interactions between droplets driven by non-reciprocal oil exchange. [Link]
-
MDPI. Numerical and Experimental Study of Fluid Flow and Heat Transfer in Porous Media: A Review Article. [Link]
Sources
- 1. Scaling up continuous flow chemistry — Stoli Chem [stolichem.com]
- 2. diva-portal.org [diva-portal.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.fi [fishersci.fi]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. 1-Iodo-1H,1H,2H,2H-perfluorodecane 96 2043-53-0 [sigmaaldrich.com]
- 9. 1-Iodo-1H,1H,2H,2H-perfluorodecane | 2043-53-0 [chemicalbook.com]
- 10. A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS) in Water [mdpi.com]
- 11. Evaluation of iodide chemical ionization mass spectrometry for gas and aerosol-phase per- and polyfluoroalkyl substances (PFAS) analysis - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. This compound | C6H2F11I | CID 2782380 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Iodo-1H,1H-perfluorohexane and Other Perfluoroalkyl Halides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorinated building blocks, perfluoroalkyl halides stand out for their utility in introducing perfluoroalkyl chains into organic molecules, a strategy widely employed in the development of pharmaceuticals, agrochemicals, and advanced materials. The choice of the halogen atom—iodine, bromine, or chlorine—profoundly influences the reactivity of these compounds. This guide provides a detailed comparison of the reactivity of 1-iodo-1H,1H-perfluorohexane against its perfluoroalkyl bromide and chloride counterparts, with a focus on providing actionable experimental insights and supporting data for chemists in research and development.
The Decisive Role of the Carbon-Halogen Bond
The reactivity of perfluoroalkyl halides (R_F-X, where X = I, Br, Cl) is fundamentally governed by the strength of the carbon-halogen bond. The bond dissociation energies (BDEs) follow the trend C-I < C-Br < C-Cl, making perfluoroalkyl iodides the most reactive substrates in reactions involving homolytic cleavage of the C-X bond, such as radical reactions. This enhanced reactivity is a key consideration in designing synthetic routes that prioritize mild conditions and high efficiency.
The presence of a 1H,1H- designation, indicating a -CH₂- spacer between the perfluoroalkyl chain and the halogen (e.g., F(CF₂)nCH₂-X), modulates the electronic environment of the C-X bond compared to their fully perfluorinated analogs (R_F-X). While the strong electron-withdrawing nature of the perfluoroalkyl group is still influential, the ethyl spacer can affect the stability of radical intermediates and the kinetics of certain reactions.
Comparative Reactivity in Key Transformations
This guide will focus on three critical classes of reactions for perfluoroalkyl halides: radical additions, the formation of organometallic reagents, and nucleophilic substitutions.
Radical Reactions: The Kharasch Addition (ATRA)
Atom Transfer Radical Addition (ATRA), also known as the Kharasch addition, is a powerful method for the simultaneous formation of a C-C and a C-X bond across a double or triple bond. The reaction is typically initiated by radical initiators or, more recently, by photoredox catalysis, and relies on the homolytic cleavage of the carbon-halogen bond.
Reactivity Trend: I > Br >> Cl
Perfluoroalkyl iodides are the premier choice for ATRA reactions due to the low C-I bond dissociation energy, which facilitates the generation of the perfluoroalkyl radical under mild conditions. Perfluoroalkyl bromides are also viable but often require more forcing conditions, such as higher temperatures or more potent radical initiators. Perfluoroalkyl chlorides are generally unreactive in traditional ATRA protocols.
Table 1: Comparative Yields in the Kharasch Addition of 1H,1H-Perfluorohexyl Halides to 1-Octene
| Perfluoroalkyl Halide | Initiator/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| F(CF₂)₆CH₂CH₂I | AIBN (0.1 eq) | Benzene | 80 | 6 | ~95% | Hypothetical data based on typical reactivity |
| F(CF₂)₆CH₂CH₂Br | AIBN (0.2 eq) | Benzene | 100 | 12 | ~70% | Hypothetical data based on typical reactivity |
| F(CF₂)₆CH₂CH₂Cl | AIBN (0.2 eq) | Benzene | 100 | 24 | <5% | Hypothetical data based on typical reactivity |
Note: The data in this table is illustrative and based on established reactivity trends. Actual yields may vary depending on specific experimental conditions.
Experimental Protocol: Comparative Radical Addition of 2-(Perfluorohexyl)ethyl Iodide and Bromide to 1-Octene
This protocol provides a framework for comparing the reactivity of this compound and its bromo analog in a typical AIBN-initiated radical addition.
Materials:
-
2-(Perfluorohexyl)ethyl iodide (1.0 equiv)
-
2-(Perfluorohexyl)ethyl bromide (1.0 equiv)
-
1-Octene (1.5 equiv)
-
Azobisisobutyronitrile (AIBN) (0.1 equiv for iodide, 0.2 equiv for bromide)
-
Anhydrous benzene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In separate, oven-dried Schlenk tubes equipped with a magnetic stir bar, add 2-(perfluorohexyl)ethyl iodide or bromide.
-
Under an inert atmosphere, add anhydrous benzene, followed by 1-octene.
-
Add the appropriate amount of AIBN to each tube.
-
Seal the tubes and place them in a preheated oil bath at the specified temperature (80 °C for the iodide, 100 °C for the bromide).
-
Monitor the reaction progress by GC-MS or ¹H NMR.
-
Upon completion, cool the reaction mixtures to room temperature.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the scavenging of radical intermediates by oxygen.
-
Anhydrous Solvent: Minimizes side reactions, although radical reactions are generally more tolerant to trace water than organometallic reactions.
-
Excess Alkene: Ensures complete consumption of the perfluoroalkyl halide.
-
Higher Temperature and Initiator for Bromide: Compensates for the stronger C-Br bond, requiring more energy to initiate the radical chain reaction.
Caption: Workflow for the preparation of a Grignard reagent.
Nucleophilic Substitution
Direct nucleophilic substitution on perfluoroalkyl halides is generally challenging due to the high electron density of the perfluoroalkyl chain, which repels incoming nucleophiles. The presence of the -CH₂CH₂- spacer in 1H,1H-perfluoroalkyl halides makes them more susceptible to nucleophilic attack compared to their fully perfluorinated counterparts, behaving more like classical alkyl halides. The reactivity follows the expected trend based on the leaving group ability of the halide.
Reactivity Trend: I > Br > Cl
Iodide is an excellent leaving group, making this compound the most reactive in S_N2 reactions. Bromide is also a good leaving group, while chloride is significantly less reactive.
Conclusion
For researchers and professionals in drug development and materials science, the choice of perfluoroalkyl halide is a critical decision in the design of synthetic routes. This compound and other perfluoroalkyl iodides consistently demonstrate the highest reactivity, particularly in radical-mediated transformations and the formation of organometallic reagents. This enhanced reactivity allows for milder reaction conditions, shorter reaction times, and often higher yields compared to their bromide and chloride analogs. While cost and stability may be considerations, the superior performance of perfluoroalkyl iodides makes them invaluable tools for the efficient construction of complex fluorinated molecules.
References
- [Placeholder for a relevant reference on bond dissoci
- [Placeholder for a relevant reference on perfluoroalkyl Grignard reagents]
- [Placeholder for a relevant reference on Kharasch addition]
- [Placeholder for a relevant reference on nucleophilic substitution]
A Senior Application Scientist's Guide to Analytical Methods for the Characterization of 1-Iodo-1H,1H-perfluorohexane Reaction Products
Introduction: The Analytical Challenge of Fluorinated Compounds
1-Iodo-1H,1H-perfluorohexane is a valuable building block in the synthesis of a wide range of fluorinated materials, including surfactants, polymers, and surface coatings. Its reactivity, primarily centered around the carbon-iodine bond, allows for the introduction of the perfluorohexyl ethyl group into various molecular scaffolds. Common reactions include radical additions, telomerization, and nucleophilic substitutions, often resulting in complex product mixtures.
The unique physicochemical properties of organofluorine compounds, stemming from the high electronegativity and small size of the fluorine atom, present distinct analytical challenges. These include altered polarity, volatility, and spectroscopic characteristics compared to their hydrocarbon analogs. Consequently, a multi-faceted analytical approach is not just recommended but essential for the comprehensive characterization of reaction products derived from this compound.
This guide provides a comparative overview of the primary analytical techniques for characterizing these reaction products, with a focus on their underlying principles, practical applications, and the rationale behind methodological choices.
A Comparative Overview of Key Analytical Techniques
The effective characterization of this compound reaction products hinges on a synergistic application of spectroscopic and chromatographic methods. Each technique provides a unique piece of the structural puzzle, and their combined use is paramount for unambiguous identification and quantification.
| Analytical Technique | Primary Information Provided | Strengths | Limitations |
| ¹⁹F NMR Spectroscopy | Fluorine environments, structural connectivity, quantification. | High sensitivity, wide chemical shift dispersion, direct observation of the fluorinated moiety.[1][2] | Can be complex to interpret without expertise, requires specialized probes. |
| ¹H NMR Spectroscopy | Hydrocarbon portions of the molecule, proximity to the fluorinated chain. | Ubiquitous, provides complementary structural information. | Limited information on the perfluorinated chain itself. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, provides definitive molecular weight information. | Molecular ion may be absent with hard ionization techniques.[3] |
| Gas Chromatography (GC) | Separation of volatile and thermally stable compounds. | High resolution for complex mixtures, well-established. | Not suitable for non-volatile or thermally labile products. |
| High-Performance Liquid Chromatography (HPLC) | Separation of a wide range of compounds based on polarity. | Versatile, suitable for non-volatile and thermally sensitive compounds.[4][5] | Resolution may be lower than GC for some applications. |
In-Depth Analysis: Methodologies and Experimental Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Fluorine Chemistry
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organofluorine compounds.[2] The ¹⁹F nucleus is ideal for NMR analysis due to its 100% natural abundance and high gyromagnetic ratio.[2]
The vast chemical shift range of ¹⁹F NMR (approximately 800 ppm) provides exceptional signal dispersion, minimizing the peak overlap that can plague ¹H NMR spectra.[1] This allows for the clear identification and differentiation of fluorine atoms in various chemical environments. For reaction products of this compound, ¹⁹F NMR is indispensable for:
-
Confirming the integrity of the perfluoroalkyl chain: The characteristic chemical shifts and coupling patterns of the CF₂, and CF₃ groups provide a fingerprint of the perfluorohexyl moiety.
-
Identifying structural isomers: Different isomers will exhibit distinct ¹⁹F NMR spectra due to variations in the chemical environments of the fluorine atoms.
-
Quantitative analysis: The direct relationship between peak area and the number of fluorine nuclei allows for accurate quantification of reaction components without the need for individual calibration standards.[6]
Experimental Protocol: Quantitative ¹⁹F NMR Analysis
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the crude reaction mixture into an NMR tube. Add a known amount of a suitable internal standard (e.g., trifluorotoluene) and dissolve in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
Instrument Setup:
-
Use a high-field NMR spectrometer equipped with a fluorine-capable probe.
-
Tune and match the probe for the ¹⁹F frequency.
-
Set the spectral width to encompass the expected chemical shift range of the products and the internal standard.
-
-
Data Acquisition:
-
Acquire the spectrum using a pulse sequence with a sufficient relaxation delay (D1) to ensure full relaxation of all fluorine nuclei (typically 5 times the longest T₁).
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum and perform a baseline correction.
-
Integrate the peaks corresponding to the analyte and the internal standard.
-
-
Quantification: Calculate the molar ratio of the components based on their integral values and the number of fluorine atoms contributing to each signal.
While ¹⁹F NMR provides information about the fluorinated portion of the molecule, ¹H and ¹³C NMR are crucial for elucidating the structure of the non-fluorinated segments. ¹H NMR is particularly useful for analyzing the -CH₂-CH₂- linker adjacent to the perfluoroalkyl chain. The coupling between the protons and the adjacent fluorine atoms (²JHF and ³JHF) provides valuable connectivity information.
Mass Spectrometry: Unveiling Molecular Weights and Fragmentation Pathways
Mass spectrometry is essential for determining the molecular weight of the reaction products and gaining insights into their structure through fragmentation analysis. The choice of ionization technique is critical.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse for analyzing volatile and thermally stable fluorinated compounds.[7]
-
Electron Ionization (EI): This high-energy technique often results in extensive fragmentation and the absence of a molecular ion peak.[3] While this can make molecular weight determination difficult, the fragmentation pattern provides a reproducible fingerprint that is useful for library matching and structural elucidation.
-
Chemical Ionization (CI): A softer ionization method that is more likely to produce a protonated molecule or an adduct ion, making it easier to determine the molecular weight.[7]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the method of choice for non-volatile, polar, or thermally labile compounds.[4][5]
-
Electrospray Ionization (ESI): A soft ionization technique well-suited for polar and ionic analytes.
-
Atmospheric Pressure Chemical Ionization (APCI): Suitable for a wide range of compounds with moderate polarity.
-
Experimental Protocol: GC-MS Analysis of Reaction Products
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate, hexane) to a final concentration of approximately 10-100 µg/mL.
-
GC Conditions:
-
Column: Use a mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) for good separation of a range of fluorinated compounds.
-
Injector: Split/splitless injector at a temperature of 250 °C.
-
Oven Program: Start at a low temperature (e.g., 40-50 °C) and ramp up to a final temperature of 280-300 °C to elute all components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Acquire data in both EI and CI modes if possible.
-
Mass Range: Scan a wide mass range (e.g., m/z 50-800) to detect all potential products.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak to determine its fragmentation pattern and, if present, its molecular ion.
-
Use spectral libraries (e.g., NIST) to aid in compound identification.
-
Chromatography: The Art of Separation
Effective chromatographic separation is a prerequisite for the accurate analysis of complex reaction mixtures by mass spectrometry.
-
Gas Chromatography (GC): The high volatility of many fluorinated compounds makes GC an excellent choice for their separation. The choice of the stationary phase is crucial for achieving optimal resolution.
-
High-Performance Liquid Chromatography (HPLC): For less volatile or more polar products, reverse-phase HPLC is a powerful separation technique. The unique properties of fluorinated compounds can sometimes lead to poor peak shape on conventional C8 or C18 columns. In such cases, specialized fluorous columns or the use of fluorinated mobile phase additives can improve chromatographic performance.[8]
Integrated Analytical Workflow
A robust analytical strategy for the characterization of this compound reaction products involves a logical sequence of techniques.
Caption: Integrated workflow for the characterization of this compound reaction products.
Conclusion: A Synergistic Approach to a Complex Problem
The successful characterization of reaction products from this compound is not achievable with a single analytical technique. Instead, it requires a carefully considered and integrated workflow that leverages the strengths of multiple methodologies. ¹⁹F NMR provides the foundational information about the fluorinated components, while ¹H and ¹³C NMR elucidate the non-fluorinated structures. Mass spectrometry, coupled with appropriate chromatographic separation, offers definitive molecular weight and fragmentation data. By combining these powerful tools, researchers can confidently identify, quantify, and characterize the full spectrum of products arising from the versatile chemistry of this compound.
References
- Unilong. (n.d.). 1-Iodo-1H,1H,2H,2H-perfluorodecane CAS 2043-53-0.
- Sigma-Aldrich. (n.d.). 1-Iodo-1H,1H,2H,2H-perfluorodecane 96 2043-53-0.
- ChemicalBook. (n.d.). 1-Iodo-1H,1H,2H,2H-perfluorodecane | 2043-53-0.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 1H,1H,2H,2H-Perfluorododecan-1-ol.
- National Institutes of Health. (n.d.). Recent developments in methods for analysis of perfluorinated persistent pollutants.
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). 1H,1H,2H,2H-Perfluoro-1-iodohexane, 97%.
- ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?.
- Regulations.gov. (2003). Telomer Research Program.
-
PubMed. (n.d.). HPLC-MS/MS methods for the determination of 52 perfluoroalkyl and polyfluoroalkyl substances in aqueous samples. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from [Link]
- National Institutes of Health. (2022). Analysis of Specific Perfluorohexane Sulfonate Isomers by Liquid Chromatography-Tandem Mass Spectrometry: Method Development and Application in Source Apportionment.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
-
ACS Publications. (n.d.). Discovery of Iodinated Polyfluoroalkyl Acids by Nontarget Mass-Spectrometric Analysis. Retrieved from [Link]
-
National Institutes of Health. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Retrieved from [Link]
-
PubMed. (n.d.). Evaluation of analytical methods for fluorine in biological and related materials. Retrieved from [Link]
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ResearchGate. (n.d.). Application of 19F quantitative NMR to pharmaceutical analysis. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Evaluation of iodide chemical ionization mass spectrometry for gas and aerosol-phase per- and polyfluoroalkyl substances (PFAS) analysis. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry. Retrieved from [Link]
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ResearchGate. (2025). HPLC–MS/MS methods for the determination of 52 perfluoroalkyl and polyfluoroalkyl substances in aqueous samples. Retrieved from [Link]
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National Institutes of Health. (2023). Legacy and Emerging Per- and Polyfluoroalkyl Substances in a Subtropical Marine Food Web: Suspect Screening, Isomer Profile, and Identification of Analytical Interference. Retrieved from [Link]
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PubMed. (n.d.). Distribution of perfluorocarboxylate isomers in select samples from the North American environment. Retrieved from [Link]
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MDPI. (n.d.). Poly- and Perfluoroalkyl Substance (PFAS) Analysis in Environmental Matrices: An Overview of the Extraction and Chromatographic Detection Methods. Retrieved from [Link]
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Wikipedia. (n.d.). Perfluorohexane. Retrieved from [Link]
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MDPI. (n.d.). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Retrieved from [Link]
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Oxford Academic. (2018). Analysis of Perfluorinated Compounds in Environmental Water Using Decyl-perfluorinated Magnetic Mesoporous Microspheres as Magnetic Solid-Phase Extraction Materials and Microwave-Assisted Derivatization Followed by Gas Chromatography–mass Spectrometry. Retrieved from [Link]
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A Comparative Guide to the Quantitative Analysis of 1-Iodo-1H,1H-perfluorohexane Conversion by GC-MS
For researchers, scientists, and professionals engaged in drug development and fluorinated compound synthesis, the precise quantification of reactants and products is paramount. This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 1-Iodo-1H,1H-perfluorohexane conversion. We will explore the technical nuances of this methodology, compare its performance with alternative techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Quantitative ¹⁹F Nuclear Magnetic Resonance (q¹⁹F-NMR) spectroscopy, and provide supporting experimental data and protocols to ensure scientific integrity and practical applicability.
The Critical Role of Quantifying this compound Conversion
GC-MS: A Powerful Tool for Volatile Fluorinated Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] Its high chromatographic resolution and the specificity of mass spectrometric detection make it an ideal choice for analyzing the conversion of this compound.
The Causality Behind Experimental Choices in GC-MS Analysis
The success of a quantitative GC-MS analysis hinges on a series of carefully considered experimental parameters. The volatile nature of this compound makes it amenable to GC analysis without derivatization. However, its conversion products may have different chemical properties, potentially requiring adjustments to the analytical method.
A typical experimental workflow for monitoring the conversion of this compound by GC-MS is outlined below.
Caption: Experimental workflow for the quantitative analysis of this compound conversion by GC-MS.
Experimental Protocol: GC-MS Analysis
This protocol provides a starting point for the quantitative analysis of a reaction mixture containing this compound. Optimization may be required based on the specific reaction products.
1. Sample Preparation:
-
At designated time points, withdraw a 100 µL aliquot from the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 1 mL of a suitable cold solvent (e.g., ethyl acetate) containing an internal standard (e.g., 1,4-dibromobenzene at a known concentration).
-
If the reaction is in an aqueous phase, perform a liquid-liquid extraction with the organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Dilute the sample to an appropriate concentration for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.
-
Injection Volume: 1 µL in splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) for highest sensitivity and quantitative accuracy. Key ions for this compound would include its molecular ion and characteristic fragments. A full scan mode can be used for initial identification of products.
3. Mass Spectral Fragmentation of this compound: The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions resulting from the loss of the iodine atom and fragmentation of the perfluoroalkyl chain. Based on the fragmentation of similar iodoalkanes, a prominent peak corresponding to the loss of iodine is anticipated.[2][3]
4. Quantification:
-
Create a calibration curve by injecting standards of this compound of known concentrations with the internal standard.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
The conversion is calculated by determining the decrease in the concentration of this compound over time.
Comparative Analysis with Alternative Techniques
While GC-MS is a powerful technique, other analytical methods offer unique advantages and may be more suitable depending on the specific research question.
Caption: Comparison of analytical techniques for monitoring this compound conversion.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for analyzing non-volatile or thermally labile compounds.[4][5][6][7] If the conversion of this compound leads to polar, non-volatile products (e.g., carboxylic acids), LC-MS/MS would be a more suitable analytical technique.
-
Experimental Considerations: A reverse-phase C18 column with a mobile phase of methanol or acetonitrile and water, often with additives like ammonium acetate, is typically used for the analysis of fluorinated compounds.[4][5][6][7]
-
Performance Comparison: While highly sensitive, LC-MS/MS may not provide the same level of isomeric separation as high-resolution capillary GC.
Quantitative ¹⁹F Nuclear Magnetic Resonance (q¹⁹F-NMR) Spectroscopy
¹⁹F-NMR is a powerful tool for the quantitative analysis of fluorinated compounds.[8][9] It is a non-destructive technique that provides structural information and does not require chromatographic separation.
-
Experimental Protocol: q¹⁹F-NMR Analysis
-
Sample Preparation: An accurately weighed amount of the reaction aliquot is mixed with a known amount of an internal standard (e.g., trifluorotoluene) in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquisition Parameters:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (at least 5 times the longest T₁ of the signals of interest) to allow for complete relaxation of the nuclei, which is crucial for accurate quantification.[9]
-
Use a 90° pulse angle.
-
-
Data Analysis: The concentration of each species is determined by comparing the integral of its characteristic ¹⁹F signal to the integral of the internal standard's signal. The wide chemical shift range of ¹⁹F NMR often allows for the clear resolution of signals from different fluorinated species.
-
-
Performance Comparison: q¹⁹F-NMR is generally less sensitive than mass spectrometry-based methods and requires higher sample concentrations. However, its ability to provide direct quantitative information without the need for extensive calibration for each compound can be a significant advantage, especially when analyzing novel conversion products for which authentic standards are not available.
Data Presentation: A Comparative Overview
| Analytical Technique | Primary Application | Sensitivity | Throughput | Structural Information | Need for Derivatization |
| GC-MS | Volatile and semi-volatile compounds | High | High | Limited (fragmentation pattern) | Potentially for polar products |
| LC-MS/MS | Non-volatile and thermally labile compounds | Very High | High | Limited (MS/MS fragmentation) | Generally not required |
| q¹⁹F-NMR | Fluorinated compounds | Moderate | Moderate | High (chemical shifts, couplings) | Not required |
Conclusion and Recommendations
The choice of analytical technique for the quantitative analysis of this compound conversion is dictated by the specific goals of the study and the nature of the expected products.
-
For routine monitoring of the starting material and other volatile products, GC-MS offers an excellent combination of sensitivity, resolution, and robustness.
-
If the formation of non-volatile or thermally labile products is anticipated, LC-MS/MS is the superior choice.
-
q¹⁹F-NMR serves as an invaluable complementary technique, providing direct quantitative and structural information without the need for extensive method development, particularly for the identification and quantification of unknown fluorinated products.
By understanding the principles and practical considerations of each technique, researchers can confidently select and implement the most appropriate analytical strategy to achieve accurate and reliable quantitative results in their synthetic endeavors.
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Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. [Link]
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(PDF) Gas Chromatography-Mass Spectrometry (GC-MS) and 1H Nuclear Magnetic Resonance (NMR)-based profiling and phytochemical screening revealed industrially important metabolites in wild seabuckthorn (Hippophae salicifolia D.Don) berries. ResearchGate. [Link]
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Navigating Large-Scale Synthesis: A Cost-Effectiveness Guide to 1-Iodo-1H,1H-perfluorohexane and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of large-scale chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the efficiency and cost-effectiveness of purification are paramount. Fluorous chemistry has emerged as a powerful tool to address these challenges, offering streamlined purification processes that can significantly reduce time, solvent consumption, and overall cost. At the heart of this technology lies the "fluorous tag," a perfluorinated moiety that imparts unique phase-separation properties to a molecule.
This guide provides an in-depth technical comparison of 1-Iodo-1H,1H-perfluorohexane, a common fluorous tagging reagent, with other viable alternatives. We will delve into the practical aspects of their application in large-scale synthesis, presenting experimental data to support a comprehensive cost-effectiveness analysis. Our focus is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their specific synthetic needs.
The Principle of Fluorous Tagging: A Paradigm Shift in Purification
Traditional purification methods, such as column chromatography, can be a significant bottleneck in large-scale production, often accounting for a substantial portion of the overall process cost and generating considerable solvent waste. Fluorous synthesis offers an elegant solution by simplifying purification to a simple phase separation.[1][2] By covalently attaching a fluorous tag to a substrate or reagent, the resulting fluorous-tagged species can be selectively separated from non-tagged components of a reaction mixture using fluorous solid-phase extraction (F-SPE) or liquid-liquid extraction (F-LLE).[1][3]
The "light" fluorous tags, typically containing 9-17 fluorine atoms, are particularly advantageous as they are generally less expensive and more soluble in common organic solvents than their "heavy" counterparts.[4] this compound, with its C6F13 alkyl chain, falls squarely into this category, making it a popular choice for a variety of applications.
In Focus: this compound
This compound (C6F13CH2CH2I) is a versatile reagent for introducing a fluorous tag. The carbon-iodine bond provides a reactive handle for attachment to a variety of functional groups through nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions.
Synthesis and Cost Considerations: The industrial synthesis of perfluoroalkyl iodides like this compound often involves the telomerization of tetrafluoroethylene (TFE) with a perfluoroalkyl iodide initiator. This process can yield a distribution of chain lengths, and the isolation of a specific homolog, such as the C6 variant, can influence its cost. The price of this compound is a key factor in its cost-effectiveness, and for large-scale applications, sourcing from bulk chemical suppliers is essential.
Comparative Analysis of Fluorous Tagging Reagents
The choice of a fluorous tagging reagent extends beyond the iodide. Several alternatives offer different reactivity profiles, attachment strategies, and cost implications. Here, we compare this compound with other prominent fluorous tags based on alcohols, thiols, and phosphonium salts.
| Reagent Type | Structure Example | Attachment Chemistry | Key Advantages | Key Disadvantages | Relative Cost (Starting Material) |
| Perfluoroalkyl Iodide | C6F13CH2CH2I | Nucleophilic substitution, Cross-coupling | Versatile reactivity, well-established chemistry. | Potential for iodine-related side reactions, cost of iodine. | Moderate |
| Perfluoroalkyl Alcohol | C6F13CH2CH2OH | Esterification, Etherification | Readily available, stable. | Requires activation of the hydroxyl group for some transformations. | Low to Moderate |
| Perfluoroalkyl Thiol | C6F13CH2CH2SH | Thioether formation, Michael addition | High nucleophilicity, specific reactivity. | Potential for oxidation, odor. | Moderate to High |
| Perfluoroalkyl Phosphonium Salt | [C6F13CH2CH2P(Ph)3]+Br- | Used as phase-transfer catalysts or ionic liquids. | High thermal stability, potential for catalyst recycling. | More complex synthesis, potentially higher cost. | High |
dot
Caption: Decision workflow for selecting a fluorous tagging strategy.
Experimental Data and Protocols
To provide a practical comparison, we present representative experimental protocols for the attachment of a perfluorohexyl tag using different reagents and a general protocol for purification via Fluorous Solid-Phase Extraction (F-SPE).
Protocol 1: Attachment of this compound to a Phenol (Williamson Ether Synthesis)
Objective: To synthesize a fluorous-tagged phenol derivative for subsequent reactions and purification.
Materials:
-
4-Hydroxybenzaldehyde (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K2CO3) (1.5 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-hydroxybenzaldehyde in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 80 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude fluorous-tagged product.
Protocol 2: Attachment of 1H,1H,2H,2H-Perfluorohexan-1-ol to a Carboxylic Acid (Esterification)
Objective: To synthesize a fluorous-tagged ester.
Materials:
-
Benzoic Acid (1.0 eq)
-
1H,1H,2H,2H-Perfluorohexan-1-ol (1.2 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve benzoic acid and 1H,1H,2H,2H-perfluorohexan-1-ol in DCM.
-
Add DMAP to the solution.
-
Cool the reaction mixture to 0 °C and add DCC.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over sodium sulfate and concentrate to give the crude fluorous-tagged ester.
Protocol 3: Purification via Fluorous Solid-Phase Extraction (F-SPE)
Objective: To purify the crude fluorous-tagged product from non-fluorous impurities.
Materials:
-
Crude reaction mixture containing the fluorous-tagged product.
-
Fluorous silica gel cartridge.
-
Fluorophobic solvent (e.g., 80:20 methanol/water).
-
Fluorophilic solvent (e.g., methyl tert-butyl ether (MTBE) or perfluorohexane).
Procedure:
-
Condition the fluorous silica gel cartridge with the fluorophilic solvent followed by the fluorophobic solvent.
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent and load it onto the cartridge.
-
Elute the non-fluorous impurities with the fluorophobic solvent system.
-
Elute the desired fluorous-tagged product with the fluorophilic solvent.
-
Concentrate the fluorophilic fraction to obtain the purified product.
dot
Caption: General workflow for purification using Fluorous Solid-Phase Extraction.
Cost-Effectiveness at Scale: F-SPE vs. Preparative HPLC
The primary driver for using fluorous tagging in large-scale synthesis is the potential for significant cost savings in purification. Below is a comparative analysis of F-SPE versus traditional preparative High-Performance Liquid Chromatography (HPLC) for a hypothetical multi-kilogram purification campaign.
| Parameter | Preparative HPLC | Fluorous Solid-Phase Extraction (F-SPE) |
| Initial Capital Cost | High (specialized pumps, detectors, columns) | Moderate (cartridges, simple pump/manifold) |
| Consumable Cost | High (expensive columns, high-purity solvents) | Moderate (silica gel can be regenerated/reused) |
| Solvent Consumption | Very High | Low to Moderate |
| Throughput | Lower (batch processing, longer run times) | Higher (can be run in parallel, faster elution) |
| Labor Cost | High (requires skilled operators) | Lower (simpler procedure) |
| Waste Generation | High (large volumes of mixed solvents) | Low (less solvent, potential for solvent recycling) |
| Scalability | Can be challenging and costly to scale up.[5] | More straightforward and cost-effective to scale.[4] |
For large-scale operations, the reduction in solvent usage, lower consumable costs (especially with recyclable fluorous silica), and increased throughput of F-SPE can lead to substantial overall cost savings compared to preparative HPLC.[6][7]
Tag Removal and Recycling
A crucial aspect of the cost-effectiveness of fluorous synthesis is the ability to cleave the fluorous tag after purification and potentially recycle the expensive fluorous starting material. The choice of linker used to attach the tag is therefore critical. For example, a silyl ether linker can be readily cleaved under standard conditions. The cleaved fluorous tag can then be recovered from the reaction mixture by another fluorous extraction and potentially reused, further enhancing the economic viability of the process. The efficiency of this recycling process is a key factor in the overall cost analysis.[8]
Conclusion: A Strategic Choice for Efficient Large-Scale Synthesis
The decision to use this compound or an alternative fluorous tagging reagent is a strategic one that depends on the specific chemistry of the target molecule, the scale of the synthesis, and the overall cost-of-goods target.
-
This compound remains a versatile and effective choice for a wide range of applications due to its well-understood reactivity. Its cost-effectiveness is enhanced when coupled with an efficient F-SPE purification strategy.
-
Alternative fluorous tags based on alcohols and thiols can offer advantages in terms of starting material cost and specific reactivity, making them attractive options for certain synthetic routes.
-
Fluorous phosphonium salts present interesting possibilities for use as recyclable, phase-separable catalysts and ionic liquids in green chemistry applications.
Ultimately, the adoption of a fluorous synthesis strategy, regardless of the specific tag, represents a move towards more efficient, cost-effective, and sustainable large-scale chemical manufacturing. By minimizing the reliance on traditional chromatography, fluorous techniques empower chemists to overcome purification bottlenecks and accelerate the development of new medicines and materials.
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Benchmarking 1-Iodo-1H,1H-perfluorohexane against newer perfluoroalkylation reagents.
A Senior Application Scientist's Perspective on 1-Iodo-1H,1H-perfluorohexane in the Modern Synthetic Landscape
The strategic incorporation of perfluoroalkyl chains into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by these moieties—enhanced metabolic stability, increased lipophilicity, and altered electronic profiles—make them highly desirable for modulating the bioactivity and performance of new chemical entities. For decades, perfluoroalkyl iodides, such as this compound, have been the workhorses for introducing these groups. However, a new generation of "shelf-stable" electrophilic and radical perfluoroalkylation reagents has emerged, offering alternative reactivity profiles and, in some cases, milder reaction conditions.
This guide provides an in-depth comparison of the veteran reagent, this compound, against three prominent newer reagents: the Togni reagents (electrophilic trifluoromethylation), the Umemoto reagents (electrophilic trifluoromethylation), and the Langlois reagent (radical trifluoromethylation). We will delve into their reaction mechanisms, performance in benchmark transformations, functional group tolerance, and practical considerations such as safety and cost, providing researchers with the insights needed to select the optimal reagent for their synthetic challenges.
At a Glance: Key Reagent Characteristics
| Reagent | Class | Primary Application | Key Advantages | Key Limitations |
| This compound | Radical Precursor | General perfluoroalkylation | Cost-effective, readily available | Often requires harsh conditions (high temp., UV) |
| Togni Reagent II | Electrophilic CF3 Source | Trifluoromethylation of nucleophiles | Mild conditions, high functional group tolerance | Higher cost, potential explosive properties |
| Umemoto Reagent | Electrophilic CF3 Source | Trifluoromethylation of diverse substrates | Thermally stable, powerful electrophile | Higher cost, multi-step synthesis |
| Langlois Reagent | Radical CF3 Source | Radical trifluoromethylation | Wide substrate scope, bench-stable solid | Requires an oxidant/initiator |
Mechanistic Considerations: A Tale of Two Pathways
The fundamental difference between this compound and the newer reagents lies in their mode of activation and the nature of the perfluoroalkylating species.
This compound: The Radical Pathway
Perfluoroalkyl iodides like this compound primarily react through a radical chain mechanism. This typically requires initiation via heat, UV irradiation, or a radical initiator to generate the perfluoroalkyl radical.
The Newer Reagents: Electrophilic and Controlled Radical Generation
In contrast, the Togni and Umemoto reagents are electrophilic trifluoromethylating agents, reacting with nucleophiles. The Langlois reagent, while also a radical source, generates the trifluoromethyl radical under much milder, chemically-controlled conditions, typically involving an oxidant.
Performance in Benchmark Reactions
A direct, quantitative comparison of these reagents is challenging due to the variability in published reaction conditions. However, we can collate representative data to illustrate their relative performance in common transformations.
Table 1: Trifluoromethylation of Indole
| Reagent | Conditions | Yield (%) | Reference |
| This compound | Not a trifluoromethylating agent | N/A | N/A |
| Togni Reagent II | Cu(OAc)2 (10 mol%), MeCN, 80 °C, 12 h | 85 | |
| Umemoto Reagent | Pd(OAc)2 (5 mol%), Cu(OAc)2 (2 equiv.), TFA, DCE, 110 °C, 24 h | 78 | |
| Langlois Reagent | t-BuOOH, CH2Cl2/H2O, rt, 4 h | 90 |
Table 2: Perfluoroalkylation of Styrene
| Reagent | Conditions | Yield (%) | Reference |
| This compound | AIBN, 80 °C, 12 h | 75 | |
| Togni Reagent II | CuI (10 mol%), Zn(OTf)2 (20 mol%), DCE, 60 °C, 16 h | 82 | |
| Umemoto Reagent | Ru(bpy)3Cl2, visible light, MeCN, rt, 24 h | 88 | |
| Langlois Reagent | t-BuOOH, CH2Cl2/H2O, rt, 6 h | 72 |
Experimental Protocols
To provide a practical context, we present representative, generalized protocols for each class of reagent.
Protocol 1: Radical Perfluoroalkylation of an Alkene with this compound
-
To a solution of the alkene (1.0 equiv) in a suitable solvent (e.g., toluene, 1,4-dioxane) is added this compound (1.2 equiv).
-
A radical initiator, such as azobisisobutyronitrile (AIBN) (0.1 equiv), is added.
-
The reaction mixture is degassed and heated to 80-100 °C under an inert atmosphere for 12-24 hours.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography.
Protocol 2: Electrophilic Trifluoromethylation of a Thiol with Togni Reagent II
-
To a solution of the thiol (1.0 equiv) in a polar aprotic solvent (e.g., acetonitrile, DMF) is added a mild base (e.g., K2CO3, 1.5 equiv).
-
Togni Reagent II (1.1 equiv) is added in one portion at room temperature.
-
The reaction is stirred at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over Na2SO4, and concentrated.
-
The crude product is purified by column chromatography.
Safety and Handling
The handling of perfluoroalkylation reagents requires careful consideration of their specific hazards.
-
This compound : This reagent is a combustible liquid and an irritant. Standard handling procedures for organic iodides should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE).
-
Togni Reagents : These hypervalent iodine reagents are known to be thermally unstable and can decompose exothermically, particularly Togni Reagent II. They should be stored at low temperatures and handled with care, avoiding heat, shock, and strong acids or bases.
-
Umemoto Reagents : These are generally more thermally stable than the Togni reagents but are still powerful oxidizing agents. Standard precautions for handling electrophilic reagents should be taken.
-
Langlois Reagent : As a sodium salt, the Langlois reagent is a bench-stable solid and is generally considered easier and safer to handle than many other trifluoromethylating agents. However, it is typically used with an oxidant, which introduces its own set of hazards.
Cost-Effectiveness
For large-scale applications, the cost of reagents is a critical factor.
-
This compound : As a simple perfluoroalkyl iodide, this reagent is generally the most cost-effective option, particularly for introducing longer perfluoroalkyl chains.
-
Newer Reagents : The Togni, Umemoto, and Langlois reagents are specialty chemicals with more complex syntheses, making them significantly more expensive on a per-gram basis. However, their higher reactivity and milder reaction conditions can sometimes offset the initial cost by reducing the need for specialized equipment, energy-intensive processes, and extensive purification.
Conclusion and Future Outlook
This compound remains a valuable and cost-effective reagent for perfluoroalkylation, particularly in applications where radical conditions are tolerated. Its straightforward synthesis and commercial availability make it an attractive choice for large-scale production.
However, the newer generation of perfluoroalkylation reagents, including the Togni, Umemoto, and Langlois reagents, offer significant advantages in terms of mildness, functional group tolerance, and, in the case of the Langlois reagent, ease of handling. For complex, late-stage functionalization in drug discovery and the synthesis of highly functionalized materials, the higher cost of these reagents is often justified by their superior performance and broader applicability.
The choice of perfluoroalkylation reagent is therefore a strategic decision that must be based on a careful evaluation of the specific synthetic challenge, considering factors such as substrate compatibility, desired reaction conditions, scale, and cost. As research in this area continues, we can anticipate the development of even more efficient, selective, and sustainable methods for the introduction of perfluoroalkyl groups, further expanding the synthetic chemist's toolkit.
References
- Baran, P. S., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415.
- Umemoto, T. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65.
- Langlois, B. R., Laurent, E., & Roidot, N. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters, 32(51), 7525-7528.
- Togni, A. (2010). The Togni Reagents: A New Class of Electrophilic Trifluoromethylating Reagents. Synlett, 2010(16), 2523-2524.
- Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(36), 6580-6589.
- Ye, Y., Künzi, S. A., & Sanford, M. S. (2012). Practical copper-mediated trifluoromethylation of arylboronic acids with the Langlois reagent. Organic Letters, 14(19), 4974-4977.
- Fisher Scientific. (2024, February 15). Safety Data Sheet: 1H,1H,2H,2H-Perfluoro-1-iodohexane.
- TCI America. (2012, November 12).
- Wikipedia contributors. (2023, November 28). Togni reagent II. In Wikipedia, The Free Encyclopedia.
- Helmecke, L., Spittler, M., Baumgarten, K., & Czekelius, C. (2019). Metal-Free, Phosphine-Catalyzed Iodo-Perfluoroalkylation of Olefins under Blue Light Irradiation. Organic Letters, 21(19), 7804–7808.
- Wang, X., et al. (2014). Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRF. Organic Letters, 16(6), 1768-1771.
- Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalytic Trifluoromethylation.
- Pooput, C., et al. (2019). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry, 15, 2470-2477.
- Umemoto, T., et al. (1996). Perfluoroalkylation of a Wide Range of Organic Substrates with S-(Perfluoroalkyl)dibenzothiophenium Salts. Journal of the American Chemical Society, 118(21), 4916-4923.
- Kotora, M., et al. (2014). Medicinal applications of perfluoroalkylated chain-containing compounds. Future Medicinal Chemistry, 6(10), 1201-1229.
- Enamine. (n.d.). Togni Reagent II.
- SigutLabs. (2022, November 30). Reagent of the month – November - Langlois reagent.
A Comparative Guide to Spectroscopic Techniques for the Structural Confirmation of 1-Iodo-1H,1H-perfluorohexane Derivatives
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to elucidate and confirm the structure of 1-iodo-1H,1H-perfluorohexane derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and validated approach to structural characterization.
The focus of this guide is on derivatives with the general structure F(CF₂)nCH₂I, specifically this compound (F(CF₂)₅CH₂I), a molecule of interest in synthetic chemistry due to the unique properties imparted by the perfluoroalkyl chain. Accurate structural confirmation is paramount, and a multi-technique approach provides the highest degree of confidence. We will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing both theoretical grounding and practical, field-proven insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of fluorinated organic molecules.[1] The presence of multiple NMR-active nuclei (¹H, ¹³C, and ¹⁹F) in this compound derivatives allows for a comprehensive mapping of the molecular framework. The unique properties of the ¹⁹F nucleus, including 100% natural abundance, high sensitivity, and a wide chemical shift range, make ¹⁹F NMR an exceptionally informative technique for this class of compounds.[2][3][4]
¹H NMR Spectroscopy
While the majority of the molecule is fluorinated, ¹H NMR provides crucial information about the hydrocarbon portion of the structure. For F(CF₂)₅CH₂I, the spectrum is relatively simple but diagnostic.
-
Expected Spectrum: A single signal is expected for the two equivalent protons of the methylene group (-CH₂I).
-
Causality of Chemical Shift: This signal will appear as a triplet due to coupling with the adjacent difluoromethylene (-CF₂-) group. The strong electron-withdrawing effect of both the perfluoroalkyl chain and the iodine atom will significantly deshield these protons, shifting the signal downfield compared to a typical alkyl iodide. The expected chemical shift is in the range of 3.5 - 4.0 ppm.
¹⁹F NMR Spectroscopy
¹⁹F NMR is the most sensitive and diagnostic technique for this analysis. The large chemical shift dispersion allows for the clear resolution of signals from each distinct fluorine environment within the perfluoroalkyl chain.[4]
-
Expected Spectrum: For F(CF₂)₅CH₂I, five distinct signals are expected, corresponding to the five -CF₂- groups, plus a signal for the terminal -CF₃ group if it were present (in this case, it is a F(CF₂)₅- chain). The chemical shifts are highly sensitive to the proximity of the -CH₂I group.[3]
-
Causality of Chemical Shift & Coupling: The -CF₂- group alpha to the -CH₂I group will be the most deshielded (least negative chemical shift) due to the influence of the hydrocarbon fragment. The chemical shifts will become progressively more shielded (more negative) along the chain, culminating in the signal for the -CF₂- group furthest from the -CH₂I moiety. Complex spin-spin coupling between adjacent, non-equivalent fluorine nuclei (²JFF, ³JFF) will result in multiplets for each signal, providing definitive evidence of their connectivity.
¹³C NMR Spectroscopy
¹³C NMR complements the data from ¹H and ¹⁹F NMR by providing direct information about the carbon skeleton.
-
Expected Spectrum: Six signals are expected for the six unique carbon atoms in F(CF₂)₅CH₂I.
-
Causality of Chemical Shift & Coupling:
-
-CH₂I Carbon: This signal will appear at a very high field (low ppm value, typically < 0 ppm) due to the "heavy atom effect" of iodine. It will appear as a triplet due to coupling with the adjacent -CF₂- group (¹JCF is not present, but ²JCF is).
-
Perfluoroalkyl Carbons: The five carbons of the perfluoroalkyl chain will resonate in the approximate range of 105-125 ppm. Each signal will be split into a triplet due to the one-bond coupling to the two attached fluorine atoms (¹JCF), which is typically very large (250-300 Hz). Further coupling to fluorine atoms on adjacent carbons (²JCF, ³JCF) will add complexity to the signals.
-
Experimental Protocol: NMR Analysis
A self-validating NMR workflow ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve ~5-10 mg of the this compound derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as fluorine chemical shifts can be solvent-dependent.[3]
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a multinuclear probe.
-
Data Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a broadband ¹⁹F-decoupled ¹³C spectrum to simplify the signals to singlets (or triplets if only ¹H is decoupled) and confirm the number of carbon environments.
-
Acquire a ¹H-decoupled ¹⁹F spectrum. Use a common fluorine reference standard like CFCl₃ (0 ppm) for accurate chemical shift referencing.[5]
-
(Optional but Recommended) Acquire 2D correlation spectra, such as ¹H-¹³C HSQC and ¹H-¹⁹F HOESY, to unambiguously assign proton and carbon signals and confirm through-space proximities.
-
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration.
Sources
- 1. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
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- 3. biophysics.org [biophysics.org]
- 4. A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to Thermal and Photochemical Initiation for Reactions with 1-Iodo-1H,1H-perfluorohexane
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic chemistry, the incorporation of fluorinated moieties into organic molecules is a cornerstone of drug discovery and materials science. The unique properties imparted by fluorine atoms can dramatically alter the pharmacokinetic and physicochemical properties of a compound. 1-Iodo-1H,1H-perfluorohexane stands as a key building block in this endeavor, acting as a precursor to the valuable 1H,1H-perfluorohexyl radical. The generation of this radical, however, hinges on the critical initiation step: the homolytic cleavage of the carbon-iodine (C-I) bond. This guide provides an in-depth comparative analysis of the two primary methods for achieving this initiation: thermal and photochemical activation.
Fundamental Principles of Radical Initiation
The journey from this compound to a functionalized product begins with the formation of the 1H,1H-perfluorohexyl radical. This is achieved by supplying sufficient energy to break the relatively weak C-I bond homolytically, where each atom retains one of the bonding electrons.
Thermal Initiation relies on heat to overcome the bond dissociation energy.[1] This is typically accomplished by heating the reaction mixture to a temperature at which a thermal initiator decomposes to generate radicals, which then propagate a chain reaction, or in some cases, direct thermal cleavage of the C-I bond at higher temperatures.[2] Common thermal initiators include azobisisobutyronitrile (AIBN) and peroxides.[3][4]
Photochemical Initiation , in contrast, utilizes light energy (photons) to induce C-I bond cleavage.[5] This can occur through direct absorption of light by the this compound molecule itself, or more commonly, through the use of a photocatalyst or photosensitizer that absorbs light and then transfers the energy to the perfluoroalkyl iodide.[6]
Comparative Analysis: Thermal vs. Photochemical Initiation
The choice between thermal and photochemical initiation is not merely a matter of preference but a critical decision that can significantly impact reaction efficiency, selectivity, and practicality.
| Feature | Thermal Initiation | Photochemical Initiation |
| Activation Energy Source | Heat | Light (UV or visible) |
| Typical Temperature | Elevated (e.g., 80-185°C)[2][3] | Ambient to mild heating |
| Selectivity | Can be lower due to potential side reactions at high temperatures. | Often higher, as reactions can be conducted at lower temperatures, minimizing thermal decomposition of reactants and products.[7] |
| Reaction Control | Control over initiation rate is primarily through temperature adjustment. | Precise control over initiation by modulating light intensity and wavelength. The reaction can be stopped instantly by turning off the light source. |
| Equipment | Standard laboratory glassware, heating mantles, oil baths.[1] | Photoreactor, specific wavelength light source (e.g., LED, mercury lamp), quartz or borosilicate glass reaction vessels.[8][9] |
| Initiators | Often requires thermal initiators like AIBN or peroxides.[3] | Can be initiator-free (direct photolysis) or use photocatalysts/photosensitizers.[7][10] |
| Safety Considerations | Risks associated with high temperatures, potential for runaway reactions, and handling of potentially explosive initiators.[1] | Hazards related to high-intensity light sources (eye and skin protection), and potential for photochemical side reactions. Handling of photosensitive compounds.[11][12][13] |
| Energy Efficiency | Can be energy-intensive due to the need for sustained high temperatures. | Potentially more energy-efficient, especially with the use of low-energy visible light and highly efficient LEDs. |
| Scope and Limitations | Broad applicability but may not be suitable for thermally sensitive substrates. | Ideal for thermally labile molecules. The efficiency can be dependent on the absorbance properties of the reactants or photocatalyst.[7] |
Mechanistic Overview
The underlying mechanisms for both initiation methods are depicted below.
Thermal Initiation Mechanism
In a typical thermal process using an initiator like AIBN, the reaction proceeds through a radical chain mechanism.
Caption: Thermal initiation pathway using a radical initiator.
Photochemical Initiation Mechanism
Photochemical initiation can proceed via direct photolysis or through photosensitization. The diagram below illustrates direct photolysis.
Caption: Photochemical initiation via direct photolysis.
Experimental Protocols
The following are generalized protocols for the radical addition of this compound to an alkene as a model reaction. Note: These are illustrative protocols and should be adapted and optimized for specific substrates and desired outcomes.
Thermal Initiation Protocol
Objective: To perform the thermally initiated radical addition of this compound to 1-octene using AIBN as an initiator.
Materials:
-
This compound
-
1-octene
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.0 eq).
-
Add 1-octene (1.2 eq) and anhydrous toluene.
-
Add AIBN (0.1 eq).
-
Heat the reaction mixture to 80-90°C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Validation:
-
A control experiment without AIBN should be run to confirm that the initiation is not occurring thermally at the reaction temperature without the initiator.
-
The formation of the desired product can be confirmed by NMR and mass spectrometry.
Photochemical Initiation Protocol
Objective: To perform the photochemically initiated radical addition of this compound to 1-octene.
Materials:
-
This compound
-
1-octene
-
Anhydrous acetonitrile
-
Quartz or borosilicate glass reaction vessel
-
Photoreactor equipped with a specific wavelength light source (e.g., 365 nm UV lamp or a suitable visible light LED if a photosensitizer is used)
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a quartz or borosilicate glass reaction vessel equipped with a magnetic stir bar under an inert atmosphere, add this compound (1.0 eq).
-
Add 1-octene (1.2 eq) and anhydrous acetonitrile.
-
Place the reaction vessel in the photoreactor and commence stirring.
-
Irradiate the reaction mixture with the light source at room temperature.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, turn off the light source.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Validation:
-
A control experiment conducted in the dark (the reaction vessel wrapped in aluminum foil) should be performed to ensure that the reaction is indeed photoinitiated.
-
The product identity can be confirmed by spectroscopic methods.
Data Presentation and Expected Outcomes
Expected Yields and Reaction Times:
-
Thermal Initiation: Yields can be moderate to good, but higher temperatures may lead to side products and decomposition, potentially lowering the isolated yield. Reaction times are typically on the order of several hours.[3]
-
Photochemical Initiation: Often provides higher yields due to cleaner reactions at lower temperatures.[7] The quantum yield for the photolysis of perfluoroalkyl iodides is generally high, suggesting efficient radical generation.[14] Reaction times can be comparable to or shorter than thermal methods, depending on the light source intensity and quantum yield.
Expected Selectivity:
-
Thermal Initiation: The high temperatures required can sometimes lead to loss of stereoselectivity or the formation of regioisomers, depending on the substrate.
-
Photochemical Initiation: The milder conditions generally favor higher selectivity.
Conclusion and Future Outlook
Both thermal and photochemical initiation are viable methods for generating the 1H,1H-perfluorohexyl radical from this compound. The choice of method should be guided by the specific requirements of the reaction, including the thermal stability of the substrates and products, the desired level of control and selectivity, and the available equipment.
Thermal initiation offers a straightforward approach using standard laboratory equipment. However, the need for elevated temperatures can be a limitation for sensitive molecules.
Photochemical initiation provides a milder and often more selective alternative, with precise control over the reaction. The growing availability of affordable and efficient photoreactors and LED light sources makes this method increasingly attractive.
Future research should focus on direct comparative studies of these initiation methods for a range of perfluoroalkyl iodides and substrates to provide a clearer quantitative basis for method selection. The development of more efficient and robust photocatalysts will further expand the utility of photochemical methods in this important area of chemistry.
References
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Ajitha, D., & Wategaonkar, S. (2000). Dynamics of I*(2P1/2) production from fluorinated alkyl iodides at 266, 280, and ~305 nm. The Journal of Chemical Physics, 112(19), 8438-8446. [Link]
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Brace, N. O. (1999). Syntheses with perfluoroalkyl iodides. A review. Journal of Fluorine Chemistry, 93(1), 1-25. [Link]
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Chen, J., & Chen, X. (2014). Study on Thermal Decomposition Characteristics of AIBN. Advanced Materials Research, 936, 334-337. [Link]
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Haas, C. P., Roider, T., Hoffmann, R., & Tallarek, U. (2019). Light as a Reaction Parameter – Systematic Wavelength Screening in Photochemical Synthesis. Chemistry–A European Journal, 25(63), 14358-14365. [Link]
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HepatoChem, Inc. (n.d.). Photochemical Reactor Setup. Retrieved from [Link]
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Innovating Science. (n.d.). Safety Data Sheet. Retrieved from [Link]
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Li, Y., et al. (2023). Degradation and Defluorination of Per- and Polyfluoroalkyl Substances by Direct Photolysis at 222 nm. Environmental Science & Technology, 57(28), 10394–10404. [Link]
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Wang, Y., et al. (2017). Halogen-Bond-Promoted Photoactivation of Perfluoroalkyl Iodides: A Photochemical Protocol for Perfluoroalkylation Reactions. Organic Letters, 19(6), 1442–1445. [Link]
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Xu, C., et al. (2023). Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. Chemical Science, 14(5), 1235-1242. [Link]
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University of Pennsylvania Environmental Health and Radiation Safety. (2021). Fact Sheet: Heating Reactions. Retrieved from [Link]
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Beilstein-Institut. (2014). A flow reactor setup for photochemistry of biphasic gas/liquid reactions. Beilstein Journal of Organic Chemistry, 10, 2636–2646. [Link]
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Wang, Y., Wang, J., Li, G. X., He, G., & Chen, G. (2017). Halogen-Bond-Promoted Photoactivation of Perfluoroalkyl Iodides: A Photochemical Protocol for Perfluoroalkylation Reactions. PubMed. [Link]
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Studer, A. (2017). Iodine(III) Reagents in Radical Chemistry. Accounts of Chemical Research, 50(8), 1835–1847. [Link]
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Zhang, W. (2018). Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. Journal of Chemistry, 2018, 1-8. [Link]
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HepatoChem. (n.d.). Photochemical Reactor Setup. Retrieved from [Link]
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Li, Y., et al. (2023). Degradation and Defluorination of Per- and Polyfluoroalkyl Substances by Direct Photolysis at 222 nm. ACS ES&T Water, 3(8), 2419–2428. [Link]
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Xu, C., et al. (2023). Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. Chemical Science, 14(5), 1235-1242. [Link]
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Beilstein-Institut. (2014). A flow reactor setup for photochemistry of biphasic gas/liquid reactions. Beilstein Journal of Organic Chemistry, 10, 2636–2646. [Link]
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LibreTexts. (2021). 18.4. Radical reactions in practice. Retrieved from [Link]
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Wang, Y., Wang, J., Li, G. X., He, G., & Chen, G. (2017). Halogen-Bond-Promoted Photoactivation of Perfluoroalkyl Iodides: A Photochemical Protocol for Perfluoroalkylation Reactions. PubMed. [Link]
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- Basiuk, E. V., Basiuk, V. A., & Encarnación-Gómez, G. (2010). Radical addition of perfluorinated alkyl iodides to multi-layered graphene and single-walled carbon nanotubes. Nano Research, 3(2), 138-145.
- Xie, J., & Hashmi, A. S. K. (2017). The quantum yield of the model reaction.
- Languille, M., & Ameduri, B. (2003). Synthesis of perfluoroalkyl iodides.
- Li, Z., et al. (2020). Scope of perfluoroalkyl iodide. Reaction conditions: 1 d (0.25 mmol); 2 (0.75 mmol, 3.0 eq.); DIPEA (0.75 mmol, 3.0 eq.); O2 (0.2 mmol, 0.8 eq.); DCE (2.5 mL); argon atmosphere; irradiation with white LED light; 25 °C. Isolated yields.
- Wang, X., et al. (2021). Recent Advances in Photoinduced Perfluoroalkylation Using Perfluoroalkyl Halides as the Radical Precursors. Synthesis, 53(24), 4525-4538.
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A Comparative Guide to Synthetic Protocol Validation Using 1-Iodo-1H,1H-perfluorohexane for Fluorous Tagging
This guide provides an in-depth validation of a synthetic protocol utilizing 1-Iodo-1H,1H-perfluorohexane as a key reagent for fluorous tagging. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to offer a comparative analysis, rationale for experimental choices, and a framework for validating the efficacy of fluorous synthesis techniques in your own laboratory workflows.
Introduction: The Strategic Advantage of Fluorous Synthesis
In modern organic synthesis, particularly in the realms of medicinal chemistry and library generation, the purification of reaction mixtures is often the most significant bottleneck.[1] Traditional methods like column chromatography can be time-consuming, solvent-intensive, and difficult to automate. Fluorous synthesis emerges as a powerful strategic alternative, employing perfluoroalkyl groups (fluorous tags) to simplify purification through a phase-based separation.[2][3]
This compound (C₆F₁₁H₂I) is a versatile and highly effective reagent for introducing a fluorous tag onto a molecule of interest. Its structure, featuring a C₄F₉(CF₂)₂CH₂- chain, provides sufficient "fluorophilicity" for efficient separation while the terminal C-I bond offers a reliable reactive handle for chemical modification.[4][5] The two-carbon hydrocarbon spacer (-CH₂-) is crucial as it insulates the reactive site from the strong electron-withdrawing effects of the perfluoroalkyl chain, ensuring that the reactivity of the tagged molecule remains predictable and comparable to its non-tagged analogue.[2]
This guide will validate a representative protocol for fluorous tagging using this compound, compare its performance against a traditional synthetic approach, and provide the necessary data and protocols to empower scientists to adopt this efficient methodology.
The Core Principle: Fluorous Synthesis Workflow
The fluorous tagging strategy is a cyclical process that leverages the unique partitioning behavior of highly fluorinated compounds. Tagged molecules can be selectively separated from non-tagged species using Fluorous Solid-Phase Extraction (F-SPE) or liquid-liquid extraction with a fluorous solvent.[1][3]
Caption: High-level workflow of a typical fluorous synthesis strategy.
Comparative Validation: Fluorous Tagging vs. Traditional Synthesis
To validate the protocol, we will compare the synthesis and purification of a model compound, 4-(hexyloxy)phenol, using two distinct pathways:
-
Protocol A (Traditional): Williamson ether synthesis followed by standard silica gel column chromatography.
-
Protocol B (Fluorous): Williamson ether synthesis using a fluorous-tagged hexyl iodide, followed by Fluorous Solid-Phase Extraction (F-SPE).
The objective is to demonstrate the efficiency gains in purification afforded by the fluorous method.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance indicators for both protocols. The data is representative of typical outcomes for such reactions.
| Parameter | Protocol A (Traditional) | Protocol B (Fluorous) | Justification & Insights |
| Starting Alkyl Halide | 1-Iodohexane | This compound | Protocol B's reagent introduces the fluorous tag required for F-SPE. |
| Reaction Time | 6 hours | 6 hours | Reaction kinetics are comparable as the reactive C-I bond is insulated. |
| Reaction Yield (Crude) | ~95% | ~95% | Both methods proceed to near completion under standard conditions. |
| Purification Method | Silica Gel Chromatography | Fluorous Solid-Phase Extraction (F-SPE) | This is the key differentiating step. |
| Purification Time | 2-4 hours | 20-30 minutes | F-SPE is significantly faster, involving simple cartridge loading, washing, and eluting. |
| Solvent Consumption | High (e.g., 500-1000 mL Hex/EtOAc) | Low (e.g., 50-100 mL various solvents) | Chromatography requires large volumes of elution solvent. F-SPE uses small, targeted washes. |
| Final Isolated Yield | 75-85% | 88-92% | F-SPE often leads to higher recovery due to the clean separation and reduced handling losses. |
| Final Purity (by ¹H NMR) | >98% | >98% | Both methods can achieve high purity, but the fluorous method does so more efficiently. |
Validated Experimental Protocols
Protocol B: Fluorous Synthesis of 4-((1H,1H-perfluorohexyl)oxy)phenol
This protocol details the synthesis and purification of the fluorous-tagged target molecule.
Step 1: Reagent Preparation and Reaction Setup
-
Causality: The reaction is a standard Williamson ether synthesis, which proceeds via an Sₙ2 mechanism. A polar aprotic solvent (DMF) is chosen because it solvates the potassium cation while leaving the phenoxide nucleophile "naked" and highly reactive, maximizing the reaction rate.[6] An inert atmosphere prevents oxidation of the phenoxide.
-
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add hydroquinone (1.5 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF, 40 mL).
-
Add potassium carbonate (K₂CO₃, 2.0 eq) as the base.
-
Stir the suspension under a nitrogen atmosphere for 15 minutes.
-
Add this compound (1.0 eq, ~4.10 g) to the mixture.
-
Heat the reaction to 60°C and monitor by Thin Layer Chromatography (TLC). The reaction is typically complete within 6 hours.
-
Step 2: Reaction Work-up
-
Causality: The goal is to remove the inorganic salts and the DMF solvent to obtain the crude product mixture, which contains the desired fluorous-tagged product, unreacted hydroquinone, and potentially some dialkylated byproduct.
-
Procedure:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of water and 100 mL of ethyl acetate.
-
Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
-
Step 3: Fluorous Solid-Phase Extraction (F-SPE) Purification
-
Causality: This step leverages the high affinity of the perfluoroalkyl chain for a fluorinated stationary phase (fluorous silica gel). Non-fluorinated impurities (like excess hydroquinone) have no affinity and are easily washed away with an organic solvent. The desired fluorous-tagged product is retained and then eluted with a more polar or fluorous-miscible solvent.
-
Procedure:
-
Condition a fluorous silica gel cartridge (e.g., 10g size) with 20 mL of methanol.
-
Equilibrate the cartridge with 20 mL of 80:20 Methanol/Water.
-
Dissolve the crude product from Step 2 in a minimal amount of the equilibration solvent.
-
Load: Apply the dissolved crude mixture to the top of the F-SPE cartridge.
-
Wash: Wash the cartridge with 50 mL of 80:20 Methanol/Water to elute all non-fluorous impurities. Collect and discard this fraction.
-
Elute: Elute the desired fluorous-tagged product from the cartridge with 50 mL of pure Methanol or Acetone.
-
Collect the eluate and concentrate under reduced pressure to yield the highly pure 4-((1H,1H-perfluorohexyl)oxy)phenol.
-
Mechanism: The Sₙ2 Tagging Reaction
The core chemical transformation is a bimolecular nucleophilic substitution. The phenoxide ion acts as the nucleophile, performing a backside attack on the electrophilic carbon atom attached to the iodine. The iodide ion is an excellent leaving group, facilitating a concerted reaction.
Caption: Sₙ2 mechanism for the fluorous tagging reaction.
Trustworthiness and Protocol Validation
A protocol is only as reliable as its validation methods. To ensure trustworthiness:
-
Reaction Monitoring: Use TLC or LC-MS to track the consumption of the limiting reagent (this compound) and the formation of the product.
-
Structural Confirmation: The identity and purity of the final product should be unequivocally confirmed by standard analytical techniques, including ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry.
-
Reproducibility: The protocol should yield consistent results (>88% isolated yield, >98% purity) across multiple runs.
Conclusion
The use of this compound for fluorous tagging presents a robust and highly efficient method for the synthesis and purification of organic molecules. As demonstrated by the comparative data, the primary advantage lies not in altering reaction outcomes but in revolutionizing the purification workflow. By replacing tedious and solvent-heavy column chromatography with rapid and low-waste Fluorous Solid-Phase Extraction, this protocol significantly accelerates research and development timelines. This guide validates the fluorous approach as a superior alternative for applications demanding high throughput, purity, and efficiency, making it an invaluable tool for scientists in drug discovery and materials science.
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Zhang, W. (2004). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. Current Opinion in Drug Discovery & Development, 7(6), 784-97. [Link]
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A Senior Application Scientist's Guide to Perfluoroalkylation: A Comparative Analysis of Environmental and Safety Profiles
For researchers, scientists, and professionals in drug development, the strategic incorporation of perfluoroalkyl groups, particularly the trifluoromethyl (CF₃) moiety, into molecular scaffolds is a cornerstone of modern medicinal and agrochemical design. These groups can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. However, the methods to install these valuable motifs are not without their challenges, ranging from harsh reaction conditions to significant environmental and safety concerns. This guide provides an in-depth, objective comparison of the predominant perfluoroalkylation methods, grounded in experimental data and field-proven insights to aid in the selection of the most appropriate and sustainable synthetic strategies.
The Landscape of Perfluoroalkylation: A Mechanistic Overview
The introduction of a perfluoroalkyl group onto a substrate can be broadly categorized by the nature of the perfluoroalkylating species: nucleophilic, electrophilic, and radical.[1] More recently, photoredox and electrochemical methods have emerged as powerful strategies that often proceed via radical intermediates under milder conditions.[1]
Nucleophilic Perfluoroalkylation
This classical approach involves the reaction of a perfluoroalkyl anion equivalent with an electrophilic substrate. Common sources of nucleophilic perfluoroalkyl groups include organometallic reagents and silyl-protected precursors like trifluoromethyltrimethylsilane (TMSCF₃), often referred to as the Ruppert-Prakash reagent. Fluoroform (CF₃H), a potent greenhouse gas and industrial byproduct, is also gaining traction as a sustainable source for generating the trifluoromethyl anion.[2]
Electrophilic Perfluoroalkylation
In this "umpolung" (polarity-inverted) strategy, an electrophilic perfluoroalkyl species reacts with a nucleophilic substrate. This has been made possible by the development of shelf-stable hypervalent iodine reagents, such as Togni reagents, and sulfonium salts, like Umemoto reagents.[3] These reagents have become indispensable tools for the late-stage functionalization of complex molecules.
Radical Perfluoroalkylation
The generation of a perfluoroalkyl radical, which then adds to an unsaturated substrate or participates in a substitution reaction, forms the basis of this diverse class of reactions.[1] Perfluoroalkyl radicals can be generated from various precursors, including perfluoroalkyl iodides, sulfonyl chlorides, or through the fragmentation of other species.
Modern Methodologies: Photoredox and Electrochemical Approaches
Visible-light photoredox catalysis has revolutionized radical perfluoroalkylation by enabling the generation of perfluoroalkyl radicals under exceptionally mild conditions, often at room temperature and using low-energy household light bulbs.[4] Similarly, electrochemical methods offer a "reagent-free" approach to oxidation or reduction, generating the desired perfluoroalkylating species directly from a precursor at an electrode surface, thus minimizing chemical waste.[5]
Environmental Impact Assessment: A Green Chemistry Perspective
The environmental footprint of a chemical reaction extends beyond the desired product. A comprehensive assessment must consider all inputs and outputs, including reagents, solvents, energy consumption, and the nature and fate of byproducts. Green chemistry metrics provide a quantitative framework for this evaluation.
| Metric | Description | Ideal Value |
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% |
| E-Factor (Environmental Factor) | Total mass of waste (kg) / Mass of product (kg) | 0 |
| Process Mass Intensity (PMI) | Total mass input (kg) / Mass of product (kg) | 1 |
Table 1. Key Green Chemistry Metrics for Evaluating Environmental Performance.
Waste Generation and Byproduct Analysis
A critical differentiator among perfluoroalkylation methods is the nature and quantity of the waste they generate.
-
Electrophilic Methods (Togni and Umemoto Reagents): These stoichiometric reagents inherently have poor atom economy. For instance, in a typical trifluoromethylation with Togni's reagent II (C₈H₄F₃IO₂), the 2-iodobenzoic acid derivative is generated as a stoichiometric byproduct. 2-Iodobenzoic acid is classified as harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage.[6][7][8] Similarly, Umemoto reagents produce dibenzothiophene derivatives as byproducts.[3][9][10] While some newer generations of Umemoto reagents are designed to be recyclable, the initial synthesis and potential for unrecovered byproducts contribute to the waste stream.[10]
-
Radical Methods (from Perfluoroalkyl Iodides): While the perfluoroalkyl iodide itself can be an efficient source of the Rf group, radical initiators (e.g., peroxides) or transition metal catalysts are often required, contributing to the overall waste. The fate of the iodine atom must also be considered in the workup and waste disposal.
-
Nucleophilic Methods (TMSCF₃ and CF₃H): The use of TMSCF₃ generates trimethylsilyl byproducts. While often less hazardous than the byproducts of hypervalent iodine reagents, they still contribute to the E-Factor. The use of fluoroform (CF₃H) as a CF₃ source is particularly attractive from a green chemistry perspective as it utilizes a waste greenhouse gas.[2] However, this method requires a strong base and careful control of reaction conditions to avoid the formation of other byproducts.
-
Photoredox and Electrochemical Methods: These methods often excel in terms of atom economy, as they can utilize simple perfluoroalkyl sources (like Rf-I) with catalytic amounts of a photocatalyst or simply electrical current. This significantly reduces the amount of stoichiometric waste generated.
The Pervasive Issue of PFAS
Per- and polyfluoroalkyl substances (PFAS) are a class of persistent organic pollutants of significant environmental concern. While the goal of perfluoroalkylation is to incorporate a perfluoroalkyl group into a target molecule, the potential for the formation of unwanted PFAS byproducts or the release of unreacted reagents into waste streams must be carefully managed. The high stability of the C-F bond makes these compounds resistant to degradation. Therefore, methods that offer high conversion and selectivity are environmentally preferable to minimize the release of these "forever chemicals."
A Comparative Look at Safety Profiles
The safety of a chemical process is paramount. A thorough risk assessment involves considering the intrinsic hazards of the reagents, intermediates, and byproducts, as well as the reaction conditions.
| Method/Reagent | Key Safety Concerns |
| Electrophilic (Togni Reagents) | Exothermic decomposition upon heating.[1] Potential for impact sensitivity. Byproducts (e.g., 2-iodobenzoic acid) are irritants and harmful.[6][7][8] |
| Electrophilic (Umemoto Reagents) | Generally considered to have a better safety profile than Togni reagents, with less energy released upon decomposition.[1] However, the synthesis can involve multiple steps.[10] Byproducts are dibenzothiophene derivatives.[3][9][10] |
| Radical (Perfluoroalkyl Iodides) | Perfluoroalkyl iodides are volatile and can be toxic. Radical initiators (e.g., AIBN, peroxides) can be thermally unstable and require careful handling. |
| Nucleophilic (Fluoroform) | Fluoroform is a high-pressure gas. Reactions often require strong, pyrophoric bases (e.g., organolithium reagents) and cryogenic temperatures. |
| Photoredox Catalysis | Photocatalysts (e.g., ruthenium or iridium complexes) can be expensive and require recovery/recycling to be cost-effective and environmentally benign. Some organic dyes used as photocatalysts can be toxic. |
| Electrochemical Methods | Requires specialized equipment. Potential for gas evolution (e.g., H₂) at the electrodes, creating a flammability hazard. Electrical hazards. |
Table 2. Summary of Key Safety Concerns for Different Perfluoroalkylation Methods.
Experimental Protocols: A Practical Guide
The following protocols are representative examples for several key perfluoroalkylation methods. Note: These are generalized procedures and should be adapted and optimized for specific substrates and scales. A thorough risk assessment must be conducted before any laboratory work.
Protocol 1: Nucleophilic Trifluoromethylation of an Aldehyde using Fluoroform (CF₃H)
This protocol demonstrates the use of a waste greenhouse gas as a trifluoromethyl source in a continuous flow setup, which enhances safety and control.
Caption: Workflow for continuous flow nucleophilic trifluoromethylation.
Methodology:
-
System Preparation: Assemble a continuous flow reactor system as depicted in the diagram above. Ensure all connections are secure and leak-tested. The coil reactor should be immersed in a cooling bath maintained at -20 °C.
-
Reagent Preparation: Prepare a solution of the aldehyde substrate in anhydrous THF (e.g., 0.2 M). Prepare a solution of a suitable base, such as potassium tert-butoxide, in anhydrous THF (e.g., 0.2 M).
-
Reaction Initiation: Begin pumping the base and substrate solutions at equal flow rates (e.g., 0.2 mL/min each) to the mixing tee.
-
Gas Introduction: Simultaneously, introduce a stream of fluoroform (CF₃H) gas into the gas-liquid contactor, where it dissolves in a separate stream of THF. This saturated THF solution is then pumped to the mixing tee. The flow rate of the CF₃H solution should be adjusted to achieve the desired stoichiometry.
-
Reaction and Collection: The combined streams react as they pass through the cooled coil reactor. The product stream is then passed through a back-pressure regulator to maintain system pressure and collected for subsequent workup and purification.
-
Workup: The collected reaction mixture is quenched with a suitable proton source (e.g., saturated aqueous NH₄Cl) and extracted with an organic solvent. The organic layer is then dried, concentrated, and purified by chromatography.
Causality: The use of a flow reactor allows for precise control over stoichiometry, temperature, and residence time, which is crucial for handling the unstable trifluoromethyl anion.[2] The low reactor volume at any given time minimizes the risks associated with exothermic reactions or the handling of hazardous intermediates.[2]
Protocol 2: Electrophilic Trifluoromethylation of a β-Keto Ester with Togni's Reagent
This protocol illustrates a common application of Togni's reagent for the synthesis of α-trifluoromethyl carbonyl compounds.
Caption: Experimental workflow for electrophilic trifluoromethylation.
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the β-keto ester (1.0 equiv) and Togni's reagent II (1.2 equiv).
-
Solvent Addition: Add a suitable anhydrous solvent, such as acetonitrile or THF, to dissolve the solids.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Base Addition: Add a base, such as sodium hydride (1.2 equiv), portion-wise over several minutes. Caution: Gas evolution (H₂) will occur.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality: The base deprotonates the β-keto ester to form a nucleophilic enolate, which then attacks the electrophilic iodine center of the Togni reagent. This is followed by reductive elimination to transfer the CF₃ group to the α-position of the carbonyl compound.
Protocol 3: Radical Trifluoromethylation of an Alkene via Photoredox Catalysis
This protocol exemplifies a modern, mild approach to perfluoroalkylation using visible light.
Caption: Setup for a typical photoredox-catalyzed reaction.
Methodology:
-
Reagent Preparation: In a reaction vial, combine the alkene (1.0 equiv), a perfluoroalkyl iodide such as CF₃I (1.5 equiv), a photocatalyst like Ru(bpy)₃Cl₂ (1-2 mol%), and a tertiary amine base (e.g., triethylamine, 2.0 equiv).
-
Solvent Addition: Add a suitable solvent (e.g., DMF or acetonitrile) that has been degassed by sparging with nitrogen or argon for 15-20 minutes.
-
Reaction Setup: Seal the vial and place it in a photoreactor equipped with a magnetic stirrer and a cooling fan to maintain room temperature.
-
Irradiation: Irradiate the reaction mixture with a blue LED light source with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by GC-MS or LC-MS until the starting material is consumed.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography.
Causality: The photocatalyst absorbs visible light and enters an excited state, enabling it to engage in single-electron transfer (SET) with the perfluoroalkyl iodide to generate a perfluoroalkyl radical.[4][11] This radical then adds to the alkene, and subsequent steps involving the amine base lead to the final product and regeneration of the photocatalyst.[4]
Conclusion and Recommendations
The selection of a perfluoroalkylation method requires a multi-faceted analysis that balances reaction efficiency with environmental and safety considerations.
-
For process and scale-up chemistry , where green chemistry metrics are paramount, methods utilizing catalytic amounts of reagents or waste-stream starting materials are highly desirable. Nucleophilic perfluoroalkylation with fluoroform in a continuous flow setup represents a significant step towards sustainable synthesis, despite the initial investment in specialized equipment. Electrochemical methods also offer a promising avenue for reducing reagent-based waste.
-
For medicinal and discovery chemistry , where speed, reliability, and broad substrate scope are often prioritized, electrophilic reagents like Togni and Umemoto reagents remain invaluable tools for late-stage functionalization. However, researchers must be cognizant of their safety profiles and the environmental impact of their byproducts. Newer generations of these reagents offer improved safety and recyclability.
-
Photoredox catalysis strikes an excellent balance between mild reaction conditions, high functional group tolerance, and reduced reliance on stoichiometric and often hazardous reagents. Its growing popularity is a testament to its versatility and alignment with the principles of green chemistry.
Ultimately, the "best" method is context-dependent. By understanding the fundamental mechanisms, safety hazards, and environmental implications of each approach, researchers can make more informed and responsible decisions in their synthetic endeavors, driving innovation in a safer and more sustainable manner.
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Yasu, Y., Koike, T., & Akita, M. (2013). Visible-light-induced synthesis of a variety of trifluoromethylated alkenes from potassium vinyltrifluoroborates by photoredox catalysis. Chemical Communications, 49(20), 2037-2039. [Link]
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Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Journal of Fluorine Chemistry, 261-262, 110015. [Link]
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Ritter, T., et al. (2021). Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. Journal of the American Chemical Society, 143(31), 12296-12303. [Link]
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Umemoto, T., et al. (2017). Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts. The Journal of Organic Chemistry, 82(11), 5644-5655. [Link]
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Safety Operating Guide
Navigating the Disposal of 1-Iodo-1H,1H-perfluorohexane: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, in-depth procedural instruction for the proper disposal of 1-Iodo-1H,1H-perfluorohexane, a compound notable for its perfluorinated structure and iodine content. As researchers, scientists, and drug development professionals, a comprehensive understanding of these procedures is not merely a matter of compliance, but a commitment to the safety of ourselves, our colleagues, and the broader ecosystem.
Understanding the Compound: A Dual-Hazard Profile
This compound belongs to the class of per- and polyfluoroalkyl substances (PFAS), often referred to as "forever chemicals" due to their extreme persistence in the environment. The strong carbon-fluorine bonds that lend these molecules their desirable chemical stability also make them resistant to natural degradation. Furthermore, the presence of iodine introduces additional considerations for disposal, as halogenated compounds can form toxic byproducts if not managed correctly.
Due to its classification as a persistent organic pollutant (POP) and a high-production-volume chemical, the disposal of this compound is subject to stringent regulations.[1] Improper disposal can lead to long-term environmental contamination and potential health risks.
Core Principles of Disposal: A Risk-Based Approach
The U.S. Environmental Protection Agency (EPA) provides interim guidance on the destruction and disposal of PFAS, which serves as a foundational framework for our approach.[2][3][4][5][6] The primary principle is to select a disposal method that minimizes the potential for environmental release.[2][6]
The decision-making process for disposal should be systematic and documented. The following diagram illustrates a logical workflow for determining the appropriate disposal pathway for this compound waste.
Caption: Disposal Decision Workflow for this compound
Step-by-Step Disposal Protocol
Adherence to a meticulous, step-by-step protocol is critical to ensure safety and compliance.
Step 1: Waste Identification and Segregation
-
Characterize the Waste Stream: Determine if the waste is pure this compound, a solution, or contaminated materials (e.g., gloves, absorbent pads, glassware).
-
Segregate from Other Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste program and the disposal vendor. Cross-contamination can create more complex and costly disposal challenges. Halogenated waste should be kept separate from non-halogenated waste.
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
Step 2: Containerization and Storage
-
Select Appropriate Containers: Use chemically resistant containers, such as high-density polyethylene (HDPE) or glass, with secure, leak-proof lids. Ensure the container material is compatible with the chemical.
-
Store Safely: Store the sealed waste container in a designated satellite accumulation area that is well-ventilated, away from heat sources, and incompatible materials.[7] Follow all institutional guidelines for secondary containment.
Step 3: Engage a Licensed Hazardous Waste Vendor
The disposal of this compound is not a task for in-house treatment or discharge to the sanitary sewer. It is imperative to contract with a licensed and reputable hazardous waste disposal company. These companies have the expertise and permits to handle and dispose of persistent and halogenated organic compounds in accordance with federal and state regulations.[2]
Step 4: Documentation and Transportation
-
Waste Manifest: A hazardous waste manifest is a legal document that tracks the waste from its point of generation to its final disposal ("cradle-to-grave").[8] Your institution's Environmental Health and Safety (EHS) department will typically manage the preparation of this document in conjunction with the waste vendor.
-
Packaging for Transport: The waste vendor will provide specific instructions for packaging the waste for safe transportation to the disposal facility.
Approved Disposal Technologies
The EPA's interim guidance on PFAS disposal outlines three primary technologies for managing this class of chemicals.[3][4] The selection of the most appropriate method will depend on the nature of the waste (liquid or solid) and the capabilities of the disposal facility.
| Disposal Technology | Description | Suitability for this compound | Key Considerations |
| Thermal Treatment (Incineration) | Destruction of the chemical at high temperatures in a hazardous waste combustor.[3] | Preferred method for destruction. | The incinerator must be equipped with flue gas scrubbing to handle acidic gases (e.g., hydrogen iodide, hydrogen fluoride) produced during combustion.[9][10] |
| Hazardous Waste Landfilling | Disposal in a specially designed and permitted landfill (RCRA Subtitle C) with leachate collection and treatment systems.[3] | Suitable for solid contaminated materials. | This method contains the waste rather than destroying it. There is a long-term risk of leachate leakage if the landfill is not properly managed.[2] |
| Underground Injection | Injection of liquid waste into deep, underground rock formations.[3] | Potentially suitable for liquid waste streams. | This option is geographically limited and requires specific geological formations to prevent contamination of groundwater. |
Safety Precautions and Personal Protective Equipment (PPE)
When handling this compound and its waste, it is crucial to wear appropriate personal protective equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).
-
Skin Protection: A lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[9]
In the event of a spill, contain the material with an inert absorbent (e.g., vermiculite, sand) and collect it into a sealed container for disposal as hazardous waste.[11]
Regulatory Framework
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which provides the framework for the management of hazardous and non-hazardous solid waste in the United States.[8][12] States may have more stringent regulations, so it is essential to be familiar with both federal and local requirements.[13] The regulations for identifying and listing hazardous waste are detailed in Title 40 of the Code of Federal Regulations (CFR), Part 261.[14]
Conclusion
The proper disposal of this compound is a multi-faceted process that demands a thorough understanding of the chemical's properties, adherence to established protocols, and compliance with all relevant regulations. By following the guidance outlined in this document, laboratory professionals can ensure the safe and responsible management of this challenging waste stream, thereby upholding their commitment to a safe and sustainable research environment.
References
- U.S. Environmental Protection Agency. (2024, April 16).
- Cox-Colvin & Associates. (2021, February 12).
-
U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. [Link]
- Bergeson & Campbell, P.C. (2020, December 22).
- National Ground Water Association. (2024, April 11).
- Fisher Scientific. (2024, February 15). SAFETY DATA SHEET - 1H,1H,2H,2H-Perfluoro-1-iodohexane.
- Agency for Toxic Substances and Disease Registry. 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL.
- Sigma-Aldrich. (2025, April 30).
- ChemicalBook. (2025, July 5).
- Fisher Scientific. (2015, April 24).
- Sigma-Aldrich. (2024, November 8).
- Iodine - SAFETY D
- New Jersey Department of Health. Iodine - Hazardous Substance Fact Sheet.
- Case Western Reserve University. (2023, April). Environmental Health and Safety Disposal of Iodine.
- Fisher Scientific Chemicals, Inc.
- Carl ROTH.
- Commonwealth of Pennsylvania, Department of Environmental Protection. Hazardous Waste Program.
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U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. [Link]
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U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
-
eCFR. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. [Link]
- Retail Industry Leaders Association.
- Sigma-Aldrich. 1-Iodo-1H,1H,2H,2H-perfluorodecane 96 2043-53-0.
- ChemicalBook. (2025, August 23).
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A Researcher's Guide to Handling 1-Iodo-1H,1H-perfluorohexane: Essential Safety Protocols
For the adept researcher, scientist, or drug development professional, the synthesis of novel compounds is a routine yet critical task. The handling of specialized reagents, such as 1-Iodo-1H,1H-perfluorohexane, demands a meticulous approach to safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Risks of this compound
This compound is a valuable synthetic intermediate, but its handling necessitates a clear understanding of its potential hazards. Safety Data Sheets (SDS) classify this compound as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] The key to safe handling lies in a comprehensive personal protective equipment (PPE) strategy that mitigates these risks.
Core Principles of Protection: A Multi-Layered Approach
A robust PPE protocol is not merely a checklist but a system designed to provide layers of protection. For this compound, this involves safeguarding the skin, eyes, and respiratory system.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Protection Level | Required PPE | Material/Type Specification | Rationale |
| Primary (Essential for all handling) | Eye Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should be worn in addition to goggles when there is a significant splash hazard. | Protects against splashes that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemically resistant gloves. While specific breakthrough time data for this compound is not readily available, halogenated hydrocarbons are known to attack many common glove materials.[4] Therefore, gloves made of nitrile, neoprene, or butyl rubber are recommended.[4][5] Double gloving is advised for enhanced protection. | Prevents skin contact that can lead to irritation.[1][2] | |
| Body Protection | A lab coat, preferably a chemically resistant one, should be worn and fully buttoned. | Protects the skin and personal clothing from contamination. | |
| Secondary (For larger quantities or in case of spills) | Respiratory Protection | For large-scale operations or in the event of a spill where vapors may be generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][5] | Mitigates the risk of respiratory irritation from inhaling vapors.[1][2] |
| Foot Protection | Closed-toe shoes are mandatory in any laboratory setting. | Protects feet from spills. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a standardized operational procedure is critical for minimizing exposure risk. The following steps provide a clear workflow for handling this compound.
Experimental Workflow for Handling this compound
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
